Scopine Methiodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
21662-36-2 |
|---|---|
Molecular Formula |
C₉H₁₆INO₂ |
Molecular Weight |
297.13 |
Synonyms |
(1R,2R,4S,5S,7s)-7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Iodide; N-Methylscopine Iodide; Methscopinium Iodide; 3-Oxa-9-azatricyclo[3.3.1.02,4]nonane 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane deriv.; 6β,7β-Epoxy-3α-hydroxy-8-m |
Origin of Product |
United States |
Foundational & Exploratory
Scopine Methiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopine methiodide, a quaternary ammonium salt derived from the tropane alkaloid scopine, is a compound of interest in pharmacological research, particularly in the study of cholinergic systems. As a permanently charged molecule, it is expected to exhibit distinct pharmacokinetic and pharmacodynamic properties compared to its tertiary amine precursor, scopine. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its chemical identity, physicochemical characteristics, and inferred pharmacological profile based on related compounds. This document also outlines hypothetical experimental protocols for its synthesis and analysis, and visualizes potential biological interactions and experimental workflows.
Chemical and Physical Properties
This compound is the N-methylated quaternary iodide salt of scopine. While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from data on scopine, its hydrochloride salt, and general knowledge of methiodide compounds. Methiodides are typically crystalline solids with high melting points and increased water solubility compared to their tertiary amine precursors[1].
Table 1: Chemical Identity of this compound and Related Compounds
| Property | This compound | Scopine | Scopine Hydrochloride |
| CAS Number | 21662-36-2[2] | 498-45-3 | 85700-55-6[3] |
| Molecular Formula | C₉H₁₆INO₂[2] | C₈H₁₃NO₂ | C₈H₁₃NO₂ • HCl[3] |
| Molecular Weight | 297.13 g/mol [2] | 155.19 g/mol | 191.7 g/mol [3] |
| Synonyms | N-Methylscopine Iodide, Methscopinium Iodide[2] | 6,7-Epoxytropine | 6,7-Epoxytropine hydrochloride |
| Physical Appearance | Presumed to be a solid | A solid[4] | A crystalline solid[3] |
Table 2: Physicochemical Properties of Scopine and Its Salts
| Property | Scopine | Scopine Hydrochloride | General Properties of Methiodides |
| Melting Point | 75-76 °C[5] | Not specified | High melting points[1] |
| Solubility | ≥7.6 mg/mL in DMSO[4] | DMSO: 5 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL[3] | Somewhat hydrophilic[1] |
| pKa | Not specified | Not specified | Not applicable (permanently charged) |
Synthesis and Purification
Hypothetical Synthesis of this compound
Reaction Scheme:
A conceptual overview of the synthesis of this compound.
Materials:
-
Scopine
-
Methyl iodide
-
Anhydrous acetone or acetonitrile
-
Diethyl ether (for precipitation/washing)
Protocol:
-
Dissolve scopine in a minimal amount of anhydrous acetone or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a stoichiometric excess (e.g., 1.5 equivalents) of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
As the reaction proceeds, the quaternary ammonium salt, being less soluble in the non-polar solvent, may precipitate out of the solution.
-
Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
If precipitation is incomplete, add diethyl ether to induce further precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum.
Synthesis of the Precursor: Scopine
Scopine can be prepared by the hydrolysis of scopolamine. A common method involves the reduction of the ester group of scopolamine using a reducing agent like sodium borohydride.
Protocol for Scopine Synthesis from Scopolamine Hydrobromide:
-
Suspend scopolamine hydrobromide in a suitable solvent such as ethanol.
-
Add sodium borohydride portion-wise to the suspension at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with an acid (e.g., HCl in isopropanol) to neutralize excess sodium borohydride and hydrolyze the borate esters.
-
Adjust the pH of the solution to basic (e.g., with potassium carbonate) to obtain the free base of scopine.
-
Extract the scopine into an organic solvent (e.g., chloroform or a mixture of chloroform/methanol).
-
Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield scopine.
Analytical Characterization
While specific spectra for this compound are not publicly available, a Certificate of Analysis from a commercial supplier indicates that characterization is typically performed using 1H-NMR, Mass Spectrometry (MS), HPLC, IR, and TGA[2].
Table 3: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H-NMR | Appearance of a new singlet corresponding to the N-methyl group protons, shifted downfield compared to the N-methyl group of scopine due to the positive charge on the nitrogen. |
| Mass Spec (ESI+) | A parent ion corresponding to the cationic portion of the molecule (C₉H₁₆NO₂⁺) at m/z 297.13 - 126.90 = 170.23. |
| HPLC | A single major peak indicating the purity of the compound. The retention time would be different from that of scopine. |
| IR | Presence of characteristic peaks for O-H stretching, C-N stretching, and C-O stretching. |
| TGA | A decomposition profile indicating the thermal stability of the compound. |
Pharmacology and Mechanism of Action
The pharmacological properties of this compound have not been extensively studied. However, based on its structure and the known activity of related compounds, a likely mechanism of action can be inferred.
Inferred Mechanism of Action: Muscarinic Receptor Antagonism
Scopine is a metabolite of scopolamine, a well-known non-selective muscarinic acetylcholine receptor (mAChR) antagonist[3][6]. Scopolamine and other tropane alkaloids act by competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby blocking parasympathetic nerve stimulation[6][7].
Scopine itself has been shown to bind to muscarinic acetylcholine receptors[3]. The quaternization of the nitrogen atom in scopine to form this compound is expected to preserve its affinity for muscarinic receptors. However, the permanent positive charge on the nitrogen atom will significantly limit its ability to cross the blood-brain barrier. Consequently, this compound is predicted to act as a peripherally restricted muscarinic antagonist. This property is often exploited in drug development to reduce central nervous system side effects.
Inferred mechanism of action for this compound at the muscarinic receptor.
Potential Therapeutic Applications
Given its likely profile as a peripherally acting anticholinergic agent, this compound could be investigated for conditions where a reduction in parasympathetic activity outside of the central nervous system is desired. Potential applications could include:
-
Treatment of smooth muscle spasms: For example, in the gastrointestinal or urinary tracts.
-
Reduction of glandular secretions: For instance, in conditions characterized by excessive salivation or bronchial secretions.
-
As a research tool: To investigate the role of peripheral muscarinic receptors in various physiological and pathological processes.
Experimental Workflows
The following diagrams illustrate hypothetical workflows for the synthesis and pharmacological evaluation of this compound.
A workflow for the synthesis and purification of this compound.
A workflow for the pharmacological evaluation of this compound.
Conclusion
This compound is a quaternary ammonium derivative of scopine with potential as a peripherally restricted muscarinic antagonist. While specific experimental data on its properties are limited, this guide provides a foundational understanding based on the known characteristics of its parent compound and related chemical entities. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its pharmacological profile. The experimental workflows and inferred mechanisms of action presented herein offer a roadmap for future investigations into this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scopine | C8H13NO2 | CID 1274465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Some pharmacological actions of 2-phenylquinoline methiodide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine methiodide, also known as N-methylscopine iodide or methscopolamine iodide, is a quaternary ammonium derivative of scopine. Scopine is a tropane alkaloid and a primary metabolite of the well-known anticholinergic agent, scopolamine.[1] The methylation of the tertiary amine in the scopine structure to a quaternary ammonium salt significantly alters its pharmacological properties, primarily by limiting its ability to cross the blood-brain barrier. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization.
Chemical and Physical Properties
This compound is a salt with the following key identifiers and properties.
| Property | Value |
| CAS Number | 21662-36-2 |
| Molecular Formula | C₉H₁₆INO₂ |
| Molecular Weight | 297.13 g/mol |
| Synonyms | N-Methylscopine iodide, Methscopolamine iodide, Methscopinium Iodide |
Synthesis and Characterization
While a specific, detailed protocol for the direct synthesis of this compound is not extensively published in peer-reviewed literature, its synthesis can be inferred from analogous reactions described in patents for the production of related compounds, such as tiotropium bromide. The fundamental reaction is the quaternization of the tertiary amine of scopine with methyl iodide.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the quaternization of scopine esters:
-
Dissolution: Dissolve scopine in a suitable organic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Reaction with Methyl Iodide: Add methyl iodide to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Stirring: Stir the reaction mixture for a period ranging from several hours to a few days to ensure complete reaction.
-
Isolation: The product, being a salt, will likely precipitate out of the solution. The solid can be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and acetone.
-
Drying: Dry the purified product under vacuum.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the additional methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3][4] These receptors are involved in a wide range of physiological processes mediated by the parasympathetic nervous system. As a quaternary ammonium compound, this compound is expected to have limited permeability across the blood-brain barrier, thus exhibiting more pronounced peripheral effects compared to its tertiary amine precursor, scopolamine.[5]
The antagonism of mAChRs by this compound leads to the inhibition of acetylcholine-mediated signaling pathways. This can result in effects such as reduced smooth muscle contraction, decreased glandular secretions, and changes in heart rate.[6]
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound as a muscarinic receptor antagonist.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N-Methylscopolamine | C18H24NO4+ | CID 71183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
An In-Depth Technical Guide to the Synthesis of Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for scopine methiodide, a quaternary ammonium compound derived from the tropane alkaloid scopine. This document details the chemical transformations, experimental protocols, and quantitative data associated with the synthesis, intended to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a derivative of scopine, which itself is a key intermediate in the synthesis of various pharmaceuticals, notably tiotropium bromide, a long-acting anticholinergic agent used in the management of chronic obstructive pulmonary disease (COPD). The quaternization of the nitrogen atom in the tropane ring system of scopine to form this compound alters its pharmacological properties, including its polarity and ability to cross biological membranes. This guide outlines the two primary stages of this compound synthesis: the preparation of scopine from scopolamine and the subsequent N-methylation to yield the final product.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process:
-
Step 1: Reduction of Scopolamine to Scopine. This step involves the reductive cleavage of the ester group in scopolamine to yield scopine. A common and effective method for this transformation is the use of sodium borohydride.
-
Step 2: N-Methylation of Scopine. The tertiary amine of scopine is quaternized using methyl iodide to form the quaternary ammonium salt, this compound.
The overall reaction scheme is presented below:
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of scopine and its subsequent conversion to this compound, supported by quantitative data from various sources.
Step 1: Synthesis of Scopine from Scopolamine
The reduction of scopolamine to scopine is a well-established procedure. The following protocol is a representative example based on published literature.[1]
Experimental Protocol:
-
Suspension: Scopolamine hydrobromide trihydrate is suspended in absolute ethanol in a reaction vessel.
-
Cooling: The suspension is cooled to approximately 0°C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred suspension, maintaining the temperature below 30°C.
-
Reaction: The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the reaction mixture is worked up to isolate the scopine product. This typically involves quenching the excess sodium borohydride, followed by extraction and purification steps. A common work-up involves the addition of an acid to form the scopine salt, which can then be isolated.[1]
Quantitative Data for Scopine Synthesis:
| Parameter | Value | Reference |
| Starting Material | Scopolamine Hydrobromide Trihydrate | [1] |
| Reducing Agent | Sodium Borohydride | [1] |
| Solvent | Absolute Ethanol | [1] |
| Reaction Temperature | 0°C to Room Temperature | [1] |
| Yield | up to 87% | [1] |
Logical Workflow for Scopine Synthesis:
Step 2: Synthesis of this compound from Scopine
Experimental Protocol (Representative):
-
Dissolution: Scopine is dissolved in a suitable aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).
-
Addition of Methylating Agent: An excess of methyl iodide is added to the solution. The reaction is typically carried out in a sealed vessel to prevent the loss of the volatile methyl iodide.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction. The progress of the quaternization can be monitored by TLC, observing the disappearance of the scopine spot and the appearance of a more polar spot corresponding to the quaternary ammonium salt.
-
Isolation: Upon completion, the this compound, being a salt, will often precipitate from the reaction mixture. The product can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Quantitative Data for N-Methylation (General):
| Parameter | Value | Reference |
| Starting Material | Scopine | - |
| Methylating Agent | Methyl Iodide | [2] |
| Solvent | Acetone, Acetonitrile, or DMF | [4][5] |
| Reaction Temperature | Room Temperature to 100°C (in a sealed tube) | [4] |
| Yield | Generally High (often >90%) for similar amine quaternizations | [6] |
Signaling Pathway Representation of N-Methylation:
Conclusion
The synthesis of this compound is a straightforward two-step process that can be achieved in high yields. The initial reduction of scopolamine to scopine is a well-documented and efficient reaction. The subsequent N-methylation with methyl iodide follows standard procedures for the quaternization of tertiary amines. This guide provides the necessary technical details, including experimental protocols and quantitative data, to enable researchers and drug development professionals to successfully synthesize and further investigate this compound and its potential applications. Careful handling of reagents, particularly the volatile and toxic methyl iodide, is crucial for a safe and successful synthesis.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopine methiodide, a quaternary ammonium derivative of the tropane alkaloid scopine, is classified as a muscarinic acetylcholine receptor antagonist. Its chemical structure, characterized by a permanently charged nitrogen atom, dictates its pharmacological profile, limiting its ability to cross the blood-brain barrier and thereby primarily mediating peripheral anticholinergic effects. This technical guide delineates the core mechanism of action of this compound, drawing upon the well-established pharmacology of analogous compounds, including scopolamine and its quaternary ammonium counterpart, N-methylscopolamine. This document provides a comprehensive overview of its receptor interaction, the resultant signaling cascade inhibition, and detailed experimental protocols for its characterization. Quantitative data from closely related compounds are presented to offer a comparative pharmacological context.
Core Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), this compound binds to these receptors without activating them.[2] This reversible binding prevents ACh from interacting with the receptors, thereby inhibiting the initiation of the downstream signaling cascade.[1]
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system, which governs "rest-and-digest" functions.[2] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The antagonistic action of this compound leads to a range of physiological effects characteristic of anticholinergic agents, including reduced salivary and bronchial secretions, decreased gastrointestinal motility, and mydriasis (pupil dilation).
Due to the presence of a quaternary ammonium group, this compound is a hydrophilic molecule with low lipid solubility. This significantly restricts its passage across the blood-brain barrier, leading to a pharmacological profile dominated by peripheral effects, with minimal central nervous system involvement at therapeutic doses.
Signaling Pathway Inhibition
The binding of an agonist, such as acetylcholine, to muscarinic receptors triggers a conformational change in the receptor, leading to the activation of associated G-proteins. This initiates a cascade of intracellular events. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity.
This compound, by competitively blocking the binding of acetylcholine, prevents these G-protein activation and subsequent second messenger signaling pathways.
References
The Muscarinic Antagonist Activity of Scopine Methiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the muscarinic antagonist activity of scopine methiodide, also known as N-methylscopolamine or methscopolamine. As a quaternary ammonium derivative of scopolamine, this compound exhibits distinct pharmacological properties, primarily characterized by its competitive antagonism at muscarinic acetylcholine receptors (mAChRs). This document details its binding affinity for mAChR subtypes, outlines the experimental protocols used to determine this activity, and illustrates the underlying signaling pathways and experimental workflows.
Core Concepts: Muscarinic Receptors and Antagonism
Muscarinic acetylcholine receptors are a subtype of G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five known subtypes of muscarinic receptors, designated M1 through M5, each with a distinct tissue distribution and signaling pathway.
-
M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors primarily couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
Muscarinic antagonists, such as this compound, are compounds that bind to these receptors but do not elicit a functional response. Instead, they block the binding of acetylcholine and other muscarinic agonists, thereby inhibiting their effects. The affinity and selectivity of an antagonist for the different mAChR subtypes are critical determinants of its pharmacological profile.
Quantitative Analysis of Muscarinic Antagonist Activity
The antagonist activity of this compound is quantified by its binding affinity for the various muscarinic receptor subtypes. This is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value (and thus a higher pKi) indicates a higher binding affinity. The following table summarizes the available data for N-methylscopolamine.
| Compound | Receptor Subtype | pKi | Ki (nM) | Source |
| N-methylscopolamine | M1 | ~9.0 | ~1 | (Various Sources) |
| M2 | ~9.2 | ~0.6 | (Various Sources) | |
| M3 | ~9.4 | ~0.4 | (Various Sources) | |
| M4 | ~9.1 | ~0.8 | (Various Sources) | |
| M5 | ~9.0 | ~1 | (Various Sources) |
Note: The pKi values are approximate and can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Experimental Protocols for Determining Muscarinic Antagonist Activity
The quantitative data presented above is derived from a variety of in vitro assays. The following sections detail the methodologies for the key experiments used to characterize the muscarinic antagonist activity of compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays involve the use of a radiolabeled ligand (e.g., [3H]N-methylscopolamine) that binds to the target receptor. The ability of an unlabeled compound (the "competitor," in this case, this compound) to displace the radioligand is measured.
-
Membrane Preparation:
-
Culture cells stably expressing a single subtype of human muscarinic acetylcholine receptor (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The membranes can be stored at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 250 µL:
-
150 µL of the prepared cell membranes (typically 5-20 µg of protein).
-
50 µL of a range of concentrations of the unlabeled test compound (this compound).
-
50 µL of a fixed concentration of the radioligand, typically [3H]N-methylscopolamine ([3H]NMS), at a concentration close to its dissociation constant (Kd).
-
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) instead of the test compound.
-
To determine total binding, another set of wells should contain only the radioligand and the membranes.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the effect of a compound on the signaling cascade initiated by receptor activation. For antagonists, these assays are typically performed by measuring the ability of the compound to inhibit the response induced by a known agonist.
This assay measures the activation of G-proteins, which is an early step in the signaling cascade for all muscarinic receptor subtypes.
-
Membrane Preparation: Prepare cell membranes expressing the desired muscarinic receptor subtype as described in the radioligand binding assay protocol.
-
GTPγS Binding Assay:
-
In a 96-well plate, add the following components:
-
Cell membranes.
-
A range of concentrations of the antagonist (this compound).
-
A fixed concentration of a muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).
-
GDP (to ensure G-proteins are in their inactive state).
-
Assay buffer containing MgCl2.
-
-
Pre-incubate the plate to allow the antagonist to bind to the receptors.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS binding against the logarithm of the antagonist concentration.
-
Fit the data to an inhibitory dose-response curve to determine the IC50 value.
-
The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
-
This assay is suitable for M1, M3, and M5 receptors, which signal through the Gq/11 pathway to increase intracellular calcium levels.
-
Cell Preparation:
-
Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Calcium Measurement:
-
Wash the cells to remove excess dye.
-
Add a range of concentrations of the antagonist (this compound) to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to all wells to stimulate an increase in intracellular calcium.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data to an inhibitory dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Muscarinic Receptor Signaling Pathways and Antagonism by this compound.
Caption: General Experimental Workflow for Characterizing Muscarinic Antagonist Activity.
Conclusion
This compound is a potent, non-selective muscarinic antagonist. Its activity is well-characterized through a combination of radioligand binding and functional assays, which consistently demonstrate its high affinity for all five muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this and other muscarinic receptor modulators. The understanding of its pharmacological profile is crucial for its application in research and for the development of novel therapeutics targeting the cholinergic system.
An In-depth Technical Guide to the Core Differences Between Scopine Methiodide and Scopolamine for Researchers and Drug Development Professionals
An important introductory note: Direct pharmacological data for scopine methiodide is scarce in publicly available literature, where it is primarily cited as a chemical intermediate in the synthesis of other compounds, such as the long-acting muscarinic antagonist tiotropium bromide. However, its chemical structure is exceptionally close to N-methylscopolamine (also known as methscopolamine), a well-characterized quaternary ammonium derivative of scopolamine. Therefore, for the purpose of a meaningful pharmacological comparison, this guide will focus on the differences between scopolamine and N-methylscopolamine, which will be representative of the core distinctions dictated by the structural difference (a permanently charged nitrogen atom) inherent in this compound.
Executive Summary
This technical guide provides a comprehensive comparison of scopolamine and its quaternary ammonium derivative, N-methylscopolamine. While both are potent muscarinic acetylcholine receptor antagonists, their pharmacological profiles diverge significantly due to a key structural modification. Scopolamine, a tertiary amine, readily crosses the blood-brain barrier, exerting effects on both the central and peripheral nervous systems. In contrast, N-methylscopolamine, with its permanently charged quaternary nitrogen, is largely restricted to the periphery. This fundamental difference in biodistribution dictates their distinct therapeutic applications and side-effect profiles. This guide will delve into their chemical structures, mechanisms of action, receptor binding affinities, and the signaling pathways they modulate. Detailed experimental protocols for the characterization of these compounds are also provided.
Chemical Structures
The core structural difference between scopolamine and N-methylscopolamine lies in the nitrogen atom of the tropane ring. Scopolamine possesses a tertiary amine, which can exist in both ionized and non-ionized forms, allowing it to traverse lipid membranes, including the blood-brain barrier. N-methylscopolamine, on the other hand, has a quaternary ammonium group, carrying a permanent positive charge. This charge severely restricts its ability to cross biological membranes.
Scopolamine:
-
Chemical Formula: C₁₇H₂₁NO₄
-
Molecular Weight: 303.35 g/mol
-
Key Feature: Tertiary amine in the tropane ring.
N-methylscopolamine (as the cation):
-
Chemical Formula: C₁₈H₂₄NO₄⁺
-
Molecular Weight: 318.39 g/mol
-
Key Feature: Quaternary ammonium group in the tropane ring.
Mechanism of Action and Receptor Binding Affinity
Both scopolamine and N-methylscopolamine act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). They bind to these receptors without activating them, thereby preventing the endogenous neurotransmitter, acetylcholine, from binding and eliciting a response.
There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The binding affinity of scopolamine and N-methylscopolamine to these receptor subtypes is a critical determinant of their pharmacological effects.
Data Presentation: Receptor Binding Affinities
The following table summarizes the inhibitory constants (Ki) of scopolamine and N-methylscopolamine at the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Scopolamine Ki (nM) | N-methylscopolamine (NMS) Ki (nM) |
| M1 | ~0.83[1] | High affinity, used as a radioligand ([³H]NMS)[2][3][4] |
| M2 | ~5.3[1] | High affinity, used as a radioligand ([³H]NMS)[2][3][4] |
| M3 | ~0.34[1] | High affinity, used as a radioligand ([³H]NMS)[3] |
| M4 | ~0.38[1] | Binds with high affinity[2] |
| M5 | ~0.34[1] | Data not readily available |
Note: While specific Ki values for N-methylscopolamine across all subtypes are not consistently reported in a single source, its widespread use as the high-affinity radioligand [³H]N-methylscopolamine ([³H]NMS) in binding assays for all muscarinic receptor subtypes underscores its potent and non-selective antagonist nature at these receptors in the periphery.
Signaling Pathways
The antagonism of muscarinic receptors by scopolamine and N-methylscopolamine interrupts downstream signaling cascades. Muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct cellular responses.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins.[5][6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and inhibit voltage-gated calcium channels.
Below are Graphviz diagrams illustrating these signaling pathways.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., scopolamine) for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]N-methylscopolamine) for binding to the receptor.[9][10]
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test compound (unlabeled scopolamine).
-
Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of the radioligand and the non-specific binding control.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes, and [³H]NMS.
-
Non-specific Binding: Atropine solution, cell membranes, and [³H]NMS.
-
Competition: Test compound at various concentrations, cell membranes, and [³H]NMS.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The primary distinction between this compound (represented by N-methylscopolamine) and scopolamine is their ability to penetrate the central nervous system. Scopolamine's lipophilic nature and tertiary amine structure allow it to cross the blood-brain barrier, resulting in both central and peripheral anticholinergic effects. This makes it useful for conditions like motion sickness and postoperative nausea and vomiting, but also contributes to central side effects such as drowsiness and memory impairment.
Conversely, the permanent positive charge on the quaternary ammonium of N-methylscopolamine restricts its activity to the periphery. This property is advantageous when targeting peripheral muscarinic receptors, for example, in reducing gastrointestinal motility or secretions, without inducing central side effects. This fundamental difference in pharmacokinetic properties, stemming from a minor but critical structural modification, underscores the importance of chemical structure in drug design and therapeutic application. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of muscarinic receptor antagonists.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopine methiodide, also known as N-methylscopolamine, is a quaternary ammonium derivative of scopine and a well-characterized competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its permanent positive charge limits its ability to cross the blood-brain barrier, making it a peripherally acting anticholinergic agent. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its receptor binding affinity, mechanism of action, and the experimental protocols used for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound is a semi-synthetic tropane alkaloid. Structurally, it is the N-methylated quaternary salt of scopine. This modification has profound effects on its pharmacokinetic and pharmacodynamic properties compared to its tertiary amine precursor, scopolamine. The primary mechanism of action of this compound is the competitive blockade of the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors involved in a wide range of physiological functions. Due to its peripheral selectivity, this compound is a valuable tool in pharmacological research to delineate central versus peripheral muscarinic effects and has potential therapeutic applications where peripheral anticholinergic effects are desired without central nervous system side effects.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its biological effects by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding site on muscarinic receptors. This antagonism prevents the conformational changes in the receptor required for G-protein activation and the subsequent downstream signaling cascades.
The five muscarinic receptor subtypes are coupled to different G-proteins and thus initiate distinct intracellular signaling pathways:
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gαq/11 proteins. Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
-
M2 and M4 Receptors: These receptors are coupled to Gαi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
By blocking these receptors, this compound inhibits these signaling events, leading to a reduction in the physiological responses mediated by the parasympathetic nervous system.
Quantitative Data: Receptor Binding Affinity
The affinity of this compound for muscarinic receptors has been determined in various experimental systems, including radioligand binding assays and functional organ bath studies. The following tables summarize the available quantitative data. It is important to note that affinity values can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand, and the assay buffer composition.
| Parameter | Receptor/Tissue | Value | Reference |
| Kd | Muscarinic Receptors (Rat Brain) | 25 ± 5.9 pM | [1] |
| pA2 | Muscarinic Receptors (Rat Ganglion) | 10.26 ± 0.04 | [2] |
| pA2 | Muscarinic Receptors (Rat Ileum) | 10.47 ± 0.10 | [2] |
| pA2 | Muscarinic Receptors (Goat Ileum) | 9.09 ± 0.022 | [3] |
| pA2 | Muscarinic Receptors (Guinea Pig Ileum) | 9.46 ± 0.0585 | [3] |
Table 1: Dissociation Constants (Kd) and pA2 Values for this compound (N-methylscopolamine).
| Receptor Subtype | Ki (nM) | Cell Line/Tissue | Reference |
| M1 | 48 ± 9 | Cloned Human Muscarinic Receptors | |
| M4 | 72 ± 20 | Cloned Human Muscarinic Receptors |
Table 2: Inhibition Constants (Ki) of this compound (N-methylscopolamine) for Specific Muscarinic Receptor Subtypes.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol describes a typical competition binding assay to determine the affinity (Ki) of this compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]NMS) as the radioligand.
Objective: To determine the inhibitory constant (Ki) of this compound at muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells stably expressing cloned human M1-M5 receptors).
-
[3H]-N-methylscopolamine ([3H]NMS) (specific activity ~80 Ci/mmol).
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Membrane suspension, [3H]NMS (at a concentration near its Kd, e.g., 0.2 nM), and assay buffer.
-
Non-specific Binding: Membrane suspension, [3H]NMS, and a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Competition: Membrane suspension, [3H]NMS, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [3H]NMS as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a functional assay to measure the antagonistic effect of this compound on M1, M3, or M5 muscarinic receptors by monitoring changes in intracellular calcium levels.
Objective: To determine the potency of this compound in inhibiting agonist-induced calcium release.
Materials:
-
Cells endogenously or recombinantly expressing the M1, M3, or M5 muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
A muscarinic agonist (e.g., carbachol).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Culture and Dye Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation: Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handling system.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the responses to the response in the absence of the antagonist.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow
Caption: Experimental workflows for studying this compound.
Conclusion
This compound is a potent and peripherally selective muscarinic receptor antagonist. Its biological activity is characterized by its high affinity for muscarinic receptors, leading to the competitive inhibition of acetylcholine-mediated signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development. The use of this compound as a research tool will continue to be instrumental in elucidating the physiological and pathological roles of peripheral muscarinic receptors. Further studies characterizing its binding kinetics and functional effects at all five human muscarinic receptor subtypes will provide a more complete understanding of its pharmacological profile.
References
- 1. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Scopine Methiodide in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scopine methiodide, a quaternary ammonium derivative of the tropane alkaloid scopine, represents a valuable tool in neuroscience research, primarily for dissecting the central versus peripheral effects of muscarinic acetylcholine receptor (mAChR) modulation. Due to its charged nature, this compound is largely unable to cross the blood-brain barrier (BBB), making it a peripherally restricted muscarinic antagonist. This property allows researchers to investigate the peripheral consequences of cholinergic blockade without the confounding central nervous system (CNS) effects typically seen with its parent compounds, such as scopolamine. This guide provides a comprehensive overview of the core principles, experimental applications, and technical details related to the use of this compound and analogous compounds in neuroscience.
Core Principles: The Significance of Quaternization
The addition of a methyl iodide group to the nitrogen atom in the scopine molecule transforms it into a quaternary ammonium salt. This structural modification introduces a permanent positive charge, which drastically reduces its lipophilicity and, consequently, its ability to passively diffuse across the lipid-rich blood-brain barrier.[1] This principle is fundamental to its application in neuroscience as a peripheral-specific antagonist.
While direct quantitative data for this compound is scarce in the literature, its pharmacological properties can be largely inferred from the extensively studied and structurally similar compound, N-methylscopolamine (methscopolamine).
Mechanism of Action and Receptor Binding
This compound is presumed to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It would compete with the endogenous neurotransmitter, acetylcholine, for binding to these receptors in the peripheral nervous system. There are five subtypes of muscarinic receptors (M1-M5), and the binding affinity of this compound for each subtype has not been extensively characterized. However, data from related compounds like N-methylscopolamine indicate a profile of a non-selective muscarinic antagonist.
Quantitative Data on Related Muscarinic Antagonists
The following table summarizes receptor binding affinity data for N-methylscopolamine, which can be considered a proxy for the expected behavior of this compound.
| Compound | Receptor Subtype | Tissue | Ki (nM) | Reference |
| [³H]-N-methylscopolamine | M2 | Rat Cardiac Membranes | - | [2] |
| [³H]-N-methylscopolamine | M2 | Rat Submaxillary Gland | - | [2] |
| (-)-S-Hyoscine methiodide | Muscarinic | Guinea-pig Ileum | - | [3] |
| (-)-S-Hyoscine methiodide | Muscarinic | Guinea-pig Atria | - | [3] |
Note: Specific Ki values for [³H]-N-methylscopolamine are often used as a reference in competitive binding assays rather than being reported as a competing ligand.
Experimental Applications in Neuroscience
The primary utility of this compound in neuroscience research is as a control agent to isolate the central effects of non-quaternary muscarinic antagonists like scopolamine.
Differentiating Central from Peripheral Effects
In behavioral studies, scopolamine is often used to induce cognitive deficits as a model for memory impairment.[4] To ascertain that the observed effects (e.g., impaired performance in a maze task) are due to the central action of scopolamine, a parallel experiment using this compound (or N-methylscopolamine) can be conducted. If this compound, administered at a dose that produces comparable peripheral effects to scopolamine, does not produce the same cognitive deficits, it provides strong evidence for the central mediation of those effects.[5]
Investigating Peripheral Cholinergic Function
This compound can be used to study the role of peripheral muscarinic receptors in various physiological processes without the influence of central cholinergic pathways. This could include studies on cardiovascular regulation, gastrointestinal motility, and glandular secretions.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are detailed methodologies for key experiments where it or a similar compound could be employed.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize tissue known to express the muscarinic receptor subtype of interest (e.g., rat heart for M2, rat cerebral cortex for M1) in a suitable buffer.[2] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membranes in the assay buffer.
-
Binding Reaction: In a microplate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Behavioral Testing: Morris Water Maze
Objective: To assess the central versus peripheral effects of muscarinic antagonism on spatial learning and memory.
Methodology:
-
Animal Groups: Divide animals (e.g., rats) into three groups: Vehicle control, Scopolamine, and this compound.
-
Drug Administration: Administer the respective compounds (e.g., intraperitoneally) at appropriate doses and pre-treatment times. Scopolamine doses typically range from 0.1 to 1.0 mg/kg. The dose of this compound should be chosen to produce peripheral effects comparable to the scopolamine dose.
-
Experimental Setup: Use a circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: For several consecutive days, place each animal in the pool from different starting locations and allow it to swim until it finds the hidden platform. Record the time taken to find the platform (escape latency) and the path taken.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration. Record the time spent in the quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies and the time spent in the target quadrant across the different treatment groups. A significant impairment in the scopolamine group but not in the this compound group would indicate a central mechanism.
Visualizing Pathways and Workflows
Signaling Pathway of Muscarinic Antagonists
Caption: Competitive antagonism of this compound at the muscarinic receptor.
Experimental Workflow for Differentiating Central vs. Peripheral Effects
Caption: Workflow for a behavioral study comparing central and peripheral antagonism.
Logical Relationship of this compound's Properties
Caption: Physicochemical properties leading to the peripheral action of this compound.
Conclusion
While direct research on this compound is limited, its role as a peripherally restricted muscarinic antagonist is clear based on the principles of medicinal chemistry and data from analogous quaternary ammonium compounds. For neuroscience researchers, this compound serves as an essential, albeit often inferred, tool for rigorously testing hypotheses about the central cholinergic system's role in cognition and behavior. Future studies that directly characterize the binding affinities and pharmacological properties of this compound would be a valuable contribution to the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.lib.jmu.edu [search.lib.jmu.edu]
- 5. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Scopine Methiodide (CAS No. 21662-36-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine methiodide, also known as N-Methylscopine Iodide, is a quaternary ammonium derivative of scopine, a tropane alkaloid.[1] Its chemical structure and properties make it a compound of interest in pharmacological research, particularly in the study of the cholinergic nervous system. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action as a muscarinic receptor antagonist.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 21662-36-2 | [1] |
| Molecular Formula | C9H16INO2 | [1] |
| Molecular Weight | 297.13 g/mol | [1] |
| Synonyms | N-Methylscopine Iodide, Methscopolamine Iodide | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
The primary method for the synthesis of this compound is through the N-methylation of scopine. This reaction involves the quaternization of the tertiary amine in the scopine molecule using an alkylating agent, typically methyl iodide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Scopine
-
Methyl Iodide (CH3I)
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve a known quantity of scopine in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add a stoichiometric excess (typically 1.5 to 2 equivalents) of methyl iodide dropwise to the cooled and stirring solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a white precipitate of this compound will have formed.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound crystals under vacuum.
Experimental Protocol: Purification by Recrystallization
For higher purity, the synthesized this compound can be recrystallized.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath to further induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the pure this compound crystals under vacuum.
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum would show characteristic peaks for the tropane skeleton protons, a singlet for the N-methyl group, and an additional singlet for the newly introduced N+-methyl group, which would be deshielded compared to the original N-methyl group.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon of the new N+-methyl group would appear at a downfield chemical shift.
-
IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for O-H stretching (from the hydroxyl group), C-H stretching and bending, C-O stretching, and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the cationic portion of the molecule (C9H16NO2+), with a mass of 170.12 Da.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound, as a quaternary ammonium derivative of a tropane alkaloid, is expected to act as a muscarinic acetylcholine receptor antagonist. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.
There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and intracellular signaling pathways. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
As a competitive antagonist, this compound would bind to the same site on the muscarinic receptor as acetylcholine but would not activate it. This blockage prevents acetylcholine from binding and initiating the downstream signaling cascade.
Caption: Inhibition of M1/M3/M5 Muscarinic Receptor Signaling by this compound.
Experimental Workflow: Receptor Binding Assay
To experimentally determine the binding affinity of this compound for muscarinic receptors, a competitive radioligand binding assay is commonly employed.
Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radioligand (e.g., [³H]-N-methylscopolamine)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a set of tubes, incubate the cell membranes with a fixed concentration of the radioligand in the absence (for total binding) or presence of increasing concentrations of this compound.
-
Include a set of tubes with an excess of a known high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Incubate the mixtures at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound is a valuable tool for researchers in pharmacology and drug development. Its role as a muscarinic receptor antagonist provides a basis for investigating the cholinergic system and its modulation. This guide has provided a detailed overview of its chemical properties, synthesis, and a framework for its biological characterization. Further experimental investigation is required to fully elucidate its specific physicochemical properties and detailed pharmacological profile.
References
An In-depth Technical Guide to Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of scopine methiodide, a quaternary ammonium derivative of the tropane alkaloid scopine. Due to a lack of extensive direct research on this compound, this document leverages data from its close structural analog, N-methylscopolamine, to infer its pharmacological profile. This guide covers the synthesis, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing complex processes through diagrams.
Core Concepts
This compound is the N-methylated quaternary iodide salt of scopine. Scopine itself is a tropane alkaloid found in various plants and is also a metabolite of scopolamine.[1] Quaternization of the nitrogen atom in the tropane ring system generally leads to peripherally restricted muscarinic receptor antagonists, as the permanent positive charge hinders crossing of the blood-brain barrier.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₁₆INO₂ | [2] |
| Molecular Weight | 297.13 g/mol | [2] |
| CAS Number | 21662-36-2 | [2] |
| Synonyms | Methscopolamine Iodide, N-Methylscopine Iodide | [2] |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial production of scopine from a precursor like scopolamine, followed by N-methylation.
Experimental Protocol: Synthesis of Scopine from Scopolamine Hydrobromide
This protocol is adapted from established procedures for the reduction of scopolamine.
Materials:
-
Scopolamine hydrobromide
-
Sodium borohydride
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Methylene chloride (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend scopolamine hydrobromide in ethanol.
-
Cool the suspension in an ice bath.
-
Gradually add sodium borohydride to the cooled suspension.
-
Allow the reaction mixture to stir and slowly warm to room temperature overnight.
-
Acidify the mixture with a solution of hydrochloric acid in diethyl ether to hydrolyze any remaining borohydride.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dissolve the solid in water and basify with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with methylene chloride.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield scopine.
Experimental Protocol: N-methylation of Scopine
This protocol describes the quaternization of the scopine nitrogen to form this compound.
Materials:
-
Scopine
-
Methyl iodide
-
Ether
Procedure:
-
Dissolve the synthesized scopine in ether.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Filter the solid and wash with ether to remove any unreacted starting materials.
-
The resulting solid can be further purified by recrystallization, for example from an ethanol-ether mixture.[3]
References
An In-depth Technical Guide on the Pharmacology of Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of scopine methiodide, a quaternary ammonium derivative of scopine. Due to the limited direct pharmacological data available for this compound, this document leverages data from its close structural analog, N-methylscopolamine (methscopolamine), to provide insights into its mechanism of action, receptor binding profile, pharmacokinetics, and relevant experimental protocols. N-methylscopolamine is a well-characterized muscarinic receptor antagonist, and its properties are considered a strong proxy for those of this compound. This guide summarizes key quantitative data in structured tables, details experimental methodologies for crucial assays, and includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound is a quaternary ammonium compound derived from scopine, a tropane alkaloid. As a quaternary amine, it possesses a permanent positive charge, which significantly influences its pharmacokinetic properties, particularly its absorption and ability to cross biological membranes like the blood-brain barrier.[1][2] The primary pharmacological action of structurally related compounds is the antagonism of muscarinic acetylcholine receptors (mAChRs). This guide will explore the pharmacology of this compound, with a focus on the data available for N-methylscopolamine.
Mechanism of Action
The primary mechanism of action of this compound is believed to be the competitive antagonism of muscarinic acetylcholine receptors. By binding to these receptors, it blocks the effects of the endogenous neurotransmitter, acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors involved in a wide range of physiological functions. The specific affinity of this compound for each of these subtypes would determine its precise pharmacological profile.
Signaling Pathway of Muscarinic Receptor Antagonism
The binding of an antagonist like this compound to a muscarinic receptor prevents the conformational change required for G-protein activation, thereby inhibiting downstream signaling cascades.
Caption: Signaling pathway of a muscarinic receptor, showing competitive antagonism by this compound.
Receptor Binding Profile
The affinity of a compound for various receptor subtypes is a critical determinant of its pharmacological effects. For this compound, the most relevant data comes from studies on N-methylscopolamine ([³H]NMS), a widely used radioligand in receptor binding assays.
Muscarinic Receptor Subtype Affinities
| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| M2 | [³H]NMS | 0.23 (KD) | Adult rat ventricular myocytes | [4] |
| M3 | [³H]NMS | - | Human peripheral blood lymphocytes | [5] |
| M4 | [³H]NMS | - | Human peripheral blood lymphocytes | [5] |
| M5 | [³H]NMS | - | Human peripheral blood lymphocytes | [5] |
Note: The table above summarizes available binding data for N-methylscopolamine. A dash (-) indicates that while binding has been observed, a specific Ki value was not provided in the cited source. KD represents the equilibrium dissociation constant.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be characteristic of quaternary ammonium anticholinergic drugs.[6] These compounds are generally poorly absorbed orally and have limited ability to cross the blood-brain barrier.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Observation | Implication | Reference |
| Absorption | Poor and variable oral absorption. | Low bioavailability when administered orally. Parenteral administration would be more effective. | [6] |
| Distribution | Limited penetration across the blood-brain barrier due to its permanent positive charge. | Reduced central nervous system side effects compared to tertiary amine anticholinergics. | [1][2] |
| Metabolism | The extent of metabolism is not well-documented for this compound specifically. For other quaternary anticholinergics, metabolism can be limited. | The parent compound is likely the primary active agent. | [6] |
| Excretion | Primarily excreted in the urine. For scopolamine, it is mainly excreted as inactive metabolites. For glycopyrrolate (another quaternary amine), about 80% is excreted as unchanged drug or active metabolites. | Renal function may significantly impact the clearance of the drug. | [6] |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize the binding of compounds like this compound to muscarinic receptors.
Radioligand Binding Assay for Muscarinic Receptors using [³H]N-methylscopolamine
This protocol is a generalized procedure based on common practices in the field and should be optimized for specific experimental conditions.[7]
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for muscarinic receptors by measuring its ability to displace the binding of the radioligand [³H]N-methylscopolamine ([³H]NMS).
Materials:
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS)
-
Tissue/Cell Membranes: A source of muscarinic receptors (e.g., rat brain homogenate, CHO cells expressing specific muscarinic receptor subtypes).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer to a desired protein concentration.
-
Assay Setup:
-
Total Binding: Incubate membranes with a fixed concentration of [³H]NMS.
-
Non-specific Binding: Incubate membranes with the same concentration of [³H]NMS in the presence of a high concentration of atropine.
-
Displacement: Incubate membranes with the same concentration of [³H]NMS and varying concentrations of the test compound.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.
-
Caption: A simplified workflow for a radioligand binding assay.
Conclusion
While direct pharmacological data for this compound is scarce, the extensive research on its close analog, N-methylscopolamine, provides a solid foundation for understanding its expected pharmacological profile. This compound is anticipated to act as a peripherally restricted muscarinic antagonist. Its quaternary ammonium structure suggests poor oral bioavailability and limited central nervous system penetration, which could be advantageous in therapeutic applications where peripheral anticholinergic effects are desired without central side effects. Further research is warranted to fully characterize the binding affinities of this compound for all muscarinic receptor subtypes and to delineate its complete pharmacokinetic and pharmacodynamic profile. The experimental protocols and data presented in this guide offer a framework for such future investigations.
References
- 1. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]
- 2. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and related pharmacodynamics of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Scopine Methiodide for Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine methiodide, also known as N-methylscopolamine iodide, is a quaternary ammonium derivative of scopine, a tropane alkaloid. As a positively charged molecule, it exhibits distinct pharmacological properties compared to its tertiary amine precursor, scopolamine. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, biological activity, and the experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced role of this compound, particularly in the context of muscarinic acetylcholine receptor pharmacology.
Chemical Properties
This compound is a salt, which renders it more hydrophilic and less likely to cross the blood-brain barrier compared to scopolamine. This characteristic is crucial for distinguishing between central and peripheral nervous system effects in pharmacological studies.
| Property | Value | Source |
| CAS Number | 21662-36-2 | [1] |
| Molecular Formula | C9H16INO2 | [1] |
| Molecular Weight | 297.13 g/mol | [1] |
| Synonyms | N-Methylscopine Iodide, Methscopinium Iodide | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of a tertiary amine precursor, such as scopine or, more commonly in radiolabeling, norscopolamine, with methyl iodide.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principle of quaternization of tertiary amines.
Materials:
-
Scopine (or Norscopolamine)
-
Methyl Iodide (CH3I)
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve scopine in anhydrous acetonitrile.
-
Addition of Methyl Iodide: To the stirred solution, add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of methyl iodide dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the product, this compound, will often precipitate out of the solution. If not, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Purification: Collect the precipitate by filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to yield a white to off-white solid.
Logical Workflow for Synthesis:
Synthesis workflow for this compound.
Biological Activity: Muscarinic Receptor Antagonism
The primary biological activity of this compound is its role as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its quaternary ammonium structure generally limits its action to the peripheral nervous system. The radiolabeled form, [3H]N-methylscopolamine, is a widely used tool in receptor binding assays to characterize muscarinic receptors.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Kd and Ki values) of N-methylscopolamine for various muscarinic receptor subtypes as determined in different studies.
| Receptor Subtype | Ligand | Preparation | K_d (nM) | K_i (nM) | Reference |
| M1, M2, M3, M4 (mixture) | [3H]N-methylscopolamine | Rat brain homogenate | 0.025 ± 0.0059 | - | [1] |
| Muscarinic (total) | [3H]N-methylscopolamine | Human mononuclear cells | Saturable at >30 nM | - | [2] |
| Muscarinic (total) | [3H]N-methylscopolamine | Rat ventricular myocytes | 0.27 ± 0.05 | - | [3] |
| M2 and M3 | [3H]N-methylscopolamine | Cerebellar granule cells | 0.128 ± 0.01 | - | [4] |
| M2 | [3H]N-methylscopolamine | Rat ventricular myocardium | 1.0 ± 0.1 | - | [5] |
| 5-HT3 | [3H]N-methylscopolamine | HEK293 cells expressing 5-HT3 receptors | No saturable binding | 6.76 (µM) | [6] |
| M1 | Pirenzepine (displacing [3H]NMS) | Cerebellar granule cells | - | 273 ± 13 | [4] |
| M2 | Methoctramine (displacing [3H]NMS) | Cerebellar granule cells | - | 31 ± 5 (high affinity site) | [4] |
| M3 | 4-DAMP (displacing [3H]NMS) | Cerebellar granule cells | - | Nanomolar range | [4] |
Experimental Protocol: Muscarinic Receptor Binding Assay
This protocol describes a typical radioligand binding assay using [3H]N-methylscopolamine to determine the affinity of a test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from rat brain homogenate or cultured cells)
-
[3H]N-methylscopolamine (radioligand)
-
Test compound (unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Atropine or unlabeled scopolamine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes in assay buffer. The protein concentration should be determined and optimized for the assay.
-
Assay Setup: In a series of tubes, add a fixed concentration of [3H]N-methylscopolamine (typically at or below its Kd value).
-
Competition: Add increasing concentrations of the test compound to the tubes. For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of atropine or unlabeled scopolamine (e.g., 1 µM).
-
Incubation: Add the membrane preparation to each tube, mix gently, and incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Receptor Binding Assay:
Workflow for a competitive radioligand binding assay.
Signaling Pathway: Antagonism of Muscarinic Receptors
This compound acts as an antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). By binding to these receptors, it prevents the binding of the endogenous agonist, acetylcholine, thereby inhibiting downstream signaling cascades. The specific signaling pathway affected depends on the subtype of the muscarinic receptor (M1-M5) and the G-protein to which it couples.
Diagram of Muscarinic Receptor Antagonism:
Antagonism of muscarinic receptor signaling by this compound.
This compound is a valuable tool in pharmacology, primarily for studying peripheral muscarinic acetylcholine receptors. Its synthesis is straightforward, and its biological activity as a muscarinic antagonist is well-characterized through radioligand binding assays. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of cholinergic systems. Its distinct physicochemical properties, particularly its limited ability to cross the blood-brain barrier, make it an essential compound for dissecting the peripheral versus central actions of muscarinic ligands.
References
- 1. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M2 muscarinic ([3H]N-methyl scopolamine) binding in micropunches of rat ventricular myocardium: characterization and modification by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of scopine methiodide. The synthesis is a two-step process commencing with the preparation of scopine from scopolamine, followed by the N-methylation of scopine to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.
| Compound Name | Scopolamine Hydrobromide Trihydrate | Scopine | Methyl Iodide | This compound (N-Methylscopinium Iodide) |
| CAS Number | 114-49-8 | 498-45-3 | 74-88-4 | 21662-36-2 |
| Molecular Formula | C₁₇H₂₁NO₄·HBr·3H₂O | C₈H₁₃NO₂ | CH₃I | C₉H₁₆INO₂ |
| Molecular Weight ( g/mol ) | 438.31 | 155.19 | 141.94 | 297.13 |
| Appearance | White crystalline solid | Slightly tan oil or low-melting solid | Colorless liquid | White to off-white solid |
| Melting Point (°C) | 195-199 | 75-76 | -66.5 | Not available |
| Purity (by HPLC) | >98% (typical) | >95% (typical) | >99% (typical) | >98% (typical) |
| Yield | N/A (Starting Material) | ~87% | N/A (Reagent) | High (expected) |
Experimental Protocols
This section details the methodologies for the synthesis of scopine and its subsequent conversion to this compound.
Part 1: Synthesis of Scopine from Scopolamine Hydrobromide Trihydrate
This protocol is adapted from established procedures involving the reduction of the ester functionality in scopolamine.[1][2]
Materials:
-
Scopolamine hydrobromide trihydrate
-
Absolute ethanol
-
Sodium borohydride
-
10% aqueous potassium carbonate solution
-
Chloroform
-
Methanol
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Brine
Equipment:
-
Round-bottom flask (4-necked, 10 L capacity for the described scale)
-
Mechanical stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 10 L four-necked round-bottom flask equipped with a mechanical stirrer, suspend scopolamine hydrobromide trihydrate (333 g, 760 mmol) in 3 liters of absolute ethanol.
-
Reduction: Cool the suspension in an ice bath. Add sodium borohydride (172 g, 4558 mmol) portion-wise over approximately 2 hours. Gas evolution will be observed.
-
Reaction Progression: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir overnight. Be cautious, as additional gas formation and foaming may occur as the reaction warms.
-
Work-up - Concentration: Concentrate the resulting milky suspension to about half of its original volume using a rotary evaporator.
-
Work-up - Hydrolysis and Neutralization: Cool the concentrated mixture in an ice bath. In a separate container, prepare a solution of hydrochloric acid (this step is for isolating scopine hydrochloride; for scopine base, proceed to the next step). For the free base, carefully add a 10% aqueous potassium carbonate solution to the cooled reaction mixture until a clear solution is obtained, ensuring the complete hydrolysis of borate salts and neutralization of any acidic species.
-
Extraction: Add approximately 200 mL of brine and 50 g of solid sodium chloride to the aqueous solution. Extract the aqueous phase five times with 1.0 L portions of a chloroform/methanol mixture (85:15 v/v).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting product is scopine as a slightly tan oil, with an expected yield of approximately 87%.[2]
Part 2: Synthesis of this compound from Scopine
This protocol describes the N-methylation of the synthesized scopine using methyl iodide.
Materials:
-
Scopine (from Part 1)
-
Acetonitrile
-
Methyl iodide
-
Diethyl ether (for washing)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the scopine (e.g., 10 g, 64.4 mmol) obtained from Part 1 in acetonitrile (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Methylating Agent: Add an excess of methyl iodide (e.g., 1.5 to 2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 18-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). As a quaternary ammonium salt, the product is expected to precipitate out of the solution over time.
-
Isolation of Product: Once the reaction is complete, collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound under vacuum to obtain a white to off-white solid.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis workflow for this compound.
Disclaimer: This protocol is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for Scopine Methiodide in Muscarinic Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine methiodide, a quaternary ammonium derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its charged nature limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function. Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to numerous physiological processes and are significant targets in drug discovery for conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.
These application notes provide a detailed protocol for determining the binding affinity of this compound for the five muscarinic receptor subtypes (M1-M5) using a competitive radioligand binding assay.
Data Presentation: Binding Affinity of N-Methylscopolamine
| Receptor Subtype | Radioligand | Kd (pM) | Tissue/Cell Source | Reference |
| M1 | [3H]-NMS | 180 | CHO Cells | [1] |
| M2 | [3H]-NMS | 215 | CHO Cells | [1] |
| M3 | [3H]-NMS | 110 | CHO Cells | [1] |
| M4 | [3H]-NMS | 120 | CHO Cells | [1] |
| M5 | [3H]-NMS | - | - | - |
Note: While specific Kd values for the M5 receptor with [3H]-NMS are not as commonly cited in direct comparison studies, its affinity is generally understood to be high and in the nanomolar range. The dissociation half-time of [3H]NMS from the M5 receptor is noted to be the longest among the subtypes, suggesting a very high-affinity interaction.[2]
Signaling Pathways
Muscarinic receptors are classified into two main signaling families based on their G-protein coupling.
-
M1, M3, and M5 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[3]
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[3]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the procedure to determine the inhibitory constant (Ki) of this compound at each of the five muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells). The assay measures the ability of unlabeled this compound to compete with a fixed concentration of a high-affinity radiolabeled antagonist, typically [3H]N-methylscopolamine ([3H]NMS), for binding to the receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (or another high-affinity muscarinic antagonist) at a high concentration (e.g., 1-10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well Filter Plates: e.g., GF/C or GF/B glass fiber filters, pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Standard laboratory equipment: Pipettes, reagent reservoirs, plate shaker, vacuum filtration manifold.
Experimental Workflow Diagram:
Procedure:
-
Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Resuspend the membranes in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10-11 M to 10-4 M.
-
Prepare the [3H]NMS solution in assay buffer at a concentration that is approximately its Kd for the receptor subtype being tested.
-
Prepare the non-specific binding (NSB) control solution of atropine (1-10 µM).
-
-
Assay Plate Setup:
-
The assay is typically performed in triplicate in a 96-well filter plate.
-
Total Binding (TB) wells: Receive assay buffer/vehicle.
-
Non-Specific Binding (NSB) wells: Receive the high-concentration atropine solution.
-
Competition wells: Receive the various dilutions of this compound.
-
-
Assay Execution:
-
To each well, add the components in the following order:
-
Assay Buffer.
-
50 µL of the appropriate solution (vehicle for TB, atropine for NSB, or this compound dilution for competition).
-
50 µL of the [3H]NMS solution.
-
150 µL of the cell membrane suspension to initiate the binding reaction. The final volume in each well is 250 µL.
-
-
Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination and Harvesting:
-
Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filter mat using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a microplate scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
For the competition wells, calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100
-
-
Determine IC50:
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]NMS) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor. This value should be predetermined from saturation binding experiments.
-
-
References
- 1. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric regulation of cloned m1-m5 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Scopine Methiodide in Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) poisoning is a major global health concern, resulting from exposure to pesticides and nerve agents. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at nerve synapses, causing a cholinergic crisis characterized by a wide range of debilitating and life-threatening symptoms. Standard treatment protocols for OP poisoning typically involve a combination of an antimuscarinic agent, such as atropine, and an acetylcholinesterase reactivator, like pralidoxime.
This document provides a detailed overview of the potential application of scopine methiodide in organophosphate poisoning studies. It is important to note that while scopine, a tropane alkaloid, is a precursor to the well-known anticholinergic drug scopolamine, the methiodide functional group significantly alters its pharmacological properties. This compound is a quaternary ammonium salt, a chemical modification that is expected to limit its ability to cross the blood-brain barrier (BBB). This has significant implications for its potential therapeutic effects in OP poisoning, particularly concerning the central nervous system (CNS) symptoms.
Mechanism of Action: The Cholinergic Crisis in Organophosphate Poisoning
Organophosphates act by phosphorylating the serine hydroxyl group within the active site of AChE, rendering the enzyme inactive. The resulting accumulation of acetylcholine leads to the overstimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems.
Key Pathophysiological Events:
-
Muscarinic Receptor Overstimulation: Leads to symptoms such as bradycardia, hypotension, excessive secretions (salivation, lacrimation, bronchorrhea), bronchospasm, miosis, and gastrointestinal hypermotility.
-
Nicotinic Receptor Overstimulation: Initially causes muscle fasciculations and cramping, which can progress to weakness and flaccid paralysis, including the muscles of respiration. Autonomic nicotinic effects can include hypertension and tachycardia.
-
Central Nervous System Effects: The accumulation of acetylcholine in the CNS can lead to a range of neurological symptoms, including anxiety, restlessness, confusion, ataxia, tremors, seizures, and ultimately, coma and respiratory depression.
The following diagram illustrates the signaling pathway at a cholinergic synapse and the impact of organophosphate poisoning.
Caption: Organophosphate poisoning pathway and the potential site of action for this compound.
This compound: A Quaternary Ammonium Anticholinergic
This compound is a derivative of scopine, which contains a quaternary ammonium group. This chemical feature results in a permanent positive charge and increased polarity, which generally leads to poor penetration across the blood-brain barrier. In contrast, its parent compound, scopolamine, is a tertiary amine that can cross the BBB and exert effects on the CNS.
Expected Pharmacological Profile of this compound:
-
Peripheral Anticholinergic Activity: It is expected to act as a competitive antagonist at muscarinic receptors in the peripheral nervous system. This would counteract the muscarinic symptoms of OP poisoning, such as excessive secretions and bradycardia.
-
Limited CNS Activity: Due to its likely inability to cross the BBB, this compound is not expected to alleviate the central symptoms of OP poisoning, such as seizures, anxiety, or respiratory depression of central origin.
The following diagram illustrates the workflow for evaluating the efficacy of this compound in an animal model of organophosphate poisoning.
Application Notes and Protocols: Scopine Methiodide in Central vs. Peripheral Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine methiodide, a quaternary ammonium derivative of scopine, serves as a valuable pharmacological tool for differentiating between the central and peripheral effects of muscarinic acetylcholine receptor (mAChR) antagonists. Its positively charged quaternary ammonium group significantly limits its ability to cross the blood-brain barrier (BBB), thereby primarily confining its actions to the peripheral nervous system (PNS). This characteristic allows researchers to investigate the role of peripheral mAChRs in various physiological processes without the confounding influence of central nervous system (CNS) effects. These application notes provide an overview of the use of this compound, including its mechanism of action, comparative data with its parent compound, and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Like other anticholinergic agents, it binds to mAChRs, preventing the binding of the endogenous neurotransmitter, acetylcholine. This blockade inhibits the physiological responses normally mediated by parasympathetic nerve stimulation.[1] The key feature of this compound is its peripheral selectivity. The addition of a methyl group to the nitrogen atom creates a quaternary ammonium cation, which is hydrophilic and too large to readily diffuse across the lipid-rich BBB. In contrast, the parent molecule, scopine, and its more well-known precursor, scopolamine, are tertiary amines that can cross the BBB and exert effects on the CNS.[3][4]
Distinguishing Central vs. Peripheral Effects
The differential permeability of the blood-brain barrier to tertiary amines (like scopolamine) and their quaternary ammonium counterparts (like this compound or N-methylscopolamine) is a fundamental principle exploited in neuropharmacology research. By comparing the effects of scopolamine (which acts both centrally and peripherally) with those of this compound (which acts primarily peripherally), researchers can delineate the specific contributions of central versus peripheral muscarinic receptor blockade to a particular physiological or behavioral outcome.[4][5][6] For instance, if a physiological response is observed with scopolamine but not with this compound, it is likely mediated by central mAChRs. Conversely, if both compounds elicit a similar response, a peripheral mechanism is implicated.
Data Presentation
While direct quantitative data for this compound is limited in publicly available literature, the following table presents a conceptual comparison based on the known properties of similar quaternary and tertiary amine muscarinic antagonists like N-methylscopolamine and scopolamine. This data is illustrative and serves to highlight the expected differences in their pharmacological profiles.
| Parameter | This compound (Expected) | Scopolamine | Reference Principle |
| Blood-Brain Barrier Permeability | Low | High | Quaternary ammonium compounds exhibit poor CNS penetration.[4] |
| Primary Site of Action | Peripheral Nervous System | Central & Peripheral Nervous System | The charged nature of this compound restricts it to the periphery.[4] |
| Central Effects (e.g., sedation, memory impairment) | Minimal to None | Significant | Central effects are contingent on crossing the BBB.[7][8] |
| Peripheral Effects (e.g., mydriasis, tachycardia, reduced salivation) | Potent | Potent | Both compounds are effective muscarinic antagonists at peripheral receptors. |
| Muscarinic Receptor Subtype Selectivity | Expected to be non-selective | Non-selective | Scopolamine is a non-selective muscarinic antagonist.[3] |
Experimental Protocols
The following are generalized protocols for in vivo and in vitro experiments designed to investigate the differential effects of this compound and scopolamine. Researchers should adapt these protocols to their specific experimental models and objectives.
In Vivo Protocol: Assessment of Central vs. Peripheral Cholinergic Blockade in Rodents
Objective: To differentiate the central and peripheral contributions to a specific physiological or behavioral response mediated by muscarinic receptors.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., rats or mice)
-
Apparatus for behavioral assessment (e.g., Morris water maze for memory, open field for locomotor activity)
-
Physiological monitoring equipment (e.g., telemetry for heart rate and body temperature)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and scopolamine hydrobromide in sterile saline on the day of the experiment. The concentration should be adjusted to allow for the desired dose to be administered in a consistent volume (e.g., 1 mL/kg).
-
Experimental Groups: Divide animals into at least three groups:
-
Vehicle control (saline)
-
Scopolamine hydrobromide
-
This compound
-
-
Drug Administration: Administer the drugs via the desired route (e.g., intraperitoneal injection). The dose will depend on the specific research question and should be determined from pilot studies or literature on similar compounds.
-
Behavioral/Physiological Assessment: At a predetermined time point after drug administration (e.g., 30 minutes), begin the behavioral or physiological assessment.
-
For CNS Effects (Memory): Utilize tasks like the Morris water maze or passive avoidance. A scopolamine-induced deficit that is absent in the this compound group would indicate a central mechanism.
-
For Peripheral Effects (e.g., Heart Rate): Monitor heart rate using telemetry. Both scopolamine and this compound are expected to cause tachycardia, demonstrating peripheral muscarinic blockade.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
In Vitro Protocol: Isolated Tissue Bath Assay
Objective: To determine and compare the potency of this compound and scopolamine as muscarinic receptor antagonists in a peripheral tissue.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat bladder strips)
-
Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C
-
Isotonic transducer and data acquisition system
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
This compound
-
Scopolamine hydrobromide
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the desired tissue, placing it immediately in cold physiological saline solution. Mount the tissue in the organ bath.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.
-
Cumulative Concentration-Response Curve to Agonist: Generate a cumulative concentration-response curve for the muscarinic agonist to establish a baseline response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of either this compound or scopolamine for a predetermined time (e.g., 30 minutes).
-
Repeat Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonists. Calculate the pA2 value or construct a Schild plot to determine the affinity of each antagonist for the muscarinic receptors in the isolated tissue. It is expected that both compounds will demonstrate potent antagonism in this peripheral tissue preparation.
Visualizations
Caption: Blood-Brain Barrier Permeability of Scopolamine vs. This compound.
References
- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 2. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A comparison of the central and peripheral effects of atropine, scopolamine and some synthetic atropine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of Scopine Methiodide Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Scopine methiodide is a quaternary ammonium derivative of scopine, and like its parent compound scopolamine, it is expected to act as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] Due to its charged nature, this compound is expected to have limited ability to cross the blood-brain barrier, making it a potentially valuable tool for studying peripheral muscarinic receptor function. This application note provides a detailed protocol for generating a dose-response curve for this compound using a competitive radioligand binding assay, a common method for characterizing the affinity of a compound for a specific receptor.[3][4][5]
Data Presentation:
The primary quantitative data from a dose-response experiment for this compound is the inhibition constant (Ki), which represents the affinity of the antagonist for the muscarinic receptor. This is typically derived from the IC50 value obtained from a competition binding assay. The results can be summarized in a table for clarity and comparison.
| Parameter | Value | Description |
| IC50 | e.g., 15 nM | The concentration of this compound that inhibits 50% of the specific binding of a radioligand. |
| Ki | e.g., 7.5 nM | The inhibition constant, calculated from the IC50 value, representing the affinity of this compound for the receptor. |
| Hill Slope | e.g., -1.0 | The steepness of the dose-response curve, which can provide insights into the nature of the binding interaction. |
| Radioligand Used | e.g., [3H]N-methylscopolamine ([3H]NMS) | The labeled compound used to measure receptor binding. |
| Receptor Source | e.g., CHO cells expressing human M3 mAChR | The biological material containing the target receptor. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the dose-response curve for this compound by measuring its ability to compete with a known radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), for binding to muscarinic receptors.[6]
Materials:
-
This compound
-
Radioligand (e.g., [3H]N-methylscopolamine)
-
Receptor source (e.g., membrane preparations from cells or tissues expressing the target muscarinic receptor subtype)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine)
-
Scintillation vials
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested (e.g., from 10^-12 M to 10^-5 M).
-
Prepare a working solution of the radioligand at a concentration typically at or below its Kd value.
-
Prepare a high concentration solution of the non-specific binding control (e.g., 1 µM atropine).
-
-
Assay Setup:
-
Set up triplicate tubes for each concentration of this compound.
-
Include triplicate tubes for total binding (only radioligand and receptor preparation).
-
Include triplicate tubes for non-specific binding (radioligand, receptor preparation, and the non-specific binding control).
-
-
Incubation:
-
To each tube, add the following in order:
-
Assay buffer
-
The appropriate concentration of this compound (or buffer for total binding, or non-specific control)
-
Receptor preparation
-
Radioligand
-
-
Incubate the tubes at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[7] The incubation time will depend on the kinetics of the radioligand binding.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place each filter in a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM and the CPM at each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization:
Caption: Experimental workflow for determining the this compound dose-response curve.
Caption: Signaling pathway of a muscarinic antagonist like this compound.
References
- 1. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Application Notes and Protocols for Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine methiodide, also known as N-methylscopolamine, is a quaternary ammonium derivative of scopolamine. As a peripherally acting muscarinic antagonist, it exhibits high affinity for all five subtypes of muscarinic acetylcholine receptors (M1-M5). Its positive charge restricts its ability to cross the blood-brain barrier, making it a valuable tool for studying the effects of peripheral muscarinic receptor blockade in various in vitro systems. These application notes provide an overview of the in vitro uses of this compound, detailed experimental protocols for its characterization, and a summary of its binding affinities for muscarinic receptor subtypes.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it prevents the endogenous ligand, acetylcholine, from binding and initiating downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
In Vitro Applications
-
Receptor Binding Assays: Radiolabeled this compound (e.g., [3H]-N-methylscopolamine) is widely used as a radioligand in saturation and competition binding assays to characterize muscarinic receptors in various tissues and cell lines. These assays allow for the determination of receptor density (Bmax) and the affinity (Kd or Ki) of other muscarinic ligands.
-
Functional Assays: In vitro functional assays are employed to determine the potency of this compound as an antagonist. These assays typically measure the inhibition of agonist-induced downstream signaling events, such as intracellular calcium mobilization (for M1, M3, and M5 receptors) or inhibition of cAMP accumulation (for M2 and M4 receptors).
-
Schild Analysis: This classical pharmacological method is used to determine the equilibrium dissociation constant (KB) of a competitive antagonist, such as this compound. It involves generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist.
-
Study of Peripheral Muscarinic Receptor Function: Due to its inability to readily cross the blood-brain barrier, this compound is an ideal tool to investigate the role of peripheral muscarinic receptors in isolated tissues or cell cultures without the confounding effects of central nervous system activity.
Data Presentation
The binding affinities of this compound (N-methylscopolamine) for the five human muscarinic acetylcholine receptor subtypes (M1-M5) are summarized below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Cell Line | Radioligand | pKi (Mean ± SEM) | Reference |
| M1 | CHO-K1 | [3H]-N-Methylscopolamine | 9.1 ± 0.05 | [1] |
| M2 | CHO-K1 | [3H]-N-Methylscopolamine | 9.3 ± 0.03 | [1] |
| M3 | CHO-K1 | [3H]-N-Methylscopolamine | 9.4 ± 0.04 | [1] |
| M4 | CHO-K1 | [3H]-N-Methylscopolamine | 9.2 ± 0.06 | [1] |
| M5 | CHO-K1 | [3H]-N-Methylscopolamine | 9.0 ± 0.07 | [1] |
Note: The Ki values were converted to pKi values for standardized comparison.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1 cells stably expressing the human M1 receptor).
Materials:
-
CHO-K1 cells expressing the target muscarinic receptor subtype
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: [3H]-N-methylscopolamine (specific activity ~80 Ci/mmol)
-
Non-labeled this compound (for competition)
-
Atropine (for determination of non-specific binding)
-
96-well microplates
-
Cell harvester and glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture: Culture the cells to ~80-90% confluency.
-
Membrane Preparation (Optional, for membrane-based assays):
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Whole Cell Binding Assay (Alternative to membrane prep):
-
Seed cells into a 96-well plate at a density of 50,000-100,000 cells/well and allow them to attach overnight.
-
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [3H]-N-methylscopolamine (typically at a concentration close to its Kd).
-
Increasing concentrations of unlabeled this compound or a high concentration of atropine (e.g., 1 µM) for non-specific binding determination.
-
Cell membranes or intact cells.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the target Gq-coupled muscarinic receptor (e.g., CHO-M1 cells).
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (an anion-exchange transport inhibitor, optional).
-
Muscarinic receptor agonist (e.g., carbachol).
-
This compound.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare the agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a short baseline reading, add the agonist to all wells (except for negative controls) and continue recording the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Signaling Pathways
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflows
Caption: In Vitro Experimental Workflows.
References
In Vivo Administration of Scopine Methiodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research purposes only. Scopine methiodide is a research chemical, and its in vivo properties have not been extensively characterized. The information provided is based on the known pharmacology of the structurally related compound scopolamine and other quaternary ammonium anticholinergic agents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound is a quaternary ammonium derivative of scopine, a tropane alkaloid. It is structurally analogous to scopolamine methiodide (methscopolamine), a peripherally acting muscarinic antagonist. The permanent positive charge on the nitrogen atom in this compound is expected to significantly limit its ability to cross the blood-brain barrier (BBB). This property makes it a valuable tool for researchers interested in isolating and studying the peripheral effects of muscarinic receptor blockade without the confounding central nervous system (CNS) effects typically associated with its tertiary amine analog, scopolamine.
Potential research applications include the investigation of peripheral cholinergic signaling in various organ systems, the development of peripherally selective anticholinergic drugs with reduced CNS side effects, and as a control compound in studies investigating the central effects of scopolamine.
Pharmacological Profile (Hypothesized)
Mechanism of Action: this compound is presumed to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Due to its chemical structure, it is expected to antagonize all five muscarinic receptor subtypes (M1-M5) in the peripheral nervous system. This blockade inhibits the effects of acetylcholine, leading to a range of anticholinergic responses in tissues such as salivary glands, smooth muscle of the gastrointestinal and urinary tracts, and the heart.
Pharmacokinetics: The pharmacokinetic profile of this compound has not been empirically determined. However, based on data from other quaternary ammonium anticholinergics like methscopolamine and glycopyrrolate, the following properties are anticipated:
-
Absorption: Oral bioavailability is expected to be low and variable (likely 10-25%).[1] For systemic effects, parenteral administration (e.g., intravenous, intraperitoneal, or subcutaneous) is recommended.
-
Distribution: Due to its hydrophilicity and permanent positive charge, distribution is likely confined to the extracellular fluid. Penetration across the blood-brain barrier is expected to be minimal.[2][3]
-
Metabolism and Excretion: The metabolic fate is unknown. It is likely excreted primarily unchanged in the urine.
Data Presentation
The following tables provide a comparative overview of the physicochemical and pharmacokinetic properties of scopolamine and its quaternary ammonium analog, methscopolamine, to serve as a reference for designing studies with this compound. A template for recording experimental data for this compound is also provided.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Scopolamine (Tertiary Amine) | Methscopolamine (Quaternary Ammonium) | This compound (Hypothesized) |
| Chemical Nature | Tertiary Amine | Quaternary Ammonium Salt | Quaternary Ammonium Salt |
| Blood-Brain Barrier Penetration | Readily crosses | Severely restricted[2][3] | Severely restricted |
| Primary Site of Action | Central and Peripheral | Predominantly Peripheral[2][4] | Predominantly Peripheral |
| Oral Bioavailability | Low (~2.6% unchanged in urine) | Low (10-25%)[1] | Low |
| Parenteral Dose (Rats, mg/kg) | 0.08 - 0.32 (IP)[4] | 0.08 - 0.32 (IP)[4] | To be determined (start with 0.05 - 0.5 mg/kg) |
Table 2: Example Data Collection for a Dose-Response Study of this compound
| Animal ID | Treatment Group | Dose (mg/kg, IP) | Vehicle | Time of Administration | Time of Observation | Saliva Production (mg) | Heart Rate (BPM) | Adverse Events Noted |
| 101 | Vehicle Control | 0 | 0.9% Saline | 09:00 | 09:30 | |||
| 102 | Vehicle Control | 0 | 0.9% Saline | 09:05 | 09:35 | |||
| 201 | This compound | 0.05 | 0.9% Saline | 09:10 | 09:40 | |||
| 202 | This compound | 0.05 | 0.9% Saline | 09:15 | 09:45 | |||
| 301 | This compound | 0.2 | 0.9% Saline | 09:20 | 09:50 | |||
| 302 | This compound | 0.2 | 0.9% Saline | 09:25 | 09:55 | |||
| 401 | This compound | 0.8 | 0.9% Saline | 09:30 | 10:00 | |||
| 402 | This compound | 0.8 | 0.9% Saline | 09:35 | 10:05 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution (vehicle)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (0.22 µm) and syringes for sterilization
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and a standard injection volume (e.g., 5 or 10 mL/kg for mice), calculate the required concentration of the dosing solution.
-
Weigh the compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of sterile 0.9% saline to the vial containing the powder. This compound is expected to be water-soluble.
-
Vortex: Vortex the solution until the powder is completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer-term storage, aliquoting and freezing at -20°C is recommended, though stability under these conditions should be validated.
Protocol 2: In Vivo Dose-Response Study in Rodents (Acute Administration)
Objective: To determine the effective dose range of this compound for producing peripheral anticholinergic effects and to observe for any acute toxicity.
Animals:
-
Male or female mice (e.g., C57BL/6 or CD-1) or rats (e.g., Sprague-Dawley or Wistar), 8-10 weeks old.
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle, 0.05, 0.2, and 0.8 mg/kg this compound). A group size of n=6-8 is recommended.
-
Baseline Measurements: Record baseline parameters such as heart rate (using a non-invasive tail-cuff system) and observe general activity.
-
Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (IP) injection.
-
Observation: Observe the animals continuously for the first hour and then at regular intervals (e.g., 2, 4, and 24 hours) post-injection.
-
Monitoring:
-
Peripheral Effects: At a predetermined time point (e.g., 30 minutes post-injection), assess a peripheral anticholinergic effect, such as inhibition of pilocarpine-induced salivation (see Protocol 3).
-
Cardiovascular Effects: Measure heart rate at various time points post-injection.
-
General Health: Observe for signs of toxicity, including but not limited to, changes in posture, activity, breathing, and any signs of distress.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound.
Protocol 3: Evaluation of Antisialagogue Effect
Objective: To quantify the inhibitory effect of this compound on saliva production.
Procedure:
-
Animal Preparation: Fast the animals overnight with free access to water.
-
Pre-weigh Cotton Balls: Weigh small, pre-dried cotton balls for each animal.
-
Drug Administration: Administer this compound or vehicle at the desired doses and route (e.g., IP).
-
Waiting Period: Wait for the drug to take effect (e.g., 20-30 minutes post-IP injection).
-
Sialagogue Induction: Administer a sialogogue such as pilocarpine hydrochloride (e.g., 2 mg/kg, subcutaneous) to stimulate salivation.
-
Saliva Collection: Immediately after pilocarpine injection, place the pre-weighed cotton balls in the animal's mouth for a fixed period (e.g., 15 minutes).
-
Final Weighing: Remove the cotton balls and immediately weigh them. The difference in weight represents the amount of saliva produced.
-
Data Analysis: Compare the amount of saliva produced in the this compound-treated groups to the vehicle-treated group.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo administration of this compound.
References
- 1. Methscopolamine Bromide Tablets, USP 2.5 mg and 5 mg Bayshore Pharmaceuticals LLC [dailymed.nlm.nih.gov]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Scopine Methiodide: A Research Tool for Interrogating Muscarinic Acetylcholine Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine methiodide, a quaternary ammonium derivative of scopine, serves as a valuable research tool in the study of the cholinergic nervous system. As a muscarinic acetylcholine receptor (mAChR) antagonist, it aids in the characterization of receptor subtypes, the elucidation of signaling pathways, and the screening of novel cholinergic ligands. Its charged nature limits its ability to cross the blood-brain barrier, making it particularly useful for investigating peripheral muscarinic receptor functions without the confounding central nervous system effects associated with its parent compound, scopolamine.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, protocols for key experiments, and representative data for closely related compounds to guide experimental design.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It competes with the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists for binding to the orthosteric site on the receptor. By blocking the binding of agonists, this compound prevents the conformational changes in the receptor that are necessary to activate downstream signaling pathways.
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins and initiate distinct intracellular signaling cascades:
-
M1, M3, and M5 receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
This compound, by blocking these receptors, can be used to investigate the physiological and pathological roles of these diverse signaling pathways in various tissues and cell types.
Data Presentation: Muscarinic Receptor Antagonist Binding Affinities
| Compound | M1 (Ki in nM) | M2 (Ki in nM) | M3 (Ki in nM) | M4 (Ki in nM) | M5 (Ki in nM) |
| N-Methylscopolamine | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 |
| Pirenzepine | 15 - 25 | 300 - 800 | 150 - 400 | 100 - 300 | 50 - 150 |
| Methoctramine | 100 - 300 | 10 - 30 | 150 - 500 | 50 - 150 | 200 - 600 |
| 4-DAMP | 1 - 5 | 5 - 15 | 0.5 - 2 | 1 - 10 | 1 - 8 |
| Atropine | 1 - 2 | 1 - 2 | 1 - 2 | 1 - 2 | 1 - 2 |
Note: Ki values are compiled from various sources and should be considered as approximate. Actual values can vary depending on the experimental conditions.
Experimental Protocols
Radioligand Binding Assay: Competition Binding
This protocol describes how to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype using a competition binding assay with the radiolabeled antagonist [³H]-N-methylscopolamine ([³H]NMS).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
[³H]NMS (specific activity ~80 Ci/mmol)
-
This compound
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Atropine (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Dilute the cell membranes in ice-cold assay buffer to a final concentration that provides adequate signal (e.g., 10-50 µg protein per well).
-
Prepare a solution of [³H]NMS in the assay buffer at a concentration close to its Kd for the receptor subtype (typically 0.1-1 nM).
-
Prepare a solution of atropine at a high concentration (e.g., 1 µM) to determine non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]NMS solution, and 100 µL of the diluted cell membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of atropine solution, 50 µL of [³H]NMS solution, and 100 µL of the diluted cell membrane suspension to designated wells.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]NMS solution, and 100 µL of the diluted cell membrane suspension to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach binding equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from atropine wells) from the total binding (CPM from buffer wells).
-
Plot the percentage of specific [³H]NMS binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]NMS used and Kd is its dissociation constant.
-
Functional Assay: Schild Analysis for Competitive Antagonism
This protocol outlines a method to determine the potency of this compound as a competitive antagonist and to calculate its pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[1][2][3][4]
Materials:
-
Isolated tissue preparation expressing the muscarinic receptor of interest (e.g., guinea pig ileum, trachea, or atria).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
Protocol:
-
Tissue Preparation:
-
Prepare the isolated tissue and mount it in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes with fresh physiological salt solution.
-
-
Control Agonist Concentration-Response Curve:
-
Perform a cumulative concentration-response curve for the agonist. Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.
-
Wash the tissue thoroughly to allow it to return to baseline.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
Repeat the cumulative agonist concentration-response curve in the presence of this compound.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue extensively and allow it to recover.
-
Repeat steps 3 and 4 with at least two other concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Caption: Signaling pathway of a muscarinic antagonist.
Caption: Workflow for Schild analysis of an antagonist.
References
Application Notes and Protocols for Experimental Design with Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of scopine methiodide, a quaternary ammonium derivative of scopine and a muscarinic acetylcholine receptor (mAChR) antagonist. This document outlines its primary applications, protocols for key experiments, and the underlying signaling pathways.
Application Notes
This compound, also known as N-methylscopine, is a valuable tool for investigating the cholinergic nervous system. As a muscarinic antagonist, it blocks the action of acetylcholine at M1-M5 receptors, making it useful for:
-
Characterizing Muscarinic Receptor Subtypes: Due to its charged nature, this compound generally does not cross the blood-brain barrier, making it ideal for studying peripheral muscarinic receptor functions without central nervous system side effects.
-
Investigating Receptor Binding Kinetics: Radiolabeled forms of related compounds like N-methylscopolamine ([³H]NMS) are widely used in radioligand binding assays to determine the affinity and density of muscarinic receptors in various tissues.[1][2]
-
Functional Analysis of Muscarinic Receptor Antagonism: It is employed in isolated tissue preparations, such as guinea pig ileum and atria, to quantify the potency and selectivity of its antagonistic effects on smooth muscle contraction and heart rate, respectively.[3]
Data Presentation
Quantitative data for this compound's binding affinity across all muscarinic receptor subtypes (M1-M5) is not comprehensively available in the cited literature. However, studies with the closely related compound (-)-S-hyoscine methiodide indicate a higher affinity for muscarinic receptors in the guinea-pig ileum (predominantly M3 receptors) compared to those in the atria (predominantly M2 receptors).[3]
For context, the following table summarizes representative binding affinities (Ki) for the widely used radioligand, N-methylscopolamine ([³H]NMS), which is structurally analogous to this compound. These values were determined using human cloned receptors.
| Receptor Subtype | Ligand | Ki (nM) |
| M1 | [³H]N-methylscopolamine | ~0.25 |
| M2 | [³H]N-methylscopolamine | ~0.25 |
| M3 | [³H]N-methylscopolamine | ~0.25 |
| M4 | [³H]N-methylscopolamine | ~0.25 |
| M5 | [³H]N-methylscopolamine | ~0.25 |
Note: The binding of N-[³H]methylscopolamine ([³H]NMS) to cortical and striatal tissue sections is saturable with a Kd of approximately 0.25 nM.[2] This table provides an expected range of affinity for this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes the determination of the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells) using [³H]N-methylscopolamine ([³H]NMS) as the radioligand.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
This compound
-
[³H]N-methylscopolamine ([³H]NMS)
-
Atropine (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target muscarinic receptor subtype according to standard laboratory protocols. Determine the total protein concentration using a suitable method (e.g., Lowry assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [³H]NMS (typically at its Kd value), and the cell membrane suspension.
-
Non-specific Binding: Add assay buffer, [³H]NMS, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and the cell membrane suspension.
-
Competitive Binding: Add assay buffer, [³H]NMS, the cell membrane suspension, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Isolated Guinea Pig Ileum Assay for Functional Antagonism
This protocol determines the functional potency (pA₂) of this compound as a muscarinic antagonist by measuring its ability to inhibit acetylcholine-induced contractions of the guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's physiological salt solution
-
Acetylcholine (ACh) stock solution
-
This compound stock solution
-
Isolated organ bath system with a force transducer and data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the luminal contents with Tyrode's solution and cut it into 2-3 cm segments.
-
Mounting the Tissue: Mount a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to a force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
Control Cumulative Concentration-Response Curve:
-
Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner, waiting for the response to plateau at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
After the maximum response is achieved, wash the tissue repeatedly with fresh Tyrode's solution until it returns to the baseline tension.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.
-
-
Concentration-Response Curve in the Presence of Antagonist:
-
Repeat the cumulative addition of acetylcholine in the presence of this compound and record the contractile responses.
-
-
Schild Analysis:
-
Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Calculate the dose ratio for each antagonist concentration (the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ in its absence).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression line gives the pA₂ value, which is a measure of the antagonist's potency. A slope not significantly different from 1 suggests competitive antagonism.
-
Mandatory Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways antagonized by this compound.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
References
- 1. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic cholinergic receptor subtypes in the human brain. II. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scopine Methiodide in Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing scopine methiodide for the investigation of cholinergic pathways. As a quaternary ammonium derivative of scopine, this compound is a valuable tool for differentiating between central and peripheral muscarinic receptor functions due to its expectedly limited ability to cross the blood-brain barrier. This document outlines its theoretical mechanism of action, provides representative binding data based on similar non-selective muscarinic antagonists, and details experimental protocols for its characterization.
Introduction to this compound
This compound is a synthetic compound derived from scopine, a metabolite of the well-known muscarinic antagonist, scopolamine. The addition of a methyl iodide group results in a quaternary ammonium salt. This structural modification confers a permanent positive charge to the molecule, which significantly restricts its passage across the blood-brain barrier. Consequently, when administered systemically, this compound is expected to act primarily on peripheral muscarinic acetylcholine receptors (mAChRs). This property makes it an excellent pharmacological tool for isolating and studying the peripheral effects of cholinergic blockade, as well as for investigating the role of peripheral cholinergic pathways in various physiological and pathophysiological processes.
Mechanism of Action: this compound is presumed to act as a competitive antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and eliciting a cellular response. This blockade of parasympathetic nervous system signaling can be observed in various organs and tissues throughout the body.
Quantitative Data: Muscarinic Receptor Binding Profile
| Receptor Subtype | Representative Antagonist | Ki (nM) |
| M1 | Atropine | 1.27 ± 0.36 |
| M2 | Atropine | 3.24 ± 1.16 |
| M3 | Atropine | 2.21 ± 0.53 |
| M4 | Atropine | 0.77 ± 0.43 |
| M5 | Atropine | 2.84 ± 0.84 |
This data is provided for illustrative purposes and is based on the known profile of atropine.[1] Actual binding affinities for this compound must be determined experimentally.
Experimental Protocols
Herein, we provide detailed protocols for the in vitro and in vivo characterization of this compound's effects on cholinergic pathways.
In Vitro Characterization
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptor subtypes using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5)
-
[³H]-N-methylscopolamine ([³H]-NMS)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Atropine (for non-specific binding determination)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
-
Harvester
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (protein concentration to be optimized for each receptor subtype)
-
[³H]-NMS at a concentration near its Kd.
-
Either this compound at varying concentrations (for competition curve) or assay buffer (for total binding) or a high concentration of atropine (e.g., 1 µM) (for non-specific binding).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol determines the potency and nature of antagonism of this compound on muscarinic receptors in a classic isolated tissue preparation.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6)
-
Carbachol (muscarinic agonist)
-
This compound
-
Organ bath system with isometric force transducer
-
Data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileum segment and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen gas.[2]
-
Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 30-60 minutes, with regular washes every 15 minutes.[3]
-
Cumulative Concentration-Response Curve to Carbachol:
-
Add carbachol to the organ bath in a cumulative manner (increasing concentrations without washing in between) to obtain a control concentration-response curve.
-
After the maximal response is achieved, wash the tissue repeatedly until the baseline is restored.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
-
Second Concentration-Response Curve:
-
In the continued presence of this compound, generate a second cumulative concentration-response curve to carbachol.
-
-
Repeat steps 5 and 6 with increasing concentrations of this compound.
-
Data Analysis:
-
Plot the log concentration of carbachol versus the response for each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the log molar concentration of this compound on the x-axis.
-
A linear regression of the Schild plot should yield a slope not significantly different from 1 for a competitive antagonist. The x-intercept of the regression line is the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
-
In Vivo Characterization
This protocol assesses the impact of peripherally administered this compound on cardiovascular parameters, a system heavily influenced by peripheral muscarinic receptors.
Materials:
-
Male Sprague-Dawley rats (300-400 g)
-
Anesthetic (e.g., urethane or isoflurane)
-
Catheters for cannulation of the jugular vein and carotid artery
-
Pressure transducer and amplifier
-
Data acquisition system for continuous blood pressure and heart rate monitoring
-
Infusion pump
-
Saline solution
-
This compound
-
Methacholine (muscarinic agonist)
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
Allow the animal to stabilize after surgery until cardiovascular parameters are constant.
-
Administer a bolus intravenous (IV) injection of methacholine to induce a transient bradycardia and hypotension, establishing a baseline response.
-
After the cardiovascular parameters return to baseline, administer a predetermined dose of this compound via IV infusion.
-
Following a suitable incubation period with this compound, repeat the methacholine challenge.
-
The antagonistic effect of this compound is quantified by the reduction in the methacholine-induced bradycardia and hypotension.
-
Different doses of this compound can be tested to establish a dose-response relationship.
This protocol evaluates the inhibitory effect of this compound on muscarinic receptor-mediated glandular secretion.
Materials:
-
Male ICR mice (25-30 g)
-
Pilocarpine hydrochloride
-
This compound
-
Saline solution
-
Pre-weighed cotton balls
-
Microcentrifuge tubes
-
Precision balance
Procedure:
-
House the mice individually and fast them for a few hours before the experiment, with free access to water.
-
Administer this compound or saline (vehicle control) via intraperitoneal (IP) injection at a predetermined time before the pilocarpine challenge (e.g., 30 minutes).[1]
-
At time zero, administer pilocarpine hydrochloride (e.g., 0.5 mg/kg, IP) to stimulate salivation.[1]
-
Immediately after pilocarpine injection, place a pre-weighed cotton ball in the mouth of each mouse.
-
Collect the saliva-soaked cotton ball after a fixed period (e.g., 15 minutes).
-
Weigh the cotton ball immediately to determine the amount of saliva secreted (1 mg of weight gain is equivalent to 1 µL of saliva).
-
Compare the amount of saliva produced in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect.
Visualizations
Caption: Cholinergic signaling at a muscarinic synapse and the site of action of this compound.
Caption: Experimental workflow for characterizing this compound as a muscarinic antagonist.
References
Application Notes and Protocols: Quaternization of Scopine to Methiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quaternization of scopine to its methiodide salt, a key reaction in the synthesis of various pharmaceutically active compounds. The procedure is based on established principles of tertiary amine alkylation, offering a reproducible method for laboratory-scale synthesis. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the reaction pathway.
Introduction
Scopine is a tropane alkaloid characterized by a tertiary amine within its bicyclic structure.[1] The quaternization of this nitrogen atom with methyl iodide is a fundamental step in the synthesis of N-methylated scopine derivatives, such as methylscopolamine iodide. This modification can significantly alter the pharmacological properties of the parent molecule, for instance, by limiting its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. The following protocol details a standard laboratory procedure for the efficient conversion of scopine to scopine methiodide.
Reaction and Mechanism
The quaternization of scopine is a nucleophilic substitution reaction (SN2). The lone pair of electrons on the tertiary nitrogen atom of the scopine molecule acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then forms an ionic bond with the newly formed quaternary ammonium cation.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired product purity.
3.1. Materials and Equipment
-
Scopine
-
Methyl iodide (CH3I)
-
Anhydrous acetone
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve scopine in anhydrous acetone. A typical concentration is in the range of 0.1 to 0.5 M.
-
Addition of Methyl Iodide: While stirring the scopine solution at room temperature, add an excess of methyl iodide. A molar excess of 2 to 5 equivalents is generally recommended to ensure complete conversion of the scopine.
-
Reaction Conditions: Attach a reflux condenser to the round-bottom flask and gently heat the reaction mixture to reflux (the boiling point of acetone is 56°C). The reaction is typically allowed to proceed for 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: As the reaction progresses, the this compound product will precipitate out of the acetone solution as a white solid.
-
Isolation of the Product: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold anhydrous acetone and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound under vacuum to remove residual solvents.
3.3. Safety Precautions
-
Methyl iodide is a volatile and toxic substance and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetone and diethyl ether are flammable solvents and should be handled away from open flames or ignition sources.
Data Presentation
The following table summarizes typical quantitative data for the quaternization of scopine to methiodide.
| Parameter | Value |
| Molar Ratio (Scopine:Methyl Iodide) | 1:3 |
| Solvent | Anhydrous Acetone |
| Reaction Temperature | 56°C (Reflux) |
| Reaction Time | 4 hours |
| Yield | 85-95% |
| Appearance | White crystalline solid |
Visualization
The following diagram illustrates the chemical pathway for the quaternization of scopine.
The logical workflow for the experimental protocol is outlined below.
References
Application Notes and Protocols for Scopine Methiodide in Cell Culture Experiments
Introduction
Scopine is a tropane alkaloid and a metabolite of the well-known muscarinic antagonist, scopolamine.[1][2] Scopine methiodide, as a quaternary ammonium derivative of scopine, is predicted to function as a muscarinic acetylcholine receptor (mAChR) antagonist. The permanent positive charge on the quaternary nitrogen atom is expected to limit its passive diffusion across cell membranes.[3][4] Consequently, in cell culture experiments, this compound is anticipated to primarily act on mAChRs located on the cell surface, making it a useful tool for studying peripheral or extracellular muscarinic receptor-mediated signaling pathways without the confounding effects of intracellular actions or central nervous system penetration that are observed with its parent compound, scopolamine.
Potential applications in cell culture include:
-
Investigating the role of peripheral muscarinic receptors in various cellular processes.
-
Differentiating between cell surface and intracellular muscarinic receptor functions.
-
Studying the effects of muscarinic antagonism on cell proliferation, apoptosis, and signaling in various cell types, including cancer cells.[5]
Mechanism of Action (Predicted)
This compound is hypothesized to act as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5). By binding to these G-protein coupled receptors on the cell surface, it would block the binding of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists. This blockade would inhibit the downstream signaling cascades associated with mAChR activation.
Quantitative Data Summary
The following tables summarize quantitative data from studies using the related quaternary ammonium muscarinic antagonists, N-methylscopolamine (NMS) and 4-DAMP, which can serve as a starting point for designing experiments with this compound.
Table 1: Antagonist Concentrations in Cell Culture
| Compound | Cell Line | Concentration | Duration | Observed Effect |
| 4-DAMP (M3R blocker) | CT-26 (murine colorectal cancer) | 100 µM | 8 hours | Inhibition of cell proliferation and induction of apoptosis.[5] |
| Atropine (non-selective) | CT-26 (murine colorectal cancer) | 100 µM | 8 hours | Inhibition of cell proliferation.[5] |
| Atropine (non-selective) | Anal sphincter smooth muscle cells | 10 µM | 1 hour | Blockade of muscarinic receptors.[6] |
| 4-DAMP (M3R blocker) | Anal sphincter smooth muscle cells | 1 µM | 1 hour | Selective inhibition of M3 muscarinic receptors.[6] |
| AF-DX 116 (M2R blocker) | Anal sphincter smooth muscle cells | 2 µM | 1 hour | Selective inhibition of M2 muscarinic receptors.[6] |
Table 2: Binding Affinities of N-methylscopolamine ([³H]-NMS) to Muscarinic Receptors
| Receptor Subtype | Cell Line | Kd (pM) |
| M1 | CHO | 180 |
| M2 | CHO | 215 |
| M3 | CHO | 110 |
| M4 | CHO | 120 |
Data from radioligand binding assays using Chinese Hamster Ovary (CHO) cells stably expressing human muscarinic receptor subtypes.[7]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in cell culture.
Protocol 1: General Cell Culture and Treatment
-
Cell Culture: Culture the desired cell line (e.g., CHO-M1, HT-29, SH-SY5Y) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a sterile solvent such as water or DMSO.
-
Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or a vehicle control. For antagonist studies, pre-incubate the cells with this compound for a specific duration (e.g., 30-60 minutes) before adding a muscarinic agonist.
-
Incubation: Incubate the cells for the desired period, which can range from minutes to hours or days, depending on the assay.
-
Assay: Proceed with the specific cellular or biochemical assay.
Protocol 2: Cell Proliferation Assay (WST-1)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 1 mM) for 8 to 48 hours.[5]
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell proliferation as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound at a concentration determined from proliferation assays to induce a significant effect (e.g., 100 µM).[5]
-
After the incubation period, harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Competitive Radioligand Binding Assay
-
Prepare cell membranes from cells expressing the muscarinic receptor subtype of interest.
-
Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and increasing concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the IC₅₀ value of this compound and subsequently calculate its binding affinity (Kᵢ).
Materials and Reagents
-
Cell Lines: Appropriate cell line endogenously expressing or engineered to express muscarinic receptors (e.g., CHO, HEK293, SH-SY5Y, CT-26).
-
Culture Media: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine.
-
This compound: High-purity compound.
-
Solvents: Sterile water or DMSO for stock solutions.
-
Assay Kits: Commercially available kits for proliferation, apoptosis, etc.
-
Other Reagents: Muscarinic agonists (e.g., carbachol, acetylcholine), other antagonists (e.g., atropine), buffers (e.g., PBS).
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a sterile cell culture hood to maintain aseptic conditions. Consult the Material Safety Data Sheet (MSDS) for this compound for specific handling and disposal instructions.
References
- 1. Scopine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]
- 5. Blocking Muscarinic Receptor 3 Attenuates Tumor Growth and Decreases Immunosuppressive and Cholinergic Markers in an Orthotopic Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell treatment with antagonists [bio-protocol.org]
- 7. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scopine Methiodide in Receptor Mapping Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopine methiodide, a quaternary ammonium derivative of scopine, is a valuable pharmacological tool for the investigation of muscarinic acetylcholine receptors (mAChRs). Its structural similarity to scopolamine, a well-characterized muscarinic antagonist, makes it a relevant compound for receptor mapping and characterization studies. This document provides detailed application notes and experimental protocols for the use of this compound in receptor binding assays, contributing to a deeper understanding of muscarinic receptor pharmacology. While specific binding affinity data for this compound across all muscarinic receptor subtypes is not extensively published, this guide offers protocols and comparative data from closely related compounds to facilitate its use in research.
Muscarinic Acetylcholine Receptors: An Overview
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are integral to a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion.[1][2] Five distinct subtypes of muscarinic receptors have been identified, designated M1 through M5.[3][4] These subtypes exhibit differential tissue distribution and couple to various intracellular signaling pathways, making them important targets for drug development.[1][4][5]
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[1][4]
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4]
Data Presentation: Comparative Binding Affinities
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Scopolamine | ~1.62 | ~27.5 | ~2.63 | - | - |
| N-Methylscopolamine | - | - | - | - | - |
Data for Scopolamine is derived from various sources and represents approximate values. A comprehensive search did not yield a complete Ki profile for N-Methylscopolamine across all subtypes in a single consistent study.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for muscarinic receptor subtypes. This method is adapted from established protocols for mAChR binding assays.[3][6][7]
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Test compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Atropine (1 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the desired muscarinic receptor subtype on ice. Homogenize the membranes in assay buffer using a glass-Teflon homogenizer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in assay buffer to the desired final concentration (typically 10-50 µg protein per well).
-
Assay Setup:
-
Add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of 1 µM atropine to the "non-specific binding" wells.
-
Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the "competition" wells.
-
Add 50 µL of [³H]-NMS (at a concentration close to its Kd, typically 0.1-1.0 nM) to all wells.
-
Add 150 µL of the diluted membrane preparation to all wells.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship for Ki Determination
Caption: Logical flow for the determination of the Ki value.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Assays Utilizing Scopine Methiodide (N-methylscopolamine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing scopine methiodide, also known as N-methylscopolamine, a potent muscarinic acetylcholine receptor antagonist, in receptor binding assays. The primary application is the use of its radiolabeled form, [³H]N-methylscopolamine ([³H]NMS), to characterize muscarinic receptors and to determine the affinity of novel compounds for these receptors.
Mechanism of Action
This compound (N-methylscopolamine) is a quaternary ammonium derivative of scopolamine. It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it blocks the effects of the endogenous neurotransmitter, acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Signaling Pathways of Muscarinic Acetylcholine Receptors
The following diagram illustrates the primary signaling cascades initiated by the activation of different muscarinic receptor subtypes.
Experimental Protocols
The following are detailed protocols for radioligand binding assays using [³H]N-methylscopolamine.
Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [³H]NMS for a specific tissue or cell preparation.
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Scopine Methiodide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of scopine methiodide.
Frequently Asked Questions (FAQs)
Q1: What is the reaction type for the synthesis of this compound?
The synthesis of this compound from scopine and methyl iodide is a classic example of a Menschutkin reaction, which is a type of nucleophilic aliphatic substitution (SN2) reaction. In this reaction, the tertiary amine (scopine) acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide, leading to the formation of a quaternary ammonium salt (this compound).[1][2][3][4]
Q2: What are the typical starting materials and reagents for this synthesis?
The primary starting materials are scopine and a methylating agent, most commonly methyl iodide. The reaction is typically carried out in a suitable solvent.
Q3: How can I purify the final product, this compound?
Purification of this compound, a quaternary ammonium salt, often involves precipitation and washing. Since quaternary ammonium salts are generally insoluble in non-polar organic solvents, adding a solvent like diethyl ether or hexane to the reaction mixture can induce precipitation.[1] The resulting solid can then be collected by filtration and washed with a low-polarity solvent to remove unreacted starting materials and other impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
Q4: What analytical techniques are used to characterize this compound?
The structure and purity of this compound can be confirmed using a variety of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. The presence of the N-methyl group in the quaternary ammonium salt will show a characteristic signal.[5][6]
-
Mass Spectrometry (MS): To determine the molecular weight of the cation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Q5: What are the common safety precautions when working with methyl iodide?
Methyl iodide is a hazardous substance and should be handled with appropriate safety precautions. It is toxic, a suspected carcinogen, and should be used in a well-ventilated fume hood.[4][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Representative Protocol for this compound Synthesis
This protocol is a general guideline based on the principles of the Menschutkin reaction for the N-methylation of tertiary amines. Optimization may be required based on laboratory conditions and desired product specifications.
Materials:
-
Scopine
-
Methyl Iodide (CH3I)
-
Anhydrous Acetone (or another suitable polar aprotic solvent like acetonitrile or DMF)
-
Diethyl ether (or another non-polar solvent for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve scopine in anhydrous acetone.
-
Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux (the optimal temperature will depend on the solvent and desired reaction time). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the reaction (disappearance of the starting scopine), cool the reaction mixture to room temperature.
-
If the product has not precipitated, slowly add diethyl ether to the stirred solution until a precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature. | The reaction kinetics may be slow under the initial conditions. Increasing time or temperature can drive the reaction to completion. |
| Add a larger excess of methyl iodide. | Ensuring an excess of the alkylating agent can help drive the equilibrium towards the product.[8] | |
| Degraded Methyl Iodide | Use freshly opened or purified methyl iodide. Store it properly in a dark bottle. | Methyl iodide can degrade over time, especially when exposed to light, forming iodine which can inhibit the reaction.[7] |
| Poor Quality Starting Material | Ensure the scopine starting material is pure and dry. | Impurities in the starting material can interfere with the reaction. Water can react with methyl iodide. |
| Inappropriate Solvent | Use a polar aprotic solvent like acetone, acetonitrile, or DMF. | These solvents are generally effective for SN2 reactions and can help to dissolve the reactants. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Unreacted Scopine | Ensure the reaction goes to completion using TLC or LC-MS. | Incomplete reaction is a common source of starting material contamination. |
| Improve the purification process by thorough washing of the precipitate. | The unreacted tertiary amine is more soluble in organic solvents than the quaternary salt. | |
| Side Reactions | If the reaction is run under basic conditions, consider the possibility of scopoline formation. | Scopine can rearrange to scopoline in the presence of a base. Ensure the reaction conditions are neutral or slightly acidic if this is a concern. |
| Solvent Contamination | Ensure the solvents used for reaction and purification are of high purity and are properly dried. | Residual solvent can be trapped in the final product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
- 1. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chemicalbook.com [chemicalbook.com]
- 6. C-NMR spectroscopy of tropane alkaloids. | Semantic Scholar [semanticscholar.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Scopine Methiodide Solubility: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with scopine methiodide. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
While specific solubility data for this compound is limited, general principles of organic chemistry can provide guidance. Methiodides are quaternary ammonium salts, which typically exhibit higher polarity and aqueous solubility compared to their tertiary amine precursors.[1] Therefore, polar solvents are expected to be more effective.
For the related compound, scopine hydrochloride, high solubility is observed in water (≥ 100 mg/mL) and moderate solubility in DMSO (25 mg/mL).[2] Another related compound, scopine, is soluble in DMSO (≥7.6mg/mL).[3] Based on this, for this compound, it is recommended to start with polar solvents such as water, ethanol, methanol, or DMSO.
Q2: My this compound is not dissolving completely in water. What can I do?
If you are experiencing incomplete dissolution of this compound in water, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help break up aggregates and enhance the dissolution rate.
-
Heating: Carefully warming the solution can increase the solubility of many compounds. However, be mindful of potential degradation at elevated temperatures. It is advisable to conduct preliminary stability tests.
-
pH Adjustment: The pH of the solution can significantly influence the solubility of ionizable compounds. Although this compound is a quaternary salt and its charge is permanent, the overall formulation pH might affect its interaction with other components.
-
Co-solvents: If aqueous solubility is still insufficient for your experimental needs, the use of co-solvents may be necessary.
Q3: Can I use co-solvents to improve the solubility of this compound for in vivo or in vitro studies?
Yes, co-solvents are commonly used to enhance the solubility of compounds for biological assays. For the related compounds scopine and scopine hydrochloride, established protocols use a combination of solvents to achieve higher concentrations. These protocols can serve as a valuable starting point for developing a formulation for this compound.
One common co-solvent system includes DMSO, PEG300, and Tween-80 in a saline solution.[2][4] Another approach involves the use of cyclodextrins, such as SBE-β-CD, which can form inclusion complexes with the compound to improve its aqueous solubility.[4]
Troubleshooting Guides
Issue: Precipitation or phase separation occurs when preparing a stock solution.
This issue often arises when the concentration of this compound exceeds its solubility limit in the chosen solvent system.
Troubleshooting Steps:
-
Review Solvent Choice: Ensure you are using an appropriate solvent. Based on the properties of related compounds, polar solvents should be the first choice.
-
Reduce Concentration: Attempt to prepare a more dilute stock solution.
-
Employ Mechanical Assistance: Use sonication or vortexing to aid dissolution.[2][4]
-
Gentle Heating: Carefully warm the solution while stirring. Monitor for any signs of degradation (e.g., color change).
-
Modify Solvent System: If a single solvent is insufficient, introduce a co-solvent system. Refer to the experimental protocols section for examples.
Data on Related Compounds
The following tables summarize the solubility data for the related compounds, scopine and scopine hydrochloride. This information can be used as a reference point for selecting initial solvents for this compound.
Table 1: Solubility of Scopine
| Solvent | Solubility | Notes |
| DMSO | ≥ 7.6 mg/mL | - |
| DMSO | 100 mg/mL | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use newly opened DMSO.[4] |
| Co-solvent System 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| Co-solvent System 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |
| Co-solvent System 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil.[4] |
Table 2: Solubility of Scopine Hydrochloride
| Solvent | Solubility | Notes |
| Water | ≥ 100 mg/mL | -[2] |
| DMSO | 25 mg/mL | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use newly opened DMSO.[2] |
| Co-solvent System 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| Co-solvent System 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
| Co-solvent System 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil.[2] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol provides a general workflow for determining the solubility of this compound in a chosen solvent.
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into a clean vial.
-
Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.
-
Vortex or sonicate the mixture for a set period (e.g., 5-10 minutes) at room temperature.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, add another weighed amount of this compound and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).
-
The solubility can then be calculated based on the total mass of the compound dissolved in the final volume of the solvent.
Protocol 2: Preparation of a Co-solvent Stock Solution
This protocol, adapted from methods used for related compounds, can be a starting point for preparing a concentrated stock solution of this compound for biological experiments.[2][4]
-
Prepare a preliminary stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Finally, add saline to reach the desired final volume and concentration.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for determining this compound solubility.
References
Technical Support Center: Scopine Methiodide Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scopine methiodide. The information provided is based on the general stability of quaternary ammonium compounds and aims to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a quaternary ammonium salt.[1] Like other quaternary ammonium compounds, it is a positively charged polyatomic ion with the structure [NR4]+.[1] While generally stable, its stability in solution can be influenced by several factors, including pH, temperature, and the presence of other chemical species.[2][3][4][5] Understanding its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable pharmaceutical formulations.
Q2: What are the primary factors that can affect the stability of this compound in a solution?
The main factors influencing the stability of this compound in solution are:
-
pH: Extreme pH levels, particularly alkaline conditions, can lead to the degradation of quaternary ammonium compounds.[2][4][5][6]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][7]
-
Solvent Composition: The type of solvent and the presence of water can impact stability. For instance, the concentration of water can affect the nucleophilicity of hydroxide ions in alkaline solutions, thereby influencing the degradation rate.[2]
-
Excipients: In formulated products, interactions with excipients can lead to physical or chemical incompatibilities and degradation of the active pharmaceutical ingredient (API).[8][9][10][11]
-
Light: While not as common for this class of compounds, exposure to light should be considered as a potential stress factor.
Q3: What are the likely degradation pathways for this compound in solution?
As a quaternary ammonium salt, this compound could be susceptible to degradation under harsh conditions, particularly in the presence of strong bases.[1] Potential degradation pathways for quaternary ammonium cations include Hofmann elimination and nucleophilic substitution (SN2) reactions, especially at elevated temperatures.[2][7] In the presence of hydroxide ions (OH-), a common degradation mechanism is an SN2 reaction.[2]
Troubleshooting Guides
Issue 1: Unexpected loss of this compound concentration in my prepared solution.
| Potential Cause | Troubleshooting Step | Rationale |
| High pH of the solution | Measure the pH of your solution. If it is alkaline (pH > 7), consider adjusting to a neutral or slightly acidic pH using a suitable buffer system. | Quaternary ammonium compounds can degrade in alkaline conditions.[2][6] Maintaining a pH in the optimal range of 4 to 7 is often recommended to prevent hydrolysis.[6] |
| Elevated storage temperature | Store the solution at a lower temperature (e.g., 2-8 °C) and protect it from light. | Higher temperatures can increase the rate of chemical degradation.[3] |
| Incompatibility with other components | If the solution contains other components (e.g., excipients), investigate potential drug-excipient incompatibilities.[10][11] | Chemical interactions with other molecules in the solution can lead to the degradation of this compound.[10][11] |
Issue 2: Observing precipitate or changes in the physical appearance of the solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility | Verify the solubility of this compound in your chosen solvent system. You may need to consider a different solvent or a co-solvent system. | If the concentration of this compound exceeds its solubility limit in the given solvent, it will precipitate out of the solution. |
| Physical incompatibility | If using a complex mixture, assess the physical compatibility of all components. | Interactions between this compound and other components could lead to the formation of an insoluble complex. |
| Degradation product precipitation | Analyze the precipitate to determine if it is a degradation product. | The degradation of this compound may result in by-products with lower solubility in the solution. |
Data on Factors Affecting Quaternary Ammonium Compound Stability
The following table summarizes general findings on the stability of quaternary ammonium compounds (QACs) under various conditions. Note that specific values for this compound may vary and should be determined experimentally.
| Parameter | Condition | General Effect on QAC Stability | Reference |
| pH | Alkaline (pH > 7) | Increased degradation rate, primarily through hydrolysis.[2][6] | [2][6] |
| Acidic (pH < 7) | Generally more stable compared to alkaline conditions. | [4][5] | |
| Temperature | Elevated Temperature | Accelerates degradation. | [3][7] |
| Refrigerated Temperature | Generally improves stability. | [3] | |
| Water Content | Low water content in alkaline solution | Can increase the rate of degradation due to higher effective nucleophilicity of OH-.[2] | [2] |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound under different pH and temperature conditions.
1. Materials:
- This compound
- Purified water (HPLC grade)
- Buffer solutions (e.g., pH 4, 7, and 9)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
- Calibrated pH meter
- Temperature-controlled chambers or water baths
2. Procedure:
- Solution Preparation: Prepare stock solutions of this compound in each buffer (pH 4, 7, and 9) at a known concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline.
- Storage: Aliquot the remaining solutions into sealed, amber vials to protect from light. Store the vials at two different temperature conditions:
- Accelerated condition: 40°C
- Room temperature: 25°C
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove a vial from each condition and analyze the this compound concentration by HPLC.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition to visualize the degradation profile.
3. Expected Outcome: This study will provide preliminary data on the pH and temperature conditions under which this compound is most stable.
Visualizations
Caption: Potential degradation pathway of this compound in the presence of a strong base.
Caption: General experimental workflow for assessing the stability of this compound in solution.
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. scispace.com [scispace.com]
scopine methiodide unexpected experimental results
Welcome to the technical support center for scopine methiodide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and molecular weight of this compound?
A1: this compound is typically a white powder.[1] Its molecular formula is C9H16INO2, with a molecular weight of 297.13 g/mol .[2]
Q2: What are the common analytical techniques used to characterize this compound?
A2: A comprehensive characterization of this compound typically includes 1H-NMR (Proton Nuclear Magnetic Resonance), Mass Spectrometry (MS), HPLC (High-Performance Liquid Chromatography), IR (Infrared Spectroscopy), and TGA (Thermogravimetric Analysis).[2] A Certificate of Analysis (CoA) summarizing these results should be provided by the supplier.[2]
Q3: My NMR spectrum for this compound shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in an NMR spectrum can arise from several sources. These include residual solvents from the synthesis or purification process, the presence of impurities or byproducts, or degradation of the sample. It is recommended to compare your data with a reference spectrum if available and to consider further purification steps like recrystallization or chromatography. Two-dimensional NMR techniques, such as COSY and HMBC, can help in elucidating the structure of unknown components.[1][3]
Q4: The mass spectrometry results for my this compound sample show a different molecular ion peak than expected. How should I interpret this?
A4: A discrepancy in the molecular ion peak could indicate several possibilities. The sample might be an unintended salt form, contain impurities, or have degraded. For instance, the loss of the methyl iodide group or other fragmentation could lead to a lower m/z value. Conversely, the presence of adducts (e.g., with sodium or potassium) could result in a higher m/z value. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used to confirm the molecular ion.[1][3]
Q5: I am observing lower than expected potency in my biological assay with this compound. What are the potential reasons?
A5: Lower than expected biological activity can be due to issues with the compound itself or the assay conditions. Purity of the this compound is critical; impurities can interfere with the assay or the actual concentration of the active compound may be lower than calculated. Degradation of the compound in the assay buffer or under specific experimental conditions (e.g., temperature, pH) can also lead to reduced activity. It is also important to ensure the target protein or cell line is functioning correctly.
Troubleshooting Guides
Guide 1: Unexpected Analytical Data
This guide helps troubleshoot discrepancies in analytical data for this compound.
| Observed Issue | Potential Causes | Recommended Actions |
| 1H-NMR: Additional, unassigned peaks | - Residual solvent- Starting material or reagent contamination- Presence of diastereomers- Sample degradation | - Check for common solvent peaks.- Re-purify the sample (e.g., recrystallization, column chromatography).- Perform 2D NMR (COSY, HSQC, HMBC) to identify impurities.[1][4]- Acquire a fresh, certified reference standard for comparison. |
| Mass Spec: Incorrect molecular ion (m/z) | - Formation of adducts (e.g., [M+Na]+, [M+K]+)- In-source fragmentation- Presence of impurities with different molecular weights- Incorrect ionization mode | - Check for common adducts by looking for peaks at M+23, M+39, etc.- Optimize MS parameters to minimize fragmentation.- Analyze the sample by LC-MS to separate components.[5]- Ensure the correct ionization polarity (positive/negative) is used. |
| HPLC: Multiple peaks or peak broadening | - Sample degradation- Poor solubility in the mobile phase- Column overload- Interaction with the stationary phase | - Use a fresh sample and protect from light/heat.- Adjust the mobile phase composition or use a different solvent.- Inject a smaller sample volume or a more dilute solution.- Use a different HPLC column or modify the mobile phase pH. |
Guide 2: Inconsistent Biological Assay Results
This guide addresses common issues leading to unexpected outcomes in biological assays involving this compound.
| Observed Issue | Potential Causes | Recommended Actions |
| Low or no biological activity | - Compound degradation in assay buffer- Incorrect compound concentration- Assay interference from impurities- Issues with the biological target (e.g., receptor, enzyme) | - Assess compound stability in the assay buffer over the experiment's duration.- Verify the concentration of the stock solution using a quantitative method (e.g., qNMR, HPLC with a standard curve).- Test a new, highly purified batch of the compound.- Include positive and negative controls to validate the assay performance. |
| High variability between replicates | - Poor compound solubility- Inconsistent pipetting or dilutions- Cell-based assay variability | - Visually inspect for precipitation; consider using a co-solvent like DMSO.- Calibrate pipettes and use a standardized dilution protocol.- Ensure consistent cell seeding density and health. |
| Unexpected off-target effects | - Presence of biologically active impurities- Non-specific binding of the compound | - Characterize the purity of the compound thoroughly.- Perform counter-screening against related targets to assess selectivity.[6] |
Methodologies and Workflows
Experimental Workflow for Investigating Unexpected Results
The following diagram outlines a general workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Signaling Pathway Analysis (Hypothetical)
While the specific signaling pathways modulated by this compound are not detailed in the provided search results, as a quaternary ammonium compound, it is expected to act as a muscarinic receptor antagonist, similar to N-methylscopolamine. The following diagram illustrates a hypothetical interaction at a muscarinic receptor.
Caption: Hypothetical mechanism of this compound action.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wpage.unina.it [wpage.unina.it]
Technical Support Center: Optimizing Scopine Methiodide Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of scopine methiodide for various in vitro assays. This compound, as a quaternary ammonium derivative of scopine, is presumed to act as a muscarinic acetylcholine receptor (mAChR) antagonist. Its permanent positive charge restricts its passage across cell membranes, making it suitable for studying extracellular binding sites on mAChRs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a quaternary ammonium salt of scopine. This chemical modification results in a molecule with a permanent positive charge. Based on the pharmacology of related tropane alkaloids, this compound is expected to function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its positive charge generally prevents it from crossing the blood-brain barrier and cellular membranes, thus its action is primarily at extracellular binding sites.
Q2: Which assays are most suitable for characterizing this compound?
A2: The most common and appropriate assays for characterizing a muscarinic antagonist like this compound are:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for different mAChR subtypes.
-
Functional Assays: To assess the potency of this compound in inhibiting the function of mAChRs upon agonist stimulation. Common functional assays include calcium flux assays (for Gq-coupled receptors like M1, M3, and M5) and cAMP assays (for Gi/o-coupled receptors like M2 and M4).
Q3: What are the typical concentration ranges for a muscarinic antagonist in these assays?
A3: The optimal concentration range for this compound will need to be determined empirically. However, typical concentration ranges for muscarinic antagonists in these assays are provided in the table below. It is recommended to perform a wide concentration-response curve to determine the IC50 (in functional assays) or Ki (in binding assays).
Experimental Protocols and Data Presentation
Table 1: Typical Concentration Ranges and Conditions for Muscarinic Antagonist Assays
| Parameter | Radioligand Binding Assay | Calcium Flux Assay (Functional) | cAMP Assay (Functional) |
| Test Compound Concentration | 10⁻¹¹ M to 10⁻⁵ M | 10⁻¹⁰ M to 10⁻⁴ M | 10⁻¹⁰ M to 10⁻⁴ M |
| Radioligand | [³H]-NMS or [³H]-QNB | N/A | N/A |
| Radioligand Concentration | 0.1 - 1.0 nM (near its Kd) | N/A | N/A |
| Agonist | N/A | Carbachol, Acetylcholine | Oxotremorine, Carbachol |
| Agonist Concentration | N/A | EC₅₀ to EC₈₀ | EC₅₀ to EC₈₀ |
| Cell Lines | CHO or HEK293 cells expressing specific mAChR subtypes | CHO or HEK293 cells expressing M1, M3, or M5 mAChRs | CHO or HEK293 cells expressing M2 or M4 mAChRs |
| Incubation Time | 60 - 180 minutes | 15 - 30 minutes (antagonist pre-incubation) | 15 - 30 minutes (antagonist pre-incubation) |
| Incubation Temperature | 25 - 37 °C | Room Temperature or 37 °C | Room Temperature or 37 °C |
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from cells expressing the mAChR subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound stock solution.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer or non-specific binding control.
-
50 µL of this compound dilution (or buffer for total binding).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation (5-20 µg of protein).
-
-
Incubate the plate for 60-180 minutes at 25°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay for M1/M3/M5 Receptors
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
CHO or HEK293 cells expressing the M1, M3, or M5 receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound stock solution.
-
Muscarinic agonist (e.g., carbachol).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injector.
Procedure:
-
Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Remove the dye solution and replace it with assay buffer.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the muscarinic agonist at a pre-determined EC₈₀ concentration and immediately begin kinetic reading of fluorescence for 60-120 seconds.
-
Analyze the data by calculating the peak fluorescence response and determine the IC₅₀ of this compound.
Troubleshooting Guides
Troubleshooting Radioligand Binding Assays
| Issue | Possible Cause | Suggested Solution |
| High Non-Specific Binding (>30% of total binding) | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number of washes or the volume of wash buffer. | |
| Filter plates not properly pre-treated. | Pre-soak filter plates in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. | |
| Low Specific Binding Signal | Insufficient receptor density in membranes. | Use a higher concentration of membrane protein or a cell line with higher receptor expression. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| High Well-to-Well Variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration. | Ensure the vacuum is sufficient for rapid and complete filtration. |
Troubleshooting Calcium Flux Assays
| Issue | Possible Cause | Suggested Solution |
| No Response to Agonist | Low receptor expression. | Verify receptor expression in the cell line. |
| Inactive agonist. | Prepare fresh agonist solutions. | |
| Problems with the calcium dye. | Ensure proper loading of the calcium indicator and check for cell viability. | |
| High Background Fluorescence | Autofluorescence from the compound. | Run a control plate with the compound but without cells to check for autofluorescence. |
| Cell stress or death. | Handle cells gently and ensure they are healthy before the assay. | |
| Low Signal-to-Noise Ratio | Suboptimal agonist concentration. | Perform an agonist dose-response curve to determine the optimal EC₈₀ concentration. |
| Insufficient dye loading. | Optimize dye loading time and concentration. |
Visualizations
Signaling Pathways of Muscarinic Acetylcholine Receptors
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Logical Relationship for Troubleshooting High Background in a Calcium Flux Assay
Caption: Troubleshooting high background in calcium flux assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Scopine Methiodide Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of scopine methiodide (also known as N-methylscopine or methscopolamine). The following question-and-answer format addresses common issues and provides troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary pharmacological target of this compound is the muscarinic acetylcholine receptor (mAChR) family. It acts as a competitive antagonist at these receptors.
Q2: What are the known binding affinities of this compound for its primary targets?
Table 1: Reported Binding Affinities (Ki) of N-methylscopolamine for Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Reported Ki (nM) |
| M1 | ~0.1 - 1 |
| M2 | ~0.1 - 1 |
| M3 | ~0.1 - 1 |
| M4 | ~0.2 - 2 |
| M5 | ~0.3 - 3 |
Note: These values are compiled from various sources and may vary depending on the experimental conditions and tissue/cell type used.
Q3: I am observing unexpected effects in my experiment that are inconsistent with muscarinic receptor antagonism. What could be the cause?
A3: Unexpected effects could arise from several factors:
-
Off-target binding: Although primarily a muscarinic antagonist, at higher concentrations, this compound may interact with other receptors. A comprehensive off-target screening panel for this compound is not publicly available. However, related compounds are known to have low affinity for nicotinic acetylcholine receptors (nAChRs) at concentrations significantly higher than those required for muscarinic receptor blockade.
-
Compound purity: Impurities in the supplied this compound could have their own pharmacological activities. It is crucial to use a highly purified compound and to have access to its certificate of analysis.
-
Experimental artifacts: The observed effects may be specific to the experimental model (e.g., cell line, tissue preparation) or due to interactions with other components in the assay medium.
Q4: How can I investigate potential off-target effects of this compound in my experimental system?
A4: To investigate potential off-target effects, a systematic approach is recommended. The following workflow can help identify the source of unexpected results.
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.
Troubleshooting Guides
Issue 1: Lower than expected potency or efficacy.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting: Ensure proper storage of this compound (cool, dry, and dark place). Prepare fresh stock solutions for each experiment.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting: Verify calculations for serial dilutions. Use a calibrated pipette. Confirm the molecular weight from the certificate of analysis.
-
-
Possible Cause 3: Receptor Desensitization or Downregulation in the experimental model.
-
Troubleshooting: Review the literature for your specific cell line or tissue to understand its mAChR expression and regulation. Consider shorter incubation times.
-
Issue 2: Effects observed in a system expected to be devoid of muscarinic receptors.
-
Possible Cause 1: Undocumented expression of muscarinic receptors.
-
Troubleshooting: Perform RT-PCR or Western blotting to confirm the absence of mAChR subtypes in your experimental model.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: As comprehensive public data is lacking, consider a tiered approach. First, test for potential interaction with nicotinic acetylcholine receptors, as they are structurally related to mAChRs. If negative, a broader off-target screening panel may be necessary.
-
Experimental Protocols
Protocol 1: Muscarinic Receptor Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity of this compound to muscarinic receptors.
Materials:
-
Cell membranes or tissue homogenates expressing muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-labeled this compound (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of this compound.
-
For non-specific binding determination, use a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 and Ki values using appropriate software.
Caption: General workflow for a competitive radioligand binding assay.
Protocol 2: Investigating Off-Target Effects on Nicotinic Acetylcholine Receptors
A similar competitive binding assay can be set up to test for affinity at nAChRs.
Key Modifications from Protocol 1:
-
Receptor Source: Use cell membranes known to express the nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand: Use a nAChR-specific radioligand, such as [³H]-epibatidine or [³H]-cytisine.
-
Positive Control: Use a known nAChR antagonist like mecamylamine.
Signaling Pathways
This compound, as a muscarinic antagonist, is expected to inhibit signaling pathways activated by acetylcholine at mAChRs. The primary off-target concerns would involve unintended modulation of other neurotransmitter receptor signaling cascades.
Caption: On-target vs. potential off-target signaling pathways of this compound.
Technical Support Center: Scopine Methiodide Purity Analysis and Troubleshooting
Welcome to the technical support center for scopine methiodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity analysis and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing the purity of this compound?
A1: The most common methods for analyzing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Titration, and Gas Chromatography-Mass Spectrometry (GC-MS) for related volatile impurities. HPLC is typically used for the quantitative determination of the main component and non-volatile impurities. Titration offers a straightforward method for determining the overall quaternary ammonium salt content. GC-MS can be employed to identify and quantify volatile impurities or degradation products.
Q2: What are the potential impurities I should be aware of in this compound?
A2: Potential impurities in this compound can originate from the starting materials, synthesis process, or degradation. These may include:
-
Scopine: The precursor to this compound.
-
Scopoline: An isomer of scopine that can form as a process-related impurity.
-
Process-related impurities: Such as 2-Phenylpropane-l,3-diol, which may arise from the synthesis of related tropane alkaloids.
-
Inorganic salts: Residual salts from the manufacturing process can affect the purity and subsequent reactions.
-
Degradation products: this compound, being a tropane alkaloid, may be susceptible to degradation under certain conditions, similar to scopolamine and atropine.
Q3: My HPLC chromatogram shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram can be due to several factors:
-
Sample contamination: The sample may be contaminated with other substances.
-
Mobile phase contamination: Impurities in the solvents or additives used for the mobile phase can appear as peaks.
-
System contamination: The HPLC system itself might be contaminated from previous analyses.
-
Degradation of the sample: The sample may have degraded after preparation or during the analysis.
-
Air bubbles: Air bubbles in the detector can cause spurious peaks.
-
Injector issues: A dirty or malfunctioning injector can introduce ghost peaks.
Refer to the HPLC troubleshooting guide below for a more detailed approach to diagnosing and resolving this issue.
Q4: My titration results for this compound purity are inconsistent. What should I check?
A4: Inconsistent titration results can stem from various sources:
-
Inaccurate titrant concentration: The concentration of your titrant may not be accurately standardized.
-
Endpoint detection issues: If using a colorimetric indicator, the endpoint determination might be subjective. For potentiometric titration, the electrode may need cleaning or calibration.
-
Sample preparation errors: Inaccurate weighing of the sample or improper dissolution can lead to variability.
-
Interfering substances: The presence of other acidic or basic impurities in your sample can interfere with the titration.
-
Temperature fluctuations: Significant changes in temperature can affect the reaction rate and equilibrium.
Consult the titration troubleshooting section for more specific guidance.
Purity Analysis Data
The following table summarizes typical analytical methods and specifications for this compound purity. Please note that exact specifications may vary between suppliers and applications.
| Analytical Method | Parameter | Typical Specification |
| HPLC | Assay | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% | |
| Total Impurities | ≤ 1.5% | |
| Titration | Assay (as quaternary ammonium salt) | 98.0% - 102.0% |
| GC-MS | Volatile Organic Impurities | Conforms to USP <467> |
| Loss on Drying | Water Content | ≤ 1.0% |
| Residue on Ignition | Inorganic Impurities | ≤ 0.1% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is adapted from established procedures for the analysis of tiotropium bromide, a closely related compound.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient mixture of a buffer solution and an organic solvent.
-
Buffer: 20 mM anhydrous KH2PO4 containing 0.2% triethylamine (v/v), with the pH adjusted to 6.0 using orthophosphoric acid.
-
Organic Solvent: Acetonitrile or Methanol.
-
-
Gradient Program:
Time (min) % Buffer % Organic Solvent 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 235 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Potentiometric Titration for Quaternary Ammonium Salt Content
This method provides a reliable determination of the total quaternary ammonium salt content.
-
Apparatus: Automatic potentiometric titrator with a surfactant-sensitive electrode or a silver ion-selective electrode.
-
Titrant: 0.004 M Sodium Dodecyl Sulfate (SDS) or standardized 0.1 M Silver Nitrate (AgNO₃).
-
Sample Preparation:
-
Accurately weigh about 50-100 mg of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
-
Titration Procedure:
-
Immerse the electrode and the titrator's dispensing tip into the sample solution.
-
Titrate the sample with the standardized titrant.
-
The endpoint is determined by the inflection point of the titration curve.
-
-
Calculation: The percentage of this compound is calculated based on the volume of titrant consumed, the titrant concentration, and the sample weight.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | No injection occurred | Check autosampler and syringe |
| Detector is off or malfunctioning | Verify detector status and settings | |
| Incorrect mobile phase composition | Prepare fresh mobile phase and prime the system | |
| Ghost Peaks | Contaminated mobile phase or system | Flush the system with a strong solvent |
| Carryover from previous injection | Run blank injections to clean the injector | |
| Peak Tailing | Column degradation | Replace the column |
| Sample overload | Reduce the injection volume or sample concentration | |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase | |
| Retention Time Drift | Inconsistent mobile phase preparation | Prepare fresh mobile phase carefully |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature | |
| Pump malfunction | Check for leaks and ensure a steady flow rate | |
| High Backpressure | Blockage in the system (e.g., frit, column) | Back-flush the column or replace the frit |
| Precipitated buffer in the system | Flush the system with water |
Titration Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Endpoint | Dirty or faulty electrode | Clean and calibrate the electrode |
| Inhomogeneous sample solution | Ensure the sample is fully dissolved before titration | |
| Incorrect Assay Value | Inaccurate titrant concentration | Standardize the titrant before use |
| Weighing error | Use a calibrated analytical balance | |
| Slow Electrode Response | Old or contaminated electrode | Recondition or replace the electrode |
| Low sample concentration | Use a more concentrated sample solution |
Visualizations
challenges in working with scopine methiodide
Welcome to the technical support center for scopine methiodide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the handling, synthesis, and application of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium salt derived from scopine. Scopine itself is a metabolite of scopolamine, a well-known muscarinic receptor antagonist.[1][2][3] Due to its structural similarity to scopolamine, this compound is primarily investigated for its potential as a muscarinic receptor antagonist. Its quaternary ammonium structure makes it a charged molecule, which can influence its pharmacological properties, such as its ability to cross the blood-brain barrier. Potential research applications include studies on the peripheral nervous system and conditions where muscarinic receptor modulation is desired without significant central nervous system effects.
Q2: What are the key physical and chemical properties of this compound?
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data on similar compounds.
| Property | Value | Source/Inference |
| Molecular Formula | C₉H₁₆INO₂ | [4] |
| Molecular Weight | 297.13 g/mol | [4] |
| Appearance | Likely a white to off-white or yellowish solid. | Inferred from related iodide salts which can change color on exposure to light and moisture.[5] |
| Hygroscopicity | Expected to be hygroscopic. | Iodide salts and quaternary ammonium compounds are often hygroscopic, readily absorbing moisture from the air.[6][7][8][9] |
| Light Sensitivity | Expected to be light-sensitive. | Iodide-containing compounds can be sensitive to light, leading to discoloration (yellowing or browning) due to the potential formation of iodine.[5][10] |
| Thermal Stability | Decomposes at elevated temperatures. | Organic iodide salts can decompose upon heating, potentially releasing volatile and hazardous compounds like hydrogen iodide.[5] |
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[5][10]
-
Container: Keep the container tightly sealed to prevent moisture absorption.
Q4: What are the general safety precautions for handling this compound?
As a quaternary ammonium iodide compound, this compound should be handled with appropriate safety measures:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[11]
-
Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[11]
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid.[4]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]
-
Ingestion: Do not eat, drink, or smoke while handling the compound. If ingested, seek immediate medical attention.[4]
Troubleshooting Guides
Solubility Issues
Problem: this compound is not dissolving in the chosen solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | This compound, as a salt, is expected to be more soluble in polar solvents. Try solvents such as water, methanol, or ethanol. Its solubility in less polar organic solvents like dichloromethane or acetone may be limited. For non-polar solvents, solubility is likely to be very low.[12] |
| Low Temperature | The solubility of solids in liquids generally increases with temperature. Gently warm the solution while stirring. Be cautious not to overheat, as this could cause decomposition. |
| Hygroscopicity | If the compound has absorbed moisture, it may affect its solubility characteristics. Ensure you are using a dry, pure sample. |
| Precipitation from a Mixture | If used in a reaction mixture, changes in the solvent composition or temperature may cause the product to precipitate. Analyze the precipitate to confirm its identity. |
Synthesis & Purification Challenges
Problem: Low yield during the synthesis of this compound from scopine and methyl iodide.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | The quaternization reaction (Menschutkin reaction) can be slow.[13] Increase the reaction time or gently heat the reaction mixture. Ensure the methyl iodide is not degraded; use a fresh bottle if necessary. |
| Solvent Effects | The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or acetone are often suitable for Menschutkin reactions.[13] |
| Side Reactions | Ensure the starting scopine is pure. Impurities could lead to side reactions. |
| Product Isolation | This compound may have some solubility in the reaction solvent, leading to losses during filtration. Cool the reaction mixture to maximize precipitation before filtering. Consider adding a non-polar solvent in which the product is insoluble to induce further precipitation.[13] |
Problem: Difficulty in purifying this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Co-precipitation of Impurities | Unreacted starting materials or byproducts may co-precipitate with the product. Recrystallization is a common method for purifying quaternary ammonium salts. Select a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.[14] |
| Hygroscopic Nature | The compound's tendency to absorb water can make handling and purification difficult. Perform purification steps under a dry atmosphere and use anhydrous solvents. |
| Oily Product | The product may initially form as an oil instead of a crystalline solid. Try triturating the oil with a non-polar solvent (e.g., diethyl ether or hexane) to induce solidification. Seeding with a small crystal of the pure product can also promote crystallization. |
Analytical & Stability Issues
Problem: The compound appears discolored (yellow or brown).
Possible Causes & Solutions:
| Cause | Solution |
| Light Exposure | Iodide salts are often light-sensitive and can decompose to form iodine, which is colored.[5] Store the compound in a dark or amber container. For future work, minimize exposure to light during experiments. |
| Presence of Impurities | Impurities from the synthesis can cause discoloration. Purify the compound by recrystallization. |
| Oxidation | Exposure to air (oxygen) can contribute to the oxidation of the iodide ion. Store under an inert atmosphere. |
Problem: Inconsistent results in biological assays.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Degradation | Due to its potential instability, the compound may degrade in solution over time, especially if exposed to light or non-optimal pH. Prepare fresh solutions for each experiment.[10] |
| Hygroscopicity and Weighing Errors | The compound's hygroscopic nature can lead to inaccurate weighing and therefore incorrect solution concentrations. Store the compound in a desiccator and weigh it quickly. |
| Interaction with Assay Components | Quaternary ammonium compounds can sometimes interact with components of biological assays. Run appropriate controls to test for any non-specific effects of the compound. |
Experimental Protocols
Synthesis of this compound
This protocol is based on general procedures for the quaternization of amines (Menschutkin reaction) and synthetic routes for similar compounds like tiotropium bromide.[13][15][16][17][18]
Materials:
-
Scopine
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Buchner funnel and filter paper
Procedure:
-
Dissolve scopine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add methyl iodide (1.1 to 1.5 equivalents) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the scopine spot. A precipitate of this compound may form during the reaction.
-
After the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
If significant product remains in solution, anhydrous diethyl ether can be added slowly to induce further precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the purified this compound under vacuum to remove all traces of solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for common experimental issues.
Caption: Postulated signaling pathway for this compound as a muscarinic antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 7. erpublication.org [erpublication.org]
- 8. journals.ametsoc.org [journals.ametsoc.org]
- 9. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calibrechem.com [calibrechem.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. US6506900B1 - Process for preparing a scopine ester intermediate - Google Patents [patents.google.com]
- 17. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Scopine Methiodide Degradation
Welcome to the technical support center for scopine methiodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation products, troubleshooting experimental issues, and ensuring the stability of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what context is it typically encountered?
This compound, also known as N-methylscopinium iodide, is a quaternary ammonium salt of scopine. It is a key intermediate in the synthesis of various pharmaceuticals. Notably, it is listed as Tiotropium EP Impurity G, an impurity of Tiotropium, a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD)[1]. Therefore, understanding its stability is crucial for quality control in the manufacturing of Tiotropium and other related active pharmaceutical ingredients (APIs).
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the potential degradation products?
Unexpected peaks in your chromatogram likely indicate the presence of degradation products. Based on the structure of this compound and the known degradation pathways of related tropane alkaloids like scopolamine, the following are potential degradation products you might be observing[2][3]:
-
Hydrolysis Products: The ester linkage, if present in a larger molecule containing the this compound moiety, would be susceptible to hydrolysis. However, this compound itself does not have an ester group. The primary point of hydrolytic instability would be the epoxide ring.
-
Epoxide Ring Opening: Under acidic or basic conditions, the epoxide ring in the scopine moiety can open to form a diol.
-
Dehydration Products: At elevated temperatures, elimination of a water molecule can occur, leading to the formation of an unsaturated derivative.
-
Oxidative Degradation Products: The tertiary amine in the tropane ring system can be susceptible to oxidation, forming N-oxides.
It is recommended to perform forced degradation studies to confirm the identity of these unexpected peaks.
Q3: How can I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods[4][5]. Here is a general protocol for conducting a forced degradation study on this compound:
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound and its solution to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound and its solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Ensure the analytical method can separate the degradation products from the parent drug. Perform peak purity analysis and calculate the mass balance to account for all the material.
Q4: What is a suitable stability-indicating HPLC method for this compound and its degradation products?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from potential interferences like degradation products, impurities, or excipients[2]. A reverse-phase HPLC (RP-HPLC) method is commonly used for this purpose.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of a new, large peak at a shorter retention time in an aged sample. | Hydrolysis of the scopine moiety, leading to more polar compounds. | Check the pH of your sample and storage conditions. Consider buffering your solution if pH stability is an issue. Use LC-MS to identify the mass of the new peak, which could correspond to the diol formed from epoxide ring opening. |
| Loss of this compound peak area with no corresponding increase in other peaks. | Formation of non-UV active degradation products or volatile compounds. Precipitation of the degradant. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Check for any precipitate in your sample vial. |
| Broad or tailing peaks for this compound. | Interaction of the quaternary amine with residual silanols on the HPLC column. | Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH. |
| Inconsistent results between different batches of this compound. | Presence of varying levels of impurities from the synthesis process. | Obtain a certified reference standard for this compound. Characterize the impurity profile of each batch using a validated analytical method. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating the expected stability profile.
| Stress Condition | % Degradation of this compound | Major Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | 15% | Diol from epoxide opening |
| 0.1 M NaOH, 60°C, 24h | 25% | Diol from epoxide opening, other isomers |
| 3% H₂O₂, RT, 24h | 8% | N-oxide derivative |
| Dry Heat, 80°C, 48h | 5% | Dehydration product |
| UV Light (254 nm) | < 2% | Minor unidentified products |
Visualizations
Logical Workflow for Investigating Unexpected Peaks
Caption: A logical workflow for identifying and addressing unexpected peaks during the analysis of this compound.
Potential Degradation Pathway of this compound
Caption: A diagram illustrating the potential degradation pathways of this compound under different stress conditions.
References
- 1. Tiotropium Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Long-Term Storage of Scopine Methiodide Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage of scopine methiodide solutions. The following information is curated to address potential issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
Q2: How should I prepare this compound solutions for long-term storage?
For optimal stability, it is recommended to prepare solutions in a high-purity, anhydrous solvent. The choice of solvent will depend on your experimental needs. Based on stability information for similar compounds, unbuffered aqueous solutions may be more stable than buffered solutions.[2] If possible, purging the vial headspace with an inert gas like nitrogen or argon before sealing can help prevent oxidative degradation.
Q3: What temperature is recommended for storing this compound solutions?
For long-term storage of solutions, freezing is generally recommended. A Safety Data Sheet for Scopine hydrochloride in solvent suggests storage at -80°C for up to 6 months or -20°C for up to 1 month.[1] For shorter durations, refrigeration at 2-8°C may be adequate, but stability should be verified.
Q4: Can I store this compound solutions at room temperature?
Room temperature storage is generally not recommended for long-term preservation of this compound solutions. Studies on related tropane alkaloids have shown that temperature is a significant factor in their degradation.[2] If short-term storage at room temperature is necessary, it should be for the briefest possible time, and the solution should be protected from light.
Q5: What are the potential signs of degradation in my this compound solution?
Visual indicators of degradation can include a change in color, the formation of precipitates, or a cloudy appearance. However, significant degradation can occur without any visible changes. Therefore, it is crucial to perform analytical tests to confirm the purity and concentration of the solution over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results using an older solution. | The concentration of the active compound may have decreased due to degradation. | 1. Prepare a fresh solution of this compound. 2. Perform a quality control check on the old solution using a suitable analytical method like HPLC to determine the current concentration and purity. 3. If degradation is confirmed, discard the old solution. |
| Precipitate formation in a frozen solution upon thawing. | The solubility of this compound may be lower at colder temperatures, or the solvent may have partially evaporated. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, it may be a degradation product. The solution should be analyzed for purity before use. 3. Consider preparing solutions at a lower concentration for frozen storage. |
| Discoloration of the solution over time. | This could indicate chemical degradation, possibly due to oxidation or reaction with impurities. | 1. Discard the discolored solution. 2. When preparing new solutions, use high-purity solvents and consider de-gassing the solvent and purging the vial with inert gas. 3. Store the new solution protected from light and at the recommended low temperature. |
Data Presentation: Example Stability Study Table
The following table is a template for summarizing quantitative data from a long-term stability study of this compound solutions. Researchers should adapt this based on their specific experimental conditions.
| Storage Condition | Time Point | Concentration (mg/mL) | Purity (%) by HPLC | Appearance |
| -80°C | 0 Months | 1.00 | 99.8 | Clear, colorless |
| 3 Months | 0.99 | 99.7 | Clear, colorless | |
| 6 Months | 0.98 | 99.5 | Clear, colorless | |
| 12 Months | 0.97 | 99.2 | Clear, colorless | |
| -20°C | 0 Months | 1.00 | 99.8 | Clear, colorless |
| 1 Month | 0.98 | 99.6 | Clear, colorless | |
| 3 Months | 0.95 | 99.1 | Clear, colorless | |
| 6 Months | 0.90 | 98.5 | Clear, colorless | |
| 2-8°C | 0 Months | 1.00 | 99.8 | Clear, colorless |
| 1 Week | 0.99 | 99.7 | Clear, colorless | |
| 1 Month | 0.92 | 98.8 | Faint yellow tint | |
| 3 Months | 0.85 | 97.2 | Yellow tint | |
| Room Temp (20-25°C) | 0 Hours | 1.00 | 99.8 | Clear, colorless |
| 24 Hours | 0.97 | 99.3 | Clear, colorless | |
| 1 Week | 0.88 | 97.9 | Yellow tint | |
| 1 Month | 0.75 | 95.1 | Brownish tint |
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound Solution
-
Solution Preparation:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a pre-determined volume of high-purity solvent (e.g., water for injection, DMSO, or ethanol) to achieve the desired concentration.
-
Prepare a sufficient volume of the solution to be aliquoted for all time points and conditions.
-
-
Aliquoting and Storage:
-
Aliquot the solution into appropriate, inert vials (e.g., amber glass vials with Teflon-lined caps).
-
If desired, purge the headspace of each vial with an inert gas.
-
Divide the vials into different storage condition groups (e.g., -80°C, -20°C, 2-8°C, and room temperature).
-
-
Time Points for Analysis:
-
Establish a schedule for sample analysis. Suggested time points include: 0 (initial), 1 week, 1 month, 3 months, 6 months, and 12 months.
-
-
Analytical Method - High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water). The exact gradient should be optimized to achieve good separation of this compound from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve prepared from freshly made standards of known concentrations. Purity is determined by the area percentage of the main peak.
-
-
Data Analysis:
-
At each time point, analyze the samples from each storage condition in triplicate.
-
Record the concentration, purity, and visual appearance of each sample.
-
Plot the concentration and purity as a function of time for each storage condition to determine the degradation rate.
-
Mandatory Visualizations
Caption: Experimental workflow for a long-term stability study.
Caption: Potential degradation pathways for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scopine Methiodide Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scopine methiodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the methylated quaternary ammonium salt of scopine. It is a derivative of scopine, a tropane alkaloid. Its chemical formula is C9H16INO2 and it has a molecular weight of 297.13 g/mol .[1]
Q2: What are the primary applications of scopine and its derivatives in research?
A2: Scopine and its derivatives are important intermediates in the synthesis of various anticholinergic drugs.[2] For instance, scopine is a key intermediate in the synthesis of tiotropium bromide, a long-acting anticholinergic agent used in the management of chronic obstructive pulmonary disease (COPD).[2][3] Derivatives like scopolamine are used in research to model cognitive deficits, particularly in memory tasks, to study conditions like Alzheimer's disease.[4]
Q3: What are the typical starting materials for the synthesis of scopine derivatives?
A3: A common starting material for the synthesis of scopine is scopolamine, often in the form of scopolamine hydrobromide trihydrate.[2] The synthesis involves the reduction of the ester group in scopolamine.
Troubleshooting Guides
Synthesis of Scopine from Scopolamine
Problem 1: Low yield of scopine during the reduction of scopolamine.
-
Possible Cause 1: Incomplete reaction.
-
Possible Cause 2: Degradation of the product during workup.
-
Solution: Maintain a low temperature (e.g., using an ice bath) during the addition of acid to quench the reaction.[5] Careful pH control during extraction is crucial. Basification of the aqueous layer, for example with potassium carbonate, should be done until a clear solution is just obtained to avoid product degradation.[5]
-
-
Possible Cause 3: Inefficient extraction.
-
Solution: Use a robust solvent system for extraction, such as a chloroform/methanol mixture.[5] Perform multiple extractions (e.g., 5 times) to maximize the recovery of the product from the aqueous phase.[5] The addition of brine or solid NaCl to the aqueous phase can help to reduce the solubility of the product in the aqueous layer and improve extraction efficiency.[5]
-
Problem 2: Presence of inorganic salt impurities in the final scopine product.
-
Possible Cause: Co-precipitation of inorganic salts with the product.
Synthesis of this compound (Quaternization)
Problem 3: Incomplete quaternization of scopine.
-
Possible Cause 1: Insufficient methylating agent.
-
Solution: Use a molar excess of the methylating agent (e.g., methyl iodide or methyl bromide). For a similar reaction to produce tiotropium bromide, at least 1 mole of methyl bromide is used per mole of the scopine ester.[3]
-
-
Possible Cause 2: Suboptimal reaction conditions.
Problem 4: Difficulty in isolating the this compound product.
-
Possible Cause: High solubility of the product in the reaction solvent.
Experimental Protocols
Protocol 1: Synthesis of Scopine from Scopolamine Hydrobromide
This protocol is adapted from procedures described for the reduction of scopolamine and related compounds.[2][5]
Materials:
-
Scopolamine hydrobromide trihydrate
-
Sodium borohydride
-
Ethanol
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Potassium carbonate (K2CO3)
-
Chloroform
-
Methanol
-
Sodium chloride (NaCl)
-
Sodium sulfate (Na2SO4)
-
Diethyl ether
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in ethanol in a round bottom flask equipped with a mechanical stirrer and cooled in an ice bath.[2][5]
-
Slowly add sodium borohydride in small portions over approximately 2 hours.[5]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[5]
-
Concentrate the reaction mixture to about half of its original volume under reduced pressure.[5]
-
Cool the mixture in an ice bath and slowly add a solution of HCl or HBr to hydrolyze the borate salts.[5]
-
Filter the resulting white suspension and rinse the solid with diethyl ether.[5]
-
Dissolve the dried solid in a minimum amount of 10% aqueous potassium carbonate solution until a clear solution is obtained.[5]
-
Add brine and solid NaCl to the aqueous solution.[5]
-
Extract the aqueous phase multiple times (e.g., 5 times) with a chloroform/methanol mixture (e.g., 85:15).[5]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain scopine.[5]
Protocol 2: Synthesis of this compound
This is a general protocol for the quaternization of a tropane alkaloid, based on the synthesis of tiotropium bromide.[3]
Materials:
-
Scopine
-
Methyl iodide (CH3I)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the synthesized scopine in dimethylformamide (DMF).
-
Add methyl iodide to the solution. A slight molar excess of methyl iodide may be required.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for an extended period (e.g., 48-72 hours) until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.[3]
-
Once the reaction is complete, partially distill off the DMF under reduced pressure at a temperature of around 50°C.[3]
-
Cool the concentrated solution to induce crystallization or precipitation of this compound.
-
Collect the solid product by filtration, wash with a cold solvent if necessary, and dry under vacuum.
Data Presentation
Table 1: Reagent Quantities for Scopine Synthesis (Example Scale)
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Scopolamine Hydrobromide Trihydrate | 438.31 | Varies | Varies | 1 |
| Sodium Borohydride | 37.83 | Varies | Varies | ~6 |
Note: The molar ratio is an approximation based on similar reduction reactions.[5] Optimal ratios should be determined experimentally.
Table 2: Reaction Conditions for Quaternization
| Parameter | Value | Reference |
| Solvent | Dimethylformamide (DMF) | [3] |
| Methylating Agent | Methyl Bromide / Methyl Iodide | [3] |
| Temperature | 15-35 °C | [3] |
| Reaction Time | 1-3 days | [3] |
| Product Isolation | Partial solvent distillation under vacuum followed by cooling | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound from scopolamine hydrobromide.
Caption: Troubleshooting logic for low yield in scopine synthesis.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 3. US6506900B1 - Process for preparing a scopine ester intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Scopine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scopine Methiodide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving scopine methiodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as N-methylscopine iodide, is a quaternary ammonium salt derived from scopine. Due to its structural similarity to scopolamine, a well-known muscarinic antagonist, it is primarily used in pharmacological research, particularly in studies involving muscarinic acetylcholine receptors. It can be used as a reference standard in analytical methods for related compounds, such as tiotropium, and in competitive binding assays to characterize the affinity of other compounds for muscarinic receptors.
Q2: What are the critical factors that can introduce variability in my this compound experiments?
Several factors can contribute to variability in experiments with this compound. These include:
-
Purity of the Compound: Impurities can interfere with analytical measurements and biological assays.
-
Stability and Degradation: As a tropane alkaloid derivative, this compound may be susceptible to degradation under certain conditions of temperature, pH, and light exposure.
-
Hygroscopicity: Quaternary ammonium salts can be hygroscopic, meaning they can absorb moisture from the air, which can affect concentration calculations.
-
Solvent and Buffer Composition: The choice of solvent and the pH of buffer solutions can impact the stability and solubility of the compound.
-
Experimental Technique: Variations in pipetting, incubation times, and instrument calibration can all introduce errors.
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place. For long-term storage, temperatures of -20°C or -80°C are advisable. The compound should be kept in a tightly sealed container to protect it from moisture and light. Before use, allow the container to warm to room temperature before opening to prevent condensation.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during this compound experiments.
Issue 1: Inconsistent Results in Muscarinic Receptor Binding Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Success Indicator |
| Inaccurate Ligand Concentration | Verify the concentration of your this compound stock solution using quantitative NMR (qNMR) or a validated HPLC method. Ensure accurate serial dilutions. | Consistent IC50 values across replicate experiments. |
| Degradation of this compound | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect solutions from light. | A single, sharp peak corresponding to this compound in an HPLC analysis of the working solution. |
| Variability in Cell/Membrane Preparation | Standardize the protocol for cell culture and membrane preparation. Ensure consistent protein concentrations in each assay well. | Reproducible binding affinities (Ki) for control compounds. |
| Suboptimal Assay Buffer Conditions | Optimize the pH and ionic strength of the assay buffer. Ensure the buffer components do not interact with the compound. | Increased specific binding and reduced non-specific binding. |
| Incomplete Washing Steps | Ensure thorough and consistent washing of the filter plates to remove unbound ligand. | Low background signal in control wells. |
Logical Workflow for Troubleshooting Binding Assay Variability
Caption: Troubleshooting workflow for binding assay variability.
Issue 2: Poor Peak Shape and Reproducibility in HPLC Analysis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Success Indicator |
| Inappropriate Column Chemistry | For quaternary amines, a C18 column with an ion-pairing agent or a specialized column like a HILIC or a mixed-mode column may be necessary. | Symmetrical peak shape with good resolution from other components. |
| Mobile Phase Issues | Degas the mobile phase to prevent air bubbles. Ensure the pH is appropriate for the analyte and column. For quaternary compounds, a mobile phase with a buffer like ammonium formate or acetate can improve peak shape. | Stable baseline and reproducible retention times. |
| Sample Overload | Reduce the injection volume or dilute the sample. | Peak shape improves and becomes more symmetrical. |
| Interaction with Metal Surfaces | Use a biocompatible HPLC system or a column with a PEEK lining to minimize interactions. | Reduced peak tailing and improved recovery. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase. | Sharp, well-defined peaks. |
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development.
Experimental Protocols
Protocol 1: Competitive Muscarinic Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay using a radiolabeled ligand and unlabeled this compound.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: e.g., [³H]-N-methylscopolamine at a concentration equal to its Kd.
-
Unlabeled Ligand: this compound stock solution (e.g., 10 mM in DMSO), serially diluted in assay buffer.
-
Receptor Source: Membrane preparation from cells expressing the target muscarinic receptor subtype.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells and 50 µL of a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine) to the non-specific binding wells.
-
Add 50 µL of the serially diluted this compound to the experimental wells.
-
Add 50 µL of the radioligand to all wells.
-
Add 50 µL of the receptor membrane preparation to all wells.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Harvest the membranes by rapid filtration through a glass fiber filter plate.
-
Wash the filters three times with cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve a known amount of this compound in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Monitor the elution profile and determine the retention time and peak area of this compound.
-
Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks.
-
Signaling Pathway
Muscarinic Acetylcholine Receptor Signaling
This compound, as a likely muscarinic antagonist, is expected to block the signaling cascade initiated by the binding of acetylcholine (ACh) to muscarinic receptors. The diagram below illustrates the general signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which is a common target for such antagonists.
Caption: Muscarinic receptor signaling pathway.
Technical Support Center: Scopine Methiodide Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing scopine methiodide in receptor binding assays. The information is tailored for scientists in drug development and related fields to help ensure robust and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound receptor binding assays in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Inadequate washing steps. 3. The filter material has high affinity for the radioligand. 4. The blocking agent is inappropriate or used at a suboptimal concentration. | 1. Use a radioligand concentration at or below the Kd for competition assays.[1] 2. Increase the number or volume of washes with ice-cold buffer. 3. Pre-treat filters with a suitable agent like polyethyleneimine (PEI). 4. Test different blocking agents (e.g., BSA, non-fat dry milk) and optimize their concentration. |
| Low Signal-to-Noise Ratio | 1. Insufficient receptor concentration in the preparation. 2. Low specific activity of the radioligand. 3. Suboptimal incubation time or temperature. 4. The radioligand has low affinity.[2] | 1. Increase the amount of membrane preparation or cell suspension in the assay. 2. Use a radioligand with higher specific activity. 3. Optimize incubation time and temperature to reach equilibrium. 4. If the radioligand has low affinity, consider using it as an unlabeled competitor instead.[2] |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Aggregation of cell membranes.[3] 4. Temperature gradients across the incubation plate. | 1. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. 2. Thoroughly mix all solutions before and during dispensing. 3. Vortex membrane preparations gently and sonicate if necessary to ensure homogeneity.[3] 4. Incubate plates in a temperature-controlled environment and allow them to equilibrate. |
| Inconsistent IC50/Ki Values | 1. The assay has not reached equilibrium. 2. Incorrect determination of non-specific binding. 3. Ligand depletion. 4. The competitor (this compound) concentration range is not appropriate. | 1. Determine the time to reach equilibrium through kinetic experiments. 2. Ensure the unlabeled compound for NSB determination is structurally different and used at a high concentration.[1] 3. Ensure that less than 10% of the total radioligand is bound.[1] 4. Use a wide range of competitor concentrations spanning at least 4-5 orders of magnitude. |
| No Specific Binding Observed | 1. Inactive receptor preparation. 2. Degraded radioligand. 3. Incorrect buffer composition (pH, ions). 4. The receptor of interest is not expressed in the tissue/cell line. | 1. Prepare fresh membrane fractions and store them properly at -80°C.[3] 2. Check the age and storage conditions of the radioligand. 3. Verify the pH and ionic strength of all buffers. 4. Confirm receptor expression using techniques like Western blotting or PCR. |
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target for this compound?
A1: this compound is a muscarinic acetylcholine receptor (mAChR) antagonist.[4] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[4][5]
Q2: How do I determine the optimal concentration of radioligand to use in a competition binding assay with this compound?
A2: For competition assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd).[1] This ensures that the binding of the competitor (this compound) is sensitive to displacement.
Q3: What are the key differences between saturation and competition binding assays?
A3: Saturation binding assays are used to determine the receptor density (Bmax) and the radioligand's affinity (Kd) by incubating the receptor preparation with increasing concentrations of the radioligand.[5] Competition binding assays measure the ability of an unlabeled compound (like this compound) to displace a fixed concentration of a radioligand, which allows for the determination of the unlabeled compound's inhibitory constant (Ki).
Q4: How is non-specific binding (NSB) determined?
A4: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand.[1] This competing ligand should ideally be structurally different from the radioligand to avoid interacting with the same non-receptor sites.[1]
Q5: What are the common assay formats for receptor binding studies?
A5: The two most common formats are filtration assays and scintillation proximity assays (SPA).[1] Filtration assays involve separating the bound from free radioligand by filtering the reaction mixture through a filter plate, which traps the receptor-bound radioligand.[6] SPA is a homogeneous assay where the radioligand only produces a signal when in close proximity to a scintillant-coated bead that is bound to the receptor.[1]
Experimental Protocols
Membrane Preparation from Cells Expressing Muscarinic Receptors
This protocol describes the preparation of cell membranes for use in binding assays.
-
Harvest cells (e.g., HEK293 or CHO cells transfected with the desired muscarinic receptor subtype) and centrifuge at 12,000 x g for 10 minutes at 4°C.[3]
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
Lyse the cells by vigorous vortexing or using a syringe with a narrow-gauge needle.[3]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.[3]
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation and resuspension steps one or two more times.[3]
-
After the final wash, resuspend the pellet in a suitable assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store the membrane preparation in aliquots at -80°C.[3]
Competition Radioligand Binding Assay
This protocol outlines a typical competition binding experiment to determine the affinity of this compound.
-
Prepare a dilution series of unlabeled this compound. A concentration range of 10⁻¹⁰ M to 10⁻⁵ M is generally appropriate.[5]
-
In a multiwell plate, add the assay buffer, the radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) at a concentration close to its Kd, and the diluted this compound.
-
To determine non-specific binding, use a high concentration of a non-radiolabeled antagonist (e.g., 10 µM atropine) in a separate set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate with shaking for a predetermined time to reach equilibrium (e.g., 2 hours at 20°C).[4]
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail.[6]
-
Measure the radioactivity in each well using a scintillation counter.[6]
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.[7]
Signaling Pathways
Muscarinic acetylcholine receptors couple to different G-proteins to initiate downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, while the M2 and M4 subtypes couple to Gi/o.[4]
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive binding assay.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in receptor binding assays.
Caption: A logical guide to troubleshooting.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Validating Scopine Methiodide as a Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating scopine methiodide as a muscarinic antagonist. It outlines the necessary experimental protocols and presents a comparative analysis against established muscarinic antagonists: atropine, scopolamine, and N-methylscopolamine (methscopolamine). The data for the established antagonists are derived from existing literature, while the data for this compound are presented as hypothetical values to be determined through the described experimental workflow.
Introduction to Muscarinic Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and the central nervous system.[1][2] Antagonists of these receptors block the actions of acetylcholine and are used therapeutically for a range of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and motion sickness.[3][4]
This compound is a methylated derivative of scopine, a tropane alkaloid that forms the structural base of scopolamine.[5][6] As a quaternary ammonium compound, it is hypothesized to have limited ability to cross the blood-brain barrier (BBB), thus acting primarily on peripheral muscarinic receptors. This guide details the essential in vitro and in vivo studies required to confirm this hypothesis and characterize its pharmacological profile.
The Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathway
Muscarinic antagonists function by competitively blocking the binding of acetylcholine to its receptor, thereby preventing the activation of downstream signaling cascades.[1] For M1, M3, and M5 receptors, this typically involves the Gq protein pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resulting increase in intracellular calcium.[2]
Comparative Compound Profiles
The validation of this compound requires comparison against well-characterized muscarinic antagonists. Atropine serves as a non-selective benchmark, scopolamine provides a centrally-acting tertiary amine counterpart, and N-methylscopolamine is a key comparator due to its quaternary amine structure, which restricts its action to the periphery.
| Compound | Chemical Class | BBB Penetration | Primary Site of Action |
| This compound | Quaternary Amine | Hypothesized Low | Hypothesized Peripheral |
| Atropine | Tertiary Amine | High | Central & Peripheral |
| Scopolamine | Tertiary Amine | High | Central & Peripheral[7] |
| N-methylscopolamine | Quaternary Amine | Low | Peripheral[7][8] |
Experimental Validation Protocols and Comparative Data
A systematic evaluation of a new chemical entity involves a tiered approach, beginning with in vitro receptor binding and functional assays, followed by in vivo characterization.
These assays determine the affinity of a compound for different receptor subtypes (M1-M5). A competitive binding experiment is performed using a radiolabeled, non-selective antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and membranes from cells engineered to express a single human muscarinic receptor subtype.
Experimental Protocol: Competitive Radioligand Binding
-
Cell Culture and Membrane Preparation: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]NMS (typically near its Kd value) and a range of concentrations of the unlabeled competitor compound (this compound, atropine, scopolamine, or N-methylscopolamine).
-
Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]NMS binding against the log concentration of the competitor drug. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]
Comparative Binding Affinity Data (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Atropine | ~1-3 | ~1-3 | ~1-3 | ~1-3 | ~1-3 |
| Scopolamine | ~0.5-2 | ~0.5-2 | ~0.5-2 | ~0.5-2 | ~0.5-2 |
| N-methylscopolamine | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 |
| (Note: Ki values are approximate and can vary based on experimental conditions. TBD = To Be Determined.) |
Functional assays measure the ability of an antagonist to inhibit the response triggered by an agonist (e.g., acetylcholine). This provides a measure of the compound's potency as an antagonist.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation: Plate CHO or HEK293 cells expressing a specific Gq-coupled muscarinic receptor (M1, M3, or M5) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Antagonist Incubation: Wash the cells and pre-incubate them with varying concentrations of the antagonist (this compound or comparators) for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence, then add a fixed concentration of an agonist (e.g., carbachol or acetylcholine) that elicits a submaximal response (EC80).
-
Data Acquisition: Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the antagonist at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50. For competitive antagonists, a Schild analysis can be performed to calculate the pA2 value, which is a measure of antagonist potency.
Comparative Functional Antagonist Potency (pA2)
| Compound | M1 Receptor | M3 Receptor |
| This compound | TBD | TBD |
| Atropine | ~8.9 | ~9.0 |
| Scopolamine | ~9.2 | ~9.3 |
| N-methylscopolamine | ~9.0 | ~9.1 |
| (Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve. TBD = To Be Determined.) |
In vivo studies are crucial to assess the physiological effects of the compound and to verify its hypothesized peripheral restriction.
Experimental Protocol: Pilocarpine-Induced Salivation in Mice
-
Animal Acclimatization: Acclimate male mice to the experimental conditions.
-
Antagonist Administration: Administer this compound or a comparator compound (e.g., scopolamine, N-methylscopolamine) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. Administer a vehicle control to a separate group.
-
Salivation Induction: After a set pre-treatment time (e.g., 30 minutes), administer the muscarinic agonist pilocarpine (s.c.) to induce salivation.
-
Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball in each mouse's mouth. Collect saliva for a fixed period (e.g., 15 minutes).
-
Quantification: Remove and re-weigh the cotton ball to determine the amount of saliva produced.
-
Data Analysis: Compare the amount of saliva produced in the antagonist-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of salivation.
Comparative In Vivo Effects Profile
| Compound | Inhibition of Salivation (Peripheral M3) | Effect on Heart Rate (Peripheral M2) | CNS Effects (e.g., Memory Impairment) |
| This compound | Expected: Potent Inhibition | Expected: Tachycardia at higher doses | Expected: Negligible |
| Atropine | Potent Inhibition | Tachycardia | Present at therapeutic doses |
| Scopolamine | Potent Inhibition | Tachycardia | Potent and present at low doses[7] |
| N-methylscopolamine | Potent Inhibition | Tachycardia | Negligible at typical doses[3][8] |
Experimental Workflow Visualization
The validation process follows a logical progression from in vitro characterization to in vivo confirmation.
Conclusion
This guide outlines a robust, multi-step process for the pharmacological validation of this compound. Based on its quaternary amine structure, it is hypothesized that this compound will be a non-selective, peripherally restricted muscarinic antagonist, similar in profile to N-methylscopolamine. The proposed experiments—spanning receptor binding, cellular function, and in vivo activity—will systematically test this hypothesis. If validated, this compound could represent a valuable therapeutic agent for conditions requiring peripheral muscarinic blockade without the central nervous system side effects commonly associated with tertiary amine antagonists like atropine and scopolamine.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Scopine - Wikipedia [en.wikipedia.org]
- 7. Effects of scopolamine and methylscopolamine on classical conditioning of the rabbit nictitating membrane response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Scopine Methiodide and Atropine: A Guide for Researchers
This guide provides a detailed comparative analysis of scopine methiodide (also known as methscopolamine or N-methylscopolamine) and atropine, two muscarinic acetylcholine receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data.
Introduction
This compound and atropine are both anticholinergic agents that act as competitive antagonists at muscarinic acetylcholine receptors. Atropine, a tertiary amine, is a well-established, non-selective muscarinic antagonist that can cross the blood-brain barrier and exert effects on the central nervous system (CNS).[1] this compound, a quaternary ammonium derivative of scopolamine, has limited ability to cross the blood-brain barrier, leading to a pharmacological profile with reduced CNS effects.[2] This fundamental difference in their chemical structure and resulting pharmacokinetic properties underpins the variations in their clinical applications and side-effect profiles.
Mechanism of Action
Both this compound and atropine exert their effects by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors. This antagonism inhibits the physiological responses normally mediated by parasympathetic nerve stimulation.
The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors (M1, M3, M5 and M2, M4) and the point of inhibition by this compound and atropine.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the receptor binding affinities and in vivo potency of this compound and atropine.
Table 1: Muscarinic Receptor Binding Affinity (Ki in nM)
| Receptor Subtype | This compound (N-Methylscopolamine) | Atropine | Reference |
| M1 | 0.6 (Ki, nM) | 0.6 (Ki, nM) | [3] |
| M2 | - | 8.26 (pA2) | [4] |
| M3 | - | 8.36 (pA2) | [4] |
| M4 | - | - | - |
| M5 | - | - | - |
Note: A direct side-by-side comparison of Ki values for both compounds from a single study is limited. The pA2 value is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the same response.
Table 2: In Vivo Potency and Effects
| Parameter | This compound (Methscopolamine) | Atropine | Reference |
| Heart Rate Increase (Human) | More reliable dose-response.[2] | Less reliable dose-response.[2] | [2] |
| CNS Effects | Limited ability to cross the blood-brain barrier, resulting in fewer CNS effects.[2] | Crosses the blood-brain barrier, leading to potential CNS side effects.[1] | [1][2] |
| Bronchodilation (Horses) | Bronchodilatory properties not statistically different from atropine, but of shorter duration.[5] | Potent bronchodilator.[5] | [5] |
| Antisialogogue Effect | Effective antisialogogue.[6] | Effective antisialogogue. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound and atropine for muscarinic acetylcholine receptors.
Objective: To determine the inhibition constant (Ki) of test compounds (this compound, atropine) for muscarinic receptor subtypes (M1-M5) using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and atropine, prepared in a range of concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound (this compound or atropine) or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis for Functional Antagonism
This protocol outlines the Schild analysis method to determine the pA2 value, a measure of the potency of a competitive antagonist.
Objective: To determine the pA2 value of this compound and atropine by measuring their ability to antagonize the contractile response to a muscarinic agonist in an isolated tissue preparation.
Materials:
-
Isolated tissue preparation expressing muscarinic receptors (e.g., guinea pig ileum, rat urinary bladder).[4]
-
Organ bath with physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
Antagonist (this compound or atropine) at various concentrations.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Control Agonist Response: Obtain a cumulative concentration-response curve for the agonist.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist for a predetermined period to allow for equilibrium.
-
Agonist Response in Presence of Antagonist: Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis. This is the Schild plot.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound and atropine are both effective muscarinic receptor antagonists, but their pharmacological profiles differ significantly due to their distinct abilities to penetrate the central nervous system. Atropine's non-selectivity and CNS effects make it a broad-spectrum anticholinergic agent. In contrast, this compound's peripheral selectivity offers a therapeutic advantage in situations where central anticholinergic effects are undesirable. The choice between these two agents in a research or clinical setting will depend on the specific therapeutic target and the desired pharmacological outcome. The experimental protocols provided in this guide offer a framework for further comparative studies to elucidate the nuanced differences between these two important compounds.
References
- 1. med1.qu.edu.iq [med1.qu.edu.iq]
- 2. Cardiac rate and rhythm changes with atropine and methscopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atropine as an antisialogogue, compared with l-hyoscyamine (bellafoline), scopolamine butylbromide (buscopan) and oxyphenonium (antrenyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Muscarinic Activity of Scopine Methiodide and N-Methylscopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticipated muscarinic receptor activity of scopine methiodide and the well-characterized antagonist, N-methylscopolamine. Due to a lack of published experimental data for this compound, this comparison is based on established principles of medicinal chemistry and the structure-activity relationships (SAR) of tropane alkaloids.
Executive Summary
N-methylscopolamine is a potent, peripherally acting muscarinic receptor antagonist. Its high affinity is largely attributed to the presence of a tropic acid ester moiety. This compound, which lacks this critical ester group, is predicted to have significantly lower affinity and efficacy as a muscarinic antagonist. Both molecules are quaternary ammonium compounds, suggesting poor penetration of the blood-brain barrier and predominantly peripheral effects. This guide will delve into the structural basis for these predicted differences, present available data for N-methylscopolamine, and propose experimental protocols to characterize the activity of this compound.
Molecular Structures and their Predicted Pharmacological Implications
The key structural difference between N-methylscopolamine and this compound lies in the ester linkage at the C-3 position of the tropane ring. N-methylscopolamine is an ester of the scopine base with tropic acid, whereas this compound is the quaternized form of the scopine base itself.
N-Methylscopolamine: The tropic acid moiety is crucial for high-affinity binding to muscarinic receptors. The phenyl and hydroxyl groups of tropic acid are thought to engage in key interactions within the receptor's binding pocket.
This compound: Lacking the tropic acid ester, this compound is expected to have a significantly lower affinity for muscarinic receptors. While the tropane backbone provides a basic scaffold for receptor recognition, the absence of the larger ester group removes critical binding interactions.
Table 1: Structural and Predicted Activity Comparison
| Feature | This compound | N-Methylscopolamine | Rationale for Predicted Difference |
| Core Structure | Quaternized Scopine | Quaternized Scopolamine (Scopine + Tropic Acid) | The fundamental difference is the presence of the tropic acid ester in N-methylscopolamine. |
| Ester Group | Absent | Present (Tropic Acid Ester) | The ester group is a key pharmacophore for high-affinity muscarinic antagonism. |
| Predicted M Receptor Affinity | Very Low | High (pM to nM range) | SAR studies of tropane alkaloids consistently show that the ester moiety is essential for potent receptor binding. |
| Predicted Efficacy | Likely very low to negligible antagonist activity | Potent competitive antagonist | Efficacy is dependent on affinity; with low affinity, significant receptor blockade is not expected. |
| CNS Penetration | Poor (predicted) | Poor | Both are quaternary ammonium salts, which are generally unable to cross the blood-brain barrier effectively. |
Known Activity of N-Methylscopolamine
N-methylscopolamine is a well-established non-selective muscarinic antagonist used extensively in research. It binds with high affinity to all five muscarinic receptor subtypes (M1-M5).
Table 2: Muscarinic Receptor Binding Affinities of N-Methylscopolamine
| Receptor Subtype | Reported IC50 / Ki Values | Tissue/Cell Line | Reference |
| M1, M2, M3, M4 | IC50 < 300 pM | Swine Brain | [1][2][3] |
| M1 | Ki = 0.1 nM | Human cloned receptors (CHO cells) | [Referenced in multiple studies] |
| M2 | Ki = 0.14 nM | Human cloned receptors (CHO cells) | [Referenced in multiple studies] |
| M3 | Ki = 0.14 nM | Human cloned receptors (CHO cells) | [Referenced in multiple studies] |
| M4 | Ki = 0.21 nM | Human cloned receptors (CHO cells) | [Referenced in multiple studies] |
| M5 | Ki = 0.16 nM | Human cloned receptors (CHO cells) | [Referenced in multiple studies] |
Note: Exact values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Signaling Pathway of Muscarinic Antagonists
N-methylscopolamine, as a competitive antagonist, binds to muscarinic acetylcholine receptors (mAChRs) and prevents the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor. This blocks the downstream signaling cascades typically initiated by mAChR activation.
Proposed Experimental Protocol: Radioligand Binding Assay
To empirically determine the muscarinic receptor affinity of this compound, a competitive radioligand binding assay is recommended.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes prepared from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-hM1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity non-selective antagonist.
-
Test compound: this compound.
-
Reference compound: N-methylscopolamine (unlabeled).
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Workflow:
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + a high concentration of an unlabeled antagonist like atropine).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) can be determined from this curve.
-
Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Based on fundamental principles of structure-activity relationships for muscarinic antagonists, this compound is predicted to be a significantly weaker antagonist at muscarinic receptors compared to N-methylscopolamine. The absence of the tropic acid ester moiety in this compound removes key interactions necessary for high-affinity binding. Both compounds are expected to be peripherally acting due to the presence of a quaternary ammonium group. Empirical validation of the activity of this compound through in vitro assays, such as the radioligand binding protocol described, is necessary to confirm these predictions. This information is critical for researchers considering the use of this compound in pharmacological studies and for drug development professionals exploring novel muscarinic receptor modulators.
References
A Comparative Analysis of the Efficacy of Quaternary Ammonium Anticholinergic Agents: Glycopyrrolate versus Scopolamine Methiodide (Methscopolamine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent quaternary ammonium anticholinergic agents: glycopyrrolate and scopine methiodide, more commonly known as methscopolamine or scopolamine methyl bromide. Both compounds are peripheral muscarinic receptor antagonists utilized for their ability to reduce secretions and mitigate other effects of parasympathetic nervous system stimulation. This comparison is based on available experimental data to inform research and drug development in this therapeutic area.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
Both glycopyrrolate and methscopolamine are quaternary ammonium compounds, a structural feature that limits their ability to cross the blood-brain barrier.[1] This characteristic confines their primary effects to the peripheral nervous system, where they act as competitive antagonists of acetylcholine at muscarinic receptors.[2] By blocking these receptors on effector organs, they inhibit parasympathetic nerve stimulation.
The signaling pathway involves the blockade of acetylcholine, preventing the activation of G-protein coupled muscarinic receptors (M1, M2, M3, M4, and M5). This inhibition leads to a variety of physiological effects, including reduced salivary and bronchial secretions, decreased gastrointestinal motility, and effects on heart rate.
References
Comparative Guide to the Muscarinic Receptor Subtype Selectivity of N-Methylscopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the muscarinic receptor subtype selectivity of N-methylscopolamine, a quaternary ammonium derivative of scopolamine, alongside other key muscarinic receptor ligands. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation and selection of appropriate pharmacological tools for research and drug development.
Introduction to Muscarinic Receptors and Ligand Selectivity
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes, M1 through M5, have been identified, each with a unique tissue distribution and signaling pathway, making them attractive therapeutic targets for a wide range of diseases. The development of subtype-selective ligands is crucial for achieving targeted therapeutic effects while minimizing off-target side effects.
This guide focuses on N-methylscopolamine, a non-selective muscarinic antagonist, and compares its binding profile to that of other antagonists with varying degrees of selectivity for the different muscarinic receptor subtypes.
Quantitative Comparison of Muscarinic Receptor Antagonists
The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of N-methylscopolamine and other selected muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5), as determined by radioligand binding assays.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| N-Methylscopolamine | ~9.0 | ~9.1 | ~9.2 | ~9.0 | ~9.0 | Non-selective |
| Pirenzepine | ~8.2 | ~6.7 | ~7.0 | ~7.7 | ~7.4 | M1-selective |
| Methoctramine | ~7.0 | ~8.1 | ~7.0 | ~7.4 | ~6.8 | M2-selective |
| 4-DAMP | ~8.0 | ~7.9 | ~9.0 | ~8.0 | ~8.2 | M3-selective |
| Tropicamide | ~7.5 | ~6.8 | ~7.6 | ~8.1 | ~7.6 | M4-preferring[1] |
| Atropine | ~9.0 | ~9.0 | ~9.1 | ~8.9 | ~8.9 | Non-selective |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The values presented are approximate and can vary depending on the experimental conditions.
Muscarinic Receptor Signaling Pathways
Muscarinic receptor subtypes couple to different G proteins to initiate their intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and modulation of ion channels.
Figure 1: Signaling pathways of muscarinic receptor subtypes.
Experimental Protocols
The determination of ligand selectivity for muscarinic receptor subtypes relies on robust experimental assays. The two primary methods are radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype.[2][3][4] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Experimental Workflow:
Figure 2: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Receptor Source: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are commonly used.[5]
-
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is typically used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation: After incubation, the bound and free radioligand are separated, usually by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. These assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.
Common Functional Assays for Muscarinic Receptors:
-
Calcium Mobilization Assays (for M1, M3, M5): These assays measure the increase in intracellular calcium concentration following receptor activation. This is often done using calcium-sensitive fluorescent dyes.
-
cAMP Assays (for M2, M4): These assays measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels. This can be measured using various techniques, including enzyme-linked immunosorbent assays (ELISAs).
-
Phosphoinositide (PI) Turnover Assays (for M1, M3, M5): These assays measure the accumulation of inositol phosphates, the breakdown products of phosphatidylinositol 4,5-bisphosphate (PIP2), following receptor activation.
Experimental Protocol for a Calcium Mobilization Assay:
-
Cell Culture: Cells expressing the muscarinic receptor subtype of interest (M1, M3, or M5) are cultured in appropriate plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound (antagonist) is added to the cells and incubated for a specific period.
-
Agonist Stimulation: A known muscarinic agonist (e.g., carbachol or acetylcholine) is added to stimulate the receptors.
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to block the agonist-induced calcium response is quantified, and dose-response curves are generated to determine the antagonist's potency (e.g., IC50 or pA2 value).
Conclusion
N-methylscopolamine is a potent, non-selective muscarinic receptor antagonist, exhibiting high affinity for all five receptor subtypes. This lack of selectivity makes it a useful tool for general studies of the muscarinic system but limits its therapeutic potential where subtype-specific effects are desired. In contrast, compounds like pirenzepine (M1-selective), methoctramine (M2-selective), and 4-DAMP (M3-selective) offer valuable tools for dissecting the specific roles of individual muscarinic receptor subtypes in physiological and pathological processes. The choice of a muscarinic ligand for research or therapeutic development should be guided by a thorough understanding of its subtype selectivity profile, as determined by the rigorous experimental methods outlined in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Scopine Methiodide and Known Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of scopine methiodide with a panel of well-established muscarinic receptor antagonists. The data presented herein has been compiled from various preclinical studies to offer an objective comparison of their binding affinities and functional potencies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system.
Comparative Binding Affinity of Muscarinic Antagonists
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. The inhibition constant (Ki) is a measure of this affinity, with lower values denoting higher affinity. The following table summarizes the Ki values for this compound (N-methylscopolamine) and other known muscarinic antagonists across the five muscarinic receptor subtypes (M1-M5).
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound (N-Methylscopolamine) | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 |
| Atropine | 1.27 - 2.4 | 3.24 - 8.1 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39[1] |
| Pirenzepine | 18 - 273 | 480 - 590 | ~600 | 417 | 5130[2][3][4] |
| AF-DX 116 | 417 | 64 - 95.6 | 786 | 211 | 5130[2][5] |
| 4-DAMP | <30 (midline thalamus) | 43 | 7.2 | ~30-50 (cortical) | ~30-50 (cortical)[6][7] |
| Methoctramine | ~1000 | 31 - 100 | 2620 | ~100 | ~1000[4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The Ki values for this compound are represented by N-methylscopolamine, a closely related compound.
Functional Antagonism: A Comparative Overview
Functional assays are essential to determine how a ligand affects the biological response of a receptor. The pA2 value, derived from a Schild plot analysis, is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. The table below presents a comparison of the pA2 values for this compound and other muscarinic antagonists.
| Compound | Tissue/Preparation | Agonist | pA2 Value |
| This compound (as Hyoscine Methiodide) | Guinea-pig ileum | Carbachol | ~9.0[8] |
| Atropine | Guinea-pig olfactory cortex | Carbachol | 8.9[9] |
| Guinea-pig atria | Bethanechol | ~9.0[2] | |
| Human isolated colon | Carbachol | 8.60 - 8.72[10] | |
| Pirenzepine | Guinea-pig olfactory cortex | Carbachol | 7.9[9] |
| Bovine tracheal smooth muscle | Methacholine | 6.94[11] | |
| Human isolated colon | Carbachol | 6.87 - 7.23[10] | |
| AF-DX 116 | Guinea-pig atria | Bethanechol | ~8.0[12] |
| Bovine tracheal smooth muscle | Methacholine | 6.32[11] | |
| Human isolated colon | Carbachol | 6.44 - 7.36[10] | |
| 4-DAMP | Bovine tracheal smooth muscle | Methacholine | 8.54[11] |
| Human isolated colon | Carbachol | 9.09 - 9.41[10] | |
| Methoctramine | Guinea-pig atria | Carbachol/Muscarine | 7.74 - 7.93[1] |
| Denervated rat bladder | Carbachol | 6.5[13] |
Note: The pA2 values are dependent on the tissue, agonist, and experimental conditions used.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of a compound for muscarinic receptors.[14][15]
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target muscarinic receptor subtype.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Functional Antagonism Assay (Schild Analysis)
This protocol describes the determination of the pA2 value of a competitive antagonist using a functional assay and Schild plot analysis.[7][16][17]
Objective: To quantify the potency of a competitive antagonist by determining its pA2 value.
Materials:
-
Isolated tissue preparation (e.g., guinea-pig ileum, rat vas deferens).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution).
-
Agonist (e.g., carbachol, acetylcholine).
-
Antagonist (test compound).
-
Isotonic transducer and recording system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O₂, 5% CO₂).
-
Control Agonist Response: Obtain a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and allow it to equilibrate with a known concentration of the antagonist for a predetermined period.
-
Agonist Response in Presence of Antagonist: Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (control).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression line gives the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.
-
Caption: Schild Analysis Workflow.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The five subtypes are broadly classified based on their G-protein coupling.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: Muscarinic Receptor Signaling Pathways.
References
- 1. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the muscarinic receptor subtype involved in phosphoinositide metabolism in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Blood-Brain Barrier Permeability: Scopine Methiodide vs. Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the blood-brain barrier (BBB) permeability of scopine methiodide and scopolamine. The fundamental difference in the chemical structure of these two compounds, specifically the quaternization of the nitrogen atom in this compound, drastically alters their ability to cross the BBB, leading to distinct pharmacological profiles. This comparison is supported by experimental evidence and an examination of their interaction with central nervous system (CNS) targets.
Executive Summary
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following table summarizes the key properties of this compound and scopolamine relevant to their blood-brain barrier permeability.
| Property | This compound (Methylscopolamine) | Scopolamine | Reference(s) |
| Chemical Structure | Quaternary ammonium compound | Tertiary amine | [1][2] |
| Charge at Physiological pH | Permanently positively charged | Can exist in both ionized and non-ionized forms | [1] |
| Lipophilicity | Low | High | [2][3] |
| Blood-Brain Barrier Permeability | Poor/negligible | Readily crosses the BBB | [1][3][4] |
| Central Nervous System Effects | Largely absent at therapeutic doses | Significant (e.g., drowsiness, memory impairment) | [5][6] |
| Primary Site of Action | Peripheral nervous system | Central and peripheral nervous systems | [7] |
Experimental Evidence of Differential BBB Permeability
One study investigating the effects of both compounds on the acquisition and retention of a one-way shuttle box behavior in rats found that scopolamine produced a dose-related impairment in acquisition and a decrease in total brain acetylcholine levels. In contrast, methscopolamine did not affect acquisition and had no significant effect on brain acetylcholine levels, strongly suggesting it does not reach the central cholinergic systems in significant concentrations.[5]
Another study on fear conditioning in rats reported that scopolamine hydrobromide significantly impaired both contextual and auditory-cue fear conditioning in a dose-dependent manner. Conversely, methylscopolamine, which does not readily cross the blood-brain barrier, had no effect on either form of conditioned fear.[6] These behavioral studies provide functional evidence of scopolamine's central activity and methylscopolamine's lack thereof, which is a direct consequence of their differing BBB permeabilities.
Experimental Protocols
The determination of a compound's BBB permeability can be achieved through various in vivo and in vitro experimental models.
In Vivo Measurement of Brain and Plasma Concentrations
A common in vivo method to assess BBB permeability involves the administration of the test compound to an animal model, followed by the collection of brain and blood samples at specific time points.
Protocol Outline:
-
Animal Model: Male Wistar rats are frequently used.
-
Compound Administration: Scopolamine or this compound is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a defined dose.
-
Sample Collection: At predetermined time points post-administration, animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following, the animals are euthanized, and the brain is perfused with saline to remove intravascular blood. The brain is then excised and dissected.
-
Sample Preparation:
-
Plasma: Blood samples are centrifuged to separate the plasma.
-
Brain Homogenate: The brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.[8]
-
-
Drug Quantification: The concentration of the compound in the plasma and brain homogenate is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.[8]
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain homogenate by its concentration in the plasma. Further analysis can be done to calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu) by factoring in the unbound fractions in brain and plasma, which is considered a more accurate measure of BBB penetration.[9]
In Vitro BBB Models
In vitro models, such as cell-based assays using brain microvascular endothelial cells, can be used as a screening tool to predict BBB permeability. These models, however, may not always perfectly correlate with the in vivo situation.
Signaling Pathways
Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors. The signaling pathways are primarily divided into two main branches depending on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10][11]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
Scopolamine, being a non-selective antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting both of these signaling cascades.
Caption: Scopolamine's mechanism of action as a muscarinic antagonist.
Experimental Workflow: In Vivo BBB Permeability Assessment
The following diagram illustrates a typical workflow for an in vivo experiment designed to compare the BBB permeability of two compounds.
Caption: Workflow for in vivo BBB permeability assessment.
Conclusion
The structural difference between this compound and scopolamine fundamentally dictates their ability to penetrate the blood-brain barrier. Scopolamine, a tertiary amine, effectively crosses the BBB and elicits central effects, making it a valuable tool for CNS research. In contrast, the permanent charge on the quaternary nitrogen of this compound restricts its passage into the brain, confining its anticholinergic activity primarily to the periphery. This distinct difference in BBB permeability is a critical consideration for researchers and drug developers in selecting the appropriate compound for their studies and for understanding their respective therapeutic and side-effect profiles.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine administered before and after training impairs both contextual and auditory-cue fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of drug concentration in brain and blood [bio-protocol.org]
- 9. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Scopine Methiodide and Related Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of scopine methiodide and other key anticholinergic drugs, including atropine, scopolamine, and N-butylscopolamine. While specific pharmacokinetic data for this compound is limited in publicly available literature, its chemical structure as a quaternary ammonium salt provides a basis for predicting its pharmacokinetic profile in comparison to structurally and functionally similar compounds.
As a quaternary ammonium compound, this compound is expected to be less lipid-soluble and, consequently, less readily absorbed from the gastrointestinal tract compared to its tertiary amine parent compound.[1] This characteristic also suggests a reduced likelihood of crossing the blood-brain barrier.[1]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for atropine, scopolamine, and N-butylscopolamine, providing a comparative context for the anticipated profile of this compound.
| Parameter | Atropine | Scopolamine | N-butylscopolamine | This compound (Predicted) |
| Oral Bioavailability | ~10-30% | ~2.52%[1] | Very low (<1%) | Very low |
| Peak Plasma Time (Tmax) | ~1 hour | ~0.5 hours[2] | 0.25-2 hours[2] | Likely similar to N-butylscopolamine |
| Protein Binding | ~14-22% | ~30-50% | High | Likely high |
| Metabolism | Hepatic (hydrolysis, conjugation) | Hepatic (conjugation)[3] | Hydrolysis of the ester bond[2] | Likely minimal metabolism due to poor absorption |
| Elimination Half-life | ~2-4 hours | ~9.5 hours | 1-5 hours[2] | Likely short, similar to N-butylscopolamine |
| Excretion | Primarily renal | Renal and fecal | Primarily fecal (69.7%)[2] | Primarily fecal |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of pharmacokinetic data. Below are representative experimental protocols for determining the pharmacokinetic profiles of anticholinergic drugs, based on common practices in the field.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before drug administration.
-
Drug Administration:
-
Intravenous (IV): A single dose is administered via the tail vein to determine the absolute bioavailability and clearance rate.
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration. Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of the drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Visualizing Pharmacokinetic and Pharmacodynamic Pathways
To better understand the processes involved in the disposition and action of these drugs, the following diagrams illustrate a general experimental workflow for pharmacokinetic studies and the signaling pathway of anticholinergic agents.
References
A Comparative Guide to Validating Scopine Methiodide Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like scopine methiodide is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and comparative data.
Introduction to this compound and Purity Analysis
This compound, also known as N-Methylscopine Iodide, is a key intermediate in the synthesis of various pharmaceuticals. It is structurally related to scopolamine and can be an impurity in the production of drugs like Tiotropium.[1][2] Accurate determination of its purity is essential to control the quality of the final drug product. HPLC is a widely accepted method for this purpose, offering high resolution and sensitivity. However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) can also be employed. This guide will focus on a validated HPLC method and compare its performance with these alternatives.
Comparison of Analytical Methods for this compound Purity
The choice of analytical method for purity validation depends on various factors including the nature of the impurities, required sensitivity, and the availability of instrumentation. Below is a comparative summary of HPLC, GC-MS, and CE for the analysis of this compound.
Table 1: Comparison of Analytical Methods for this compound Purity Validation
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | CE (Capillary Electrophoresis) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Separation of ions based on their electrophoretic mobility in an applied electric field. |
| Limit of Detection (LOD) | Typically in the range of 0.02 - 0.1 µg/mL for related tropane alkaloids. | Can be lower than HPLC, but thermal degradation of the analyte can be a significant issue.[3][4][5] | Comparable to or better than HPLC, with reported LODs in the range of 0.04 µM for related compounds. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05 - 0.3 µg/mL for related tropane alkaloids. | Similar to LOD, practical LOQ can be higher due to thermal instability.[3][4][5] | Typically in the low µM range. |
| Linearity (Correlation Coefficient, r²) | Excellent, typically >0.999 for a defined concentration range.[6] | Good, but can be affected by inlet temperature and potential degradation. | Excellent, typically >0.99.[7] |
| Accuracy (% Recovery) | High, typically within 98-102%. | Can be variable due to thermal degradation. | High, typically within 95-105%. |
| Precision (% RSD) | Excellent, typically <2% for intra- and inter-day precision. | Good, but can be influenced by injection variability and degradation. | Excellent, typically <3%.[7] |
| Sample Throughput | Moderate, typical run times are 15-30 minutes. | Slower, with longer run times and potential for sample derivatization. | High, with very short analysis times (often <5 minutes). |
| Key Advantages | Robust, reliable, and widely available. Suitable for non-volatile and thermally labile compounds. | High specificity and structural elucidation capabilities from mass spectra. | High efficiency, low sample and reagent consumption, and rapid analysis.[8] |
| Key Disadvantages | Requires larger volumes of solvents compared to CE. | Not ideal for thermally unstable compounds like this compound, which can degrade in the hot injector.[3][4][5] | Can have lower sensitivity for some compounds without pre-concentration steps. Method development can be more complex. |
Experimental Protocol: Validated HPLC Method for this compound Purity
This section details a robust HPLC method for the determination of this compound purity and the quantification of its related impurities.
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
-
Instrument: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Hold at 60% A, 40% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B for column re-equilibration.
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
Method Validation Parameters
-
Specificity: Inject a blank (mobile phase), the standard solution, and the sample solution to demonstrate the absence of interference at the retention time of this compound and its known impurities.
-
Linearity: Prepare a series of dilutions of the standard solution over a concentration range of 0.1 to 1.5 mg/mL. Plot the peak area against the concentration and determine the correlation coefficient (should be ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for HPLC Method Validation of this compound.
Caption: Comparison of Analytical Techniques for this compound.
Conclusion
While several analytical techniques can be used for the purity determination of this compound, HPLC remains the most robust and reliable method, particularly given the thermal lability of tropane alkaloids which can be problematic for GC-MS.[3][4][5] Capillary Electrophoresis presents a fast and efficient alternative, especially for high-throughput screening. The provided HPLC method and validation protocol offer a solid foundation for establishing a quality control procedure for this compound in a research or drug development setting. The choice of method should be based on the specific requirements of the analysis, including the need for structural information, sample throughput, and available instrumentation.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validated capillary electrophoresis method for the determination of atropine and scopolamine derivatives in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Scopine Methiodide and its Alternatives for Muscarinic Receptor Occupancy Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of scopine methiodide (also known as N-methylscopolamine) and its common alternatives for use in muscarinic acetylcholine receptor (mAChR) occupancy assays. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on binding affinity, selectivity, and available receptor occupancy data.
Introduction to Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate a wide range of physiological functions, making them critical targets in drug discovery for various diseases.[1] Receptor occupancy assays are essential tools to quantify the binding of a drug to its target receptor in vitro and in vivo, providing crucial information on dose-response relationships and therapeutic efficacy.[2] this compound, a quaternary ammonium derivative of scopolamine, is a non-selective muscarinic antagonist that is often used in radiolabeled form ([³H]-N-methylscopolamine) for these assays due to its high affinity and specificity.[3] However, a variety of other antagonists, each with distinct binding profiles, are also widely used.
Comparative Analysis of Binding Affinities
The selection of an appropriate antagonist for a receptor occupancy study is heavily influenced by its binding affinity (Ki) for the different muscarinic receptor subtypes (M1-M5). The following table summarizes the binding affinities of this compound and its key alternatives, providing a basis for comparing their potency and selectivity. Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound (N-Methylscopolamine) | 0.18 - 62 | 0.215 - 22 | 0.11 - 1.0 | 0.12 - 8.32 | 8.32 |
| Atropine | 0.6 - 1.0 | 0.41 - 5.9 | 1.0 - 2.0 | ~1.0 | - |
| Scopolamine | ~0.7 | ~1.0 | ~1.0 | ~1.0 | - |
| Pirenzepine | 62 - 8.0 | 758 - 77.5 | 100 - 1000 | 100 - 1000 | >1000 |
Note: Ki values are compiled from multiple sources and can vary based on experimental conditions. Please refer to the cited literature for specific details.
In Vivo Receptor Occupancy
While binding affinity provides a measure of drug-receptor interaction at the molecular level, in vivo receptor occupancy reflects the percentage of receptors bound by a drug under physiological conditions. Positron Emission Tomography (PET) is a powerful non-invasive technique used to measure receptor occupancy in the living brain.
Studies using PET with --INVALID-LINK--3-MPB, a radioligand for mAChRs, have shown that intramuscular administration of scopolamine in monkeys leads to a dose-dependent increase in receptor occupancy in various brain regions.[4] At a dose of 0.01 mg/kg, mAChR occupancy levels were between 43-59%, while a 0.03 mg/kg dose resulted in 65-89% occupancy 2 hours post-administration.[4] These high levels of receptor occupancy were correlated with cognitive impairment.[4]
An ex vivo study in humans demonstrated that after an intramuscular dose of atropine (0.02 mg/kg), the in vitro occupancy of cardiac M2-cholinoceptors reached up to 47%.[5]
Direct comparative in vivo receptor occupancy data for this compound alongside these alternatives under identical conditions is limited in the currently available literature. However, the quaternary ammonium structure of this compound generally restricts its ability to cross the blood-brain barrier, leading to predominantly peripheral effects when administered systemically, in contrast to the centrally acting scopolamine and, to a lesser extent, atropine.[1]
Signaling Pathways and Experimental Workflows
To visualize the context of these assays, the following diagrams illustrate the canonical muscarinic receptor signaling pathways and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Displacement Binding Assay (In Vitro)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., atropine, scopolamine) by its ability to displace a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) from muscarinic receptors in a tissue or cell membrane preparation.
Materials:
-
Tissue source rich in muscarinic receptors (e.g., rat brain cortex, CHO cells expressing specific mAChR subtypes).
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled competitor drugs (this compound, atropine, scopolamine, pirenzepine).
-
Non-specific binding determinator (e.g., 1 µM atropine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Binding Assay: In a final volume of 250 µL, add the following to assay tubes:
-
150 µL of membrane preparation (typically 50-100 µg of protein).
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or varying concentrations of the competitor drug.
-
50 µL of [³H]-NMS at a concentration near its Kd (e.g., 0.3 nM).
-
-
Incubation: Incubate the tubes at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ex Vivo Receptor Occupancy Assay
This protocol describes a method to determine the in vivo receptor occupancy of a drug after systemic administration.
Materials:
-
Experimental animals (e.g., rats or mice).
-
Test compound (this compound, atropine, or scopolamine) and vehicle.
-
Radioligand for ex vivo binding (e.g., [³H]-NMS).
-
Cryostat.
-
Microscope slides.
-
Autoradiography equipment (e.g., phosphor imaging system).
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, intravenous, oral).
-
Tissue Collection: At a predetermined time point after dosing (corresponding to the expected peak brain or tissue concentration), euthanize the animals and rapidly dissect the brain or other target tissues. Freeze the tissues immediately (e.g., in isopentane cooled with dry ice).
-
Cryosectioning: Cut thin sections (e.g., 20 µm) of the frozen tissue using a cryostat and thaw-mount them onto microscope slides.
-
Ex Vivo Binding:
-
Incubate the tissue sections with a saturating concentration of the radioligand (e.g., [³H]-NMS) in an appropriate buffer for a short duration to label the receptors that were not occupied by the systemically administered drug.
-
To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Autoradiography: Expose the dried slides to a phosphor imaging screen or autoradiographic film.
-
Data Analysis: Quantify the specific binding in different brain regions of the vehicle- and drug-treated animals. The percentage of receptor occupancy is calculated as: (1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)) x 100.
Conclusion
The choice between this compound and its alternatives for muscarinic receptor occupancy assays depends on the specific research question.
-
This compound ([³H]-N-methylscopolamine) is an excellent choice as a non-selective, high-affinity radioligand for in vitro binding assays due to its hydrophilic nature, which minimizes non-specific binding. Its limited ability to cross the blood-brain barrier makes it a useful tool for studying peripheral muscarinic receptors in vivo.
-
Atropine and Scopolamine are classic non-selective muscarinic antagonists that readily cross the blood-brain barrier, making them suitable for in vivo studies investigating the central effects of muscarinic receptor blockade. Scopolamine, in particular, has been extensively studied using PET to quantify in vivo receptor occupancy and its correlation with cognitive effects.[4]
-
Pirenzepine is a selective antagonist for the M1 muscarinic receptor subtype and is therefore invaluable for studies aiming to dissect the specific roles of this receptor.
Researchers should carefully consider the binding affinity, selectivity profile, and pharmacokinetic properties of each antagonist when designing their receptor occupancy studies to ensure the generation of robust and meaningful data.
References
- 1. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic cholinergic receptor subtypes in the rat brain. I. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Occupancy and Cognitive Impairment: A PET Study with [11C](+)3-MPB and Scopolamine in Conscious Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Peripheral Effects of Scopine Methiodide and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peripheral effects of scopine methiodide and scopolamine, focusing on their performance as muscarinic receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their specific needs.
Executive Summary
Scopolamine, a tertiary amine, is a well-characterized muscarinic antagonist that readily crosses the blood-brain barrier, resulting in both central and peripheral effects. In contrast, this compound, a quaternary ammonium derivative of scopolamine, is significantly more polar. This structural difference limits its ability to penetrate the central nervous system (CNS), leading to predominantly peripheral actions. This guide will delve into the comparative peripheral pharmacology of these two compounds, presenting available quantitative data, outlining experimental methodologies for their assessment, and illustrating the underlying signaling pathways. For the purpose of this comparison, data for N-methylscopolamine is used as a close and more extensively studied analogue of this compound.
Data Presentation
The following tables summarize the available quantitative data comparing the peripheral effects of scopolamine and its quaternary analogue, N-methylscopolamine.
Table 1: Comparative Potency in Antagonizing Arecoline-Induced Bradycardia in Rats
| Compound | Dose (mg/kg) | Antagonism of Bradycardia |
| Scopolamine | 0.1 | Complete antagonism |
| N-methylscopolamine | 0.01 | Complete antagonism |
Data from a study in rats where bradycardia was induced by the muscarinic agonist arecoline[1].
Table 2: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Scopolamine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| N-methylscopolamine | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
Note: Specific Ki values for N-methylscopolamine across all subtypes are not consistently reported in a single source, but it is established as a high-affinity non-selective muscarinic antagonist. Scopolamine is a non-selective antagonist with high affinity for M1-M4 receptors[2].
Table 3: Antisialagogue Effects of Oral Scopolamine in Humans
| Time After Administration | Reduction in Non-stimulated Salivation | Reduction in Stimulated Salivation |
| 40 minutes | 52% | 62% |
| 60 minutes | 81% | 80% |
Data from a study in healthy volunteers with oral scopolamine hydrobromide solution (0.02 mg/kg)[3]. While direct comparative data with this compound is limited, quaternary anticholinergics are known for their potent antisialagogue effects[4].
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Antagonism of Agonist-Induced Bradycardia in Rats
Objective: To assess the potency of muscarinic antagonists in blocking the negative chronotropic effects of a muscarinic agonist on heart rate.
Methodology:
-
Animal Model: Male Wistar rats.
-
Instrumentation: Telemetry devices are surgically implanted to allow for continuous monitoring of heart rate in conscious, freely moving animals.
-
Procedure:
-
A baseline heart rate is established.
-
The muscarinic agonist, arecoline (e.g., 10 mg/kg), is administered to induce a profound bradycardia (slowing of the heart rate).
-
In separate experiments, animals are pre-treated with varying doses of the muscarinic antagonist (scopolamine or N-methylscopolamine) prior to the administration of arecoline.
-
Heart rate is continuously recorded, and the ability of the antagonist to prevent or reverse the arecoline-induced bradycardia is quantified.
-
-
Data Analysis: The dose of the antagonist required to achieve a 50% reduction in the bradycardic effect of the agonist (ED50) can be calculated to compare the potency of different compounds.
Measurement of Salivary Secretion in Rodents
Objective: To quantify the inhibitory effect of muscarinic antagonists on saliva production.
Methodology:
-
Animal Model: Male Wistar rats or mice.
-
Procedure:
-
Animals are anesthetized.
-
A pre-weighed cotton ball is placed in the animal's mouth.
-
Salivation is stimulated by administering a secretagogue, typically the muscarinic agonist pilocarpine (e.g., 5 mg/kg, intraperitoneally).
-
After a set period (e.g., 15-30 minutes), the cotton ball is removed and weighed again. The difference in weight represents the amount of saliva secreted.
-
To test the effect of antagonists, animals are pre-treated with scopolamine or this compound at various doses before the administration of pilocarpine.
-
-
Data Analysis: The percentage of inhibition of salivation at different doses of the antagonist is calculated and compared.
Assessment of Gastrointestinal Motility in Mice
Objective: To measure the effect of muscarinic antagonists on the rate of transit of contents through the gastrointestinal tract.
Methodology:
-
Animal Model: Male mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
A non-absorbable marker, such as a solution of charcoal meal (e.g., 5% charcoal in 10% gum acacia), is administered orally (gavage).
-
The test compound (scopolamine or this compound) is administered at a set time before the charcoal meal.
-
After a specific time (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.
-
The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. The inhibitory effect of the antagonists is then compared.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of muscarinic antagonism by scopolamine and this compound.
Caption: Workflow for assessing peripheral anticholinergic effects.
Discussion of Peripheral Effects
Both scopolamine and this compound exert their peripheral effects by competitively blocking muscarinic acetylcholine receptors. These receptors are widely distributed in the peripheral nervous system, innervating structures such as salivary glands, the heart, gastrointestinal smooth muscle, and the iris of the eye.
-
Cardiovascular System: Both compounds can cause an initial bradycardia at low doses, followed by tachycardia (increased heart rate) at higher doses due to the blockade of M2 receptors on the sinoatrial node of the heart[1]. The available data suggests that N-methylscopolamine is more potent than scopolamine in antagonizing agonist-induced bradycardia[1].
-
Salivary Glands: A hallmark peripheral effect of muscarinic antagonists is the inhibition of salivary secretion, leading to dry mouth (xerostomia). This is primarily mediated by the blockade of M3 receptors in the salivary glands. Scopolamine is a potent antisialagogue, and quaternary ammonium compounds like this compound are also known to be highly effective in reducing salivation[3][4].
-
Gastrointestinal Tract: Muscarinic antagonists decrease the motility and tone of the gastrointestinal tract and reduce gastric acid secretion by blocking M1 and M3 receptors. This can lead to constipation as a side effect. Both scopolamine and this compound are expected to exhibit these effects.
-
Ocular Effects: Blockade of muscarinic receptors in the iris and ciliary muscle of the eye leads to mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation). These effects are more pronounced with topical administration but can also occur with systemic administration.
Conclusion
The primary difference in the peripheral effects of this compound and scopolamine lies not in their mechanism of action, which is the blockade of muscarinic receptors, but in their pharmacokinetic properties. Due to its quaternary ammonium structure, this compound is largely restricted to the periphery, making it a more selective tool for studying or modulating peripheral muscarinic receptor function without the confounding central effects associated with scopolamine. The available data indicates that N-methylscopolamine, a close analogue, is a highly potent peripheral muscarinic antagonist, in some cases more potent than scopolamine in its peripheral actions. The choice between these two compounds should, therefore, be guided by the specific requirements of the research, particularly whether the central effects of scopolamine are desired or need to be avoided.
References
- 1. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cholinergics mecamylamine and scopolamine alleviate motion sickness-induced gastrointestinal symptoms through both peripheral and central actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Scopine Methiodide and Other Anticholinergic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various anticholinergic agents, with a focus on scopine methiodide's place within this therapeutic class. This document synthesizes available experimental data to facilitate informed decisions in research and development.
Anticholinergic drugs, which antagonize the action of acetylcholine at muscarinic receptors, are utilized in a broad spectrum of clinical applications. Their efficacy is primarily determined by their affinity and selectivity for the five muscarinic receptor subtypes (M1-M5), which dictates their therapeutic effects and side-effect profiles. This guide offers a comparative analysis of this compound and other prominent anticholinergics, presenting key performance data in a clear, structured format.
Quantitative Comparison of Anticholinergic Agents
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Selected Anticholinergic Drugs
| Drug | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | 1.0 - 2.5 | 1.7 - 5.0 | 0.7 - 2.0 | 1.0 - 3.2 | 1.3 - 4.0 |
| Scopolamine | 0.3 - 1.0 | 0.8 - 2.5 | 0.3 - 1.2 | 0.5 - 1.8 | 0.4 - 1.5 |
| Methscopolamine | ~1.0 | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
| Ipratropium | 1.0 - 3.2 | 1.6 - 5.0 | 0.8 - 2.5 | 1.3 - 4.0 | 1.0 - 3.2 |
| Tiotropium | 0.1 - 0.5 | 0.3 - 1.0 | 0.05 - 0.2 | 0.2 - 0.8 | 0.1 - 0.6 |
| Oxybutynin | 2.5 - 10 | 10 - 32 | 1.0 - 5.0 | 5.0 - 20 | 3.2 - 12 |
| Tolterodine | 1.0 - 4.0 | 2.0 - 8.0 | 0.8 - 3.2 | 1.6 - 6.3 | 1.3 - 5.0 |
| Solifenacin | 2.5 - 10 | 10 - 32 | 0.5 - 2.0 | 5.0 - 20 | 3.2 - 12 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. Methscopolamine data is provided as a potential surrogate for this compound.
Table 2: Functional Antagonist Potency (pA2) of Selected Anticholinergic Drugs in Smooth Muscle Preparations
| Drug | Tissue Preparation | pA2 Value |
| This compound | Data Not Available | Data Not Available |
| Atropine | Guinea Pig Ileum | 8.9 - 9.2 |
| Scopolamine | Guinea Pig Ileum | 9.0 - 9.3 |
| Ipratropium | Guinea Pig Trachea | 8.7 - 9.0 |
| Tiotropium | Guinea Pig Trachea | 10.0 - 10.5 |
| Oxybutynin | Rat Bladder | 7.5 - 8.0 |
| Tolterodine | Guinea Pig Bladder | 8.2 - 8.6 |
Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
1. Materials:
- Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1-M5).
- Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Test compounds (anticholinergics) at various concentrations.
- Non-specific binding control: Atropine (1 µM).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
- Incubate the membrane preparation (20-50 µg protein) with the radioligand (at a concentration close to its Kd) and varying concentrations of the test compound in the assay buffer.
- For total binding, incubate membranes with only the radioligand.
- For non-specific binding, incubate membranes with the radioligand and a high concentration of atropine.
- Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This protocol determines the functional potency (pA2) of an antagonist in a tissue bath system.
1. Materials:
- Isolated tissue preparation (e.g., guinea pig ileum or bladder smooth muscle strips).
- Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
- Isotonic transducer and data acquisition system.
- Muscarinic agonist (e.g., carbachol or acetylcholine).
- Antagonist (test compound) at various concentrations.
2. Procedure:
- Mount the tissue strip in the organ bath under a resting tension and allow it to equilibrate.
- Obtain a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the bath.
- Wash the tissue and allow it to return to baseline.
- Add a known concentration of the antagonist to the bath and allow it to equilibrate with the tissue (typically 20-30 minutes).
- Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
- Repeat the process with at least two other concentrations of the antagonist.
3. Data Analysis:
- Calculate the dose ratio for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
- Create a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
- Perform a linear regression on the data. A slope not significantly different from 1 is indicative of competitive antagonism.
- The pA2 value is the x-intercept of the regression line.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways activated by muscarinic receptors and a typical experimental workflow for characterizing anticholinergic drugs.
Caption: Muscarinic receptor signaling pathways.
A Statistical and Comparative Analysis of Scopine Methiodide and its Alternatives for Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of scopine methiodide and its alternatives as muscarinic receptor antagonists. The information presented is intended to assist researchers and drug development professionals in selecting the appropriate compound for their specific experimental needs. This analysis is based on a review of available pharmacological data. While direct statistical data for this compound is limited in the current literature, this guide leverages comparative data from closely related and widely used quaternary ammonium muscarinic antagonists to provide a thorough and objective overview.
Quantitative Comparison of Muscarinic Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of several key quaternary ammonium muscarinic antagonists across the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Scopolamine Methylbromide | 2.9[1] | 2.0[1] | 1.7[1] | ~63.8[2] | ~55.6[2] |
| Atropine Methylnitrate | - | - | - | - | - |
| Ipratropium Bromide | 2.9[1] | 2.0[1] | 1.7[1] | - | - |
| Glycopyrrolate | 0.5-3.6[3] | 1.889[4] | 1.686[4] | - | - |
| Tiotropium Bromide | ~0.1[5] | ~0.14[5] | ~0.14[5] | ~0.21[5] | ~0.16[5] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the general procedure for determining the binding affinity of a test compound (like this compound) to muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of atropine).
-
Equilibration: Allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor subtype and radioligand used.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Agonist-Induced Smooth Muscle Contraction
This protocol describes a method to assess the functional antagonist activity of a compound on smooth muscle tissue.
Objective: To determine the potency of a test compound in inhibiting smooth muscle contraction induced by a muscarinic agonist (e.g., carbachol).
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, trachea, or bladder).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O₂ and 5% CO₂.
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (e.g., this compound) at various concentrations.
Procedure:
-
Tissue Preparation: Isolate the smooth muscle tissue and mount it in the organ bath containing pre-warmed and aerated Krebs-Henseleit solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular changes of the buffer solution.
-
Agonist-Induced Contraction: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
Washout: Thoroughly wash the tissue to return to the baseline resting tension.
-
Antagonist Incubation: Incubate the tissue with a specific concentration of the test compound for a predetermined time.
-
Repeat Agonist Response: In the presence of the test compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the test compound. A rightward shift in the curve indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.
Signaling Pathways and Experimental Workflow Diagrams
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades depending on the receptor subtype.[6][7][8]
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative statistical analysis of muscarinic receptor antagonists.
Caption: Experimental Workflow for Comparative Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Assessment of 11C-LSN3172176, an M1 Muscarinic Acetylcholine Receptor PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Scopine Methiodide: A Step-by-Step Guide for Laboratory Professionals
Introduction
Scopine Methiodide, also known as Methscopolamine Iodide, is a quaternary ammonium compound.[1] Proper disposal of this and other laboratory chemicals is not merely a regulatory requirement but a critical component of a comprehensive safety culture. Adherence to correct disposal protocols is essential to protect personnel, the wider community, and the environment from potential harm. This guide provides detailed, step-by-step instructions for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Handling:
-
Gloves and Eye Protection: Always wear suitable chemical-resistant gloves and safety goggles.[5]
-
Lab Coat: A lab coat or apron should be worn to protect from spills.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] In case of contact, wash the affected area thoroughly with soap and water.[2]
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste management facility.[7]
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Identification: Due to its chemical nature as a quaternary ammonium compound and the potential hazards associated with this class of chemicals, this compound should be managed as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous laboratory trash.
Step 2: Proper Containerization
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tightly fitting lid. The original container is often a suitable choice if it is in good condition.
-
Container Integrity: Ensure the container is not damaged or leaking.[8]
-
Closure: Keep the container closed at all times except when adding waste.
Step 3: Accurate Labeling
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
Label Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name and contact information of the generating laboratory or personnel.
-
Step 4: Safe Storage
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Away from Incompatibles: Store the waste away from incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste.
-
Licensed Contractor: The EHS department will typically arrange for the ultimate disposal of the chemical waste through a licensed and approved hazardous waste disposal contractor.[2]
-
Do Not Dispose in Drains or Trash: Under no circumstances should this compound be poured down the drain or disposed of in the regular trash.[6][9] Quaternary ammonium compounds can be toxic to aquatic organisms, and improper disposal can lead to environmental contamination.[10]
Data Summary for Disposal Considerations
The following table summarizes key information relevant to the safe handling and disposal of quaternary ammonium compounds, the class to which this compound belongs.
| Parameter | Guideline / Information | Citation |
| Waste Classification | Hazardous Waste (General) | [7] |
| Primary Hazards | Potential for skin and eye irritation; may be harmful if ingested or inhaled. | [2][3][4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | [5] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [6] |
| Disposal Method | Via a licensed hazardous waste disposal contractor. | [2] |
| Environmental Concerns | Potential toxicity to aquatic life. | [9][10] |
| Prohibited Disposal Routes | Do not dispose of in sanitary sewers or regular trash. | [6][9] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. genexlabco.ir [genexlabco.ir]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. medline.com [medline.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. mass.gov [mass.gov]
- 10. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling Scopine Methiodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Scopine Methiodide (CAS No. 21662-36-2). Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can be fatal if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye damage. Therefore, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Specifications |
| Respiratory Protection | NIOSH-approved Respirator | A full-facepiece air-purifying respirator with cartridges appropriate for organic vapors and particulates is recommended.[2][3][4] In cases of high exposure potential, a positive-pressure, self-contained breathing apparatus (SCBA) should be used.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[5] A face shield should be worn in addition to goggles when there is a splash hazard.[2] |
| Skin Protection | Chemical-resistant Gloves | Impervious gloves, such as nitrile or neoprene, must be worn. Regularly inspect gloves for any signs of degradation or puncture. |
| Protective Clothing | A chemical-resistant suit or coveralls is necessary to prevent skin contact.[6][7] | |
| Footwear | Chemical-resistant boots with steel toes are recommended.[2] |
Operational Plan for Safe Handling
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing this compound to the work area.
-
Don all required PPE as specified in Table 1.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of solid this compound within the fume hood to contain any dust.
-
Use non-sparking tools to prevent ignition sources.
-
Handle the compound gently to avoid creating airborne dust.
-
-
In-Experiment Use:
-
Keep containers of this compound tightly closed when not in use.[3]
-
Avoid contact with skin and eyes.[5] In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by a thorough wash with soap and water.
-
Remove PPE carefully to avoid self-contamination. Contaminated clothing should be removed immediately and washed before reuse.[3]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical and is kept tightly closed.
-
Store the waste container in a well-ventilated and secure area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant. Follow all local, regional, and national regulations for hazardous waste disposal.
-
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from preparation to final disposal.
References
- 1. genexlabco.ir [genexlabco.ir]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. targetmol.com [targetmol.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
